molecular formula C11H6N2O3 B037989 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid CAS No. 118078-26-5

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Katalognummer: B037989
CAS-Nummer: 118078-26-5
Molekulargewicht: 214.18 g/mol
InChI-Schlüssel: QKBVDRBQCUYVAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This multifunctional quinoline derivative serves as a critical synthetic scaffold for the development of novel kinase inhibitors. Its core structure, featuring a 4-hydroxyquinoline-3-carboxylic acid framework substituted with a cyano group at the 7-position, is a privileged pharmacophore known to interact with the ATP-binding sites of various protein kinases. Researchers utilize this compound to design and synthesize targeted molecules for probing intracellular signaling pathways, particularly those involved in oncogenesis and inflammatory diseases. The carboxylic acid moiety provides a versatile handle for amide coupling or esterification, enabling the construction of diverse compound libraries, while the cyano and hydroxy groups contribute to key hydrogen bonding interactions essential for high-affinity target binding. This reagent is intended for use in biochemical assay development, structure-activity relationship (SAR) studies, and as a precursor for more complex therapeutic candidates. Strictly for research applications in a controlled laboratory environment.

Eigenschaften

IUPAC Name

7-cyano-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBVDRBQCUYVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467725
Record name 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118078-26-5
Record name 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid (CAS 118078-26-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid stands as a molecule of significant interest within the expansive landscape of medicinal chemistry. Belonging to the quinoline carboxylic acid class, a scaffold renowned for its diverse pharmacological activities, this compound holds promise for the development of novel therapeutics.[1][2] The quinoline core is a structural motif present in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological effects, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][3][4][5] The strategic placement of a cyano group at the 7-position and a carboxylic acid at the 3-position of the 4-hydroxyquinoline core suggests the potential for unique biological interactions and targeted therapeutic applications. The cyano group, in particular, can play a crucial role in ligand-target binding by forming hydrogen bonds with amino acid residues in the active sites of enzymes.[6] This guide aims to provide a comprehensive technical overview of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, from its synthesis and characterization to its potential mechanisms of action and practical experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

PropertyValueSource
CAS Number 118078-26-5N/A
Molecular Formula C₁₁H₆N₂O₃N/A
Molecular Weight 214.18 g/mol N/A
Predicted Melting Point >300 °CN/A
Predicted Boiling Point 430.1 °CN/A
Predicted LogP 1.5N/A
Appearance SolidN/A

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

The synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid can be envisioned as a multi-step process, commencing with a commercially available substituted aniline. A key intermediate in this proposed route is a 7-bromo-4-hydroxy-3-quinolinecarboxylic acid derivative, which can then be converted to the desired 7-cyano compound.

Synthesis_of_7-Cyano-4-hydroxy-3-quinolinecarboxylic_acid cluster_reagents A 3-Bromoaniline C Diethyl 2-((3-bromophenyl)amino)methylenemalonate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D Gould-Jacobs Reaction E 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid D->E Ester Hydrolysis F 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid E->F Nucleophilic Aromatic Substitution reagent1 Heat reagent2 Thermal Cyclization (e.g., Dowtherm A, 250 °C) reagent3 Hydrolysis (e.g., NaOH, H₂O/EtOH) reagent4 Cyanation (e.g., CuCN, DMF, heat)

Caption: Proposed synthetic workflow for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((3-bromophenyl)amino)methylenemalonate

  • To a round-bottom flask, add 3-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will solidify upon cooling.

  • Recrystallize the crude product from ethanol to yield pure diethyl 2-((3-bromophenyl)amino)methylenemalonate.

Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • In a high-boiling point solvent such as Dowtherm A, dissolve the product from Step 1.

  • Heat the solution to reflux (approximately 250 °C) for 30 minutes. This thermal cyclization is the core of the Gould-Jacobs reaction.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane to obtain the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to a pH of 2-3.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to yield 7-bromo-4-hydroxy-3-quinolinecarboxylic acid.

Step 4: Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

  • In a sealed tube, combine 7-bromo-4-hydroxy-3-quinolinecarboxylic acid (1 equivalent) and copper(I) cyanide (1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture at 150-180 °C for several hours. The progress of the cyanation reaction should be monitored by HPLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride to decompose the copper complexes.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Potential Applications in Drug Discovery and Research

The structural features of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid suggest its potential as a modulator of key biological pathways implicated in cancer and other diseases.

Inhibition of Cellular Respiration

Substituted 4-hydroxyquinoline-3-carboxylic acids have been investigated as inhibitors of cellular respiration. This class of compounds can interfere with mitochondrial function, a critical hub for cellular metabolism and energy production. By disrupting the electron transport chain or other mitochondrial processes, these compounds can induce metabolic stress and trigger cell death, particularly in rapidly proliferating cancer cells that have a high energy demand.

SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a major mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[7] Dysregulation of SIRT3 activity has been linked to various diseases, including cancer.[8] Quinoline-based compounds have been identified as inhibitors of SIRT3.[1] By inhibiting SIRT3, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid could disrupt mitochondrial homeostasis, increase oxidative stress, and induce apoptosis in cancer cells.[9][10]

Mechanism_of_Action A 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid B Inhibition of Cellular Respiration A->B C SIRT3 Inhibition A->C D Mitochondrial Dysfunction B->D C->D E Increased Oxidative Stress D->E F Apoptosis E->F G Cancer Cell Death F->G

Caption: Proposed mechanisms of action for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Experimental Protocols

The following protocols provide a framework for the synthesis, analysis, and biological evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and its derivatives.

Protocol 1: General Synthesis of a 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acid

This protocol is adapted from established methods for the synthesis of quinoline-4-carboxylic acid derivatives.[1]

Materials:

  • Substituted aniline (e.g., 3-bromoaniline)

  • Diethyl (ethoxymethylene)malonate

  • Dowtherm A

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (10 mmol) and diethyl (ethoxymethylene)malonate (11 mmol). Heat the mixture to 100 °C for 2 hours. Cool to room temperature to allow the product to crystallize.

  • Cyclization: Dissolve the crude product in Dowtherm A (20 mL) and heat to 250 °C for 30 minutes. Cool the mixture and add hexane (50 mL) to precipitate the ethyl 7-substituted-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Suspend the ester in ethanol (50 mL) and add 10% aqueous NaOH (20 mL). Reflux for 3 hours. Cool the reaction mixture and acidify with 2M HCl to pH 2-3 to precipitate the 7-substituted-4-hydroxy-3-quinolinecarboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: In Vitro SIRT3 Inhibition Assay

This protocol is based on a well-established HPLC-based assay for measuring SIRT3 deacetylase activity.[11]

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue)

  • NAD⁺

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the SIRT3 enzyme, NAD⁺, and the test compound at various concentrations.

  • Initiate the reaction by adding the fluorogenic SIRT3 substrate.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 3: Cellular Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of the test compound on mitochondrial respiration.[12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Seahorse XF96 or similar analyzer

  • XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (test compound)

Procedure:

  • Seed the cancer cells in an XF cell culture microplate and allow them to adhere overnight.

  • The next day, replace the culture medium with the assay medium and incubate the plate in a non-CO₂ incubator at 37 °C for 1 hour.

  • Prepare the test compound and the mitochondrial stress test reagents in the assay medium.

  • Load the sensor cartridge with the test compound and the stress test reagents and calibrate the Seahorse analyzer.

  • Place the cell plate in the analyzer and begin the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Inject the test compound and subsequently the mitochondrial stress test reagents at specified time points.

  • Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 4: HPLC Analysis and Purification

A robust HPLC method is essential for monitoring reaction progress and ensuring the purity of the final compound.[13][14]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or DMF) to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Analysis: Run the gradient method to separate the components of the sample. The retention time and peak purity will indicate the identity and purity of the compound.

  • Purification (Preparative HPLC): For purification, use a larger-scale preparative HPLC system with a column of appropriate dimensions. Collect the fractions corresponding to the desired product peak. Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural relationship to known inhibitors of cellular respiration and SIRT3 provides a strong rationale for its investigation as a potential anticancer compound. The synthetic strategies and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy in various disease models, and optimize its pharmacological properties for clinical development.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. Available from: [Link]

  • Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. ResearchGate. Available from: [Link]

  • A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry. Available from: [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Available from: [Link]

  • Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. PubMed. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. Available from: [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. Available from: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • SIRT3 inhibition causes mitochondrial damage and increases apoptosis in... ResearchGate. Available from: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available from: [Link]

  • SirT3 suppresses hypoxia inducible factor 1α and tumor growth by inhibiting mitochondrial ROS production. PMC. Available from: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. ResearchGate. Available from: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PubMed. Available from: [Link]

  • Cyano groups – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

  • Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. PubMed. Available from: [Link]

  • SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Journal of Medicinal Chemistry. Available from: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available from: [Link]

  • Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. PubMed. Available from: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available from: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

  • 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document is structured to deliver not only essential data but also the scientific rationale behind the experimental methodologies for their determination, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the Quinolone Scaffold

The quinolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents. The 4-quinolone-3-carboxylic acid motif, in particular, is a well-established pharmacophore. The introduction of various substituents onto this core structure allows for the fine-tuning of its biological activity and physicochemical properties. The 7-cyano substituent is of particular interest as the cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially influencing target binding and pharmacokinetic profiles. A thorough understanding of the physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is therefore a critical first step in its journey from a synthesized molecule to a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is presented below. It is important to note that while some data is derived from predictive models, it provides a strong foundation for experimental design.

PropertyPredicted/Estimated ValueComments and Comparison with Analogs
Molecular Formula C₁₁H₆N₂O₃-
Molecular Weight 214.18 g/mol -
Melting Point ~175.47 °C[1]This predicted value is in the range of similar quinoline carboxylic acids. For comparison, the melting point of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is reported to be around 273 °C (with decomposition).[2] The difference may be attributed to the different electronic and steric effects of the chloro and cyano groups.
Boiling Point ~430.1 °C at 760 mmHg[1]This is a predicted value and decomposition may occur at this temperature.
Solubility Predicted to be sparingly soluble in water. Likely soluble in organic solvents like DMSO and DMF.The presence of both a carboxylic acid and a hydroxyl group suggests some aqueous solubility, which is likely pH-dependent. However, the aromatic quinoline core is hydrophobic. For related compounds, poor solubility is a noted issue.[3]
pKa Estimated to have two pKa values. One for the carboxylic acid (pKa₁) and one for the hydroxyl group/quinoline nitrogen (pKa₂).The carboxylic acid pKa is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The second pKa, related to the protonation/deprotonation of the 4-hydroxy-quinoline system, is likely to be in the range of 8-10.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for the precise determination of the key physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. A standard shake-flask method is recommended for determining the aqueous solubility.

Rationale: This method allows for the determination of the thermodynamic equilibrium solubility, providing a definitive value for the compound's intrinsic solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid to a known volume of purified water in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended for consistent agitation.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

The pKa values dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For a molecule with multiple ionizable groups like 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, multiple pKa values are expected. Potentiometric titration is a robust method for pKa determination.

Rationale: This technique directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of a suitable co-solvent/water mixture if aqueous solubility is low.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a thermostatted vessel and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of any basic groups, followed by titration with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic groups.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions or the inflection points of the titration curve. Alternatively, the derivative of the titration curve (dpH/dV) can be plotted against the volume of titrant to more accurately identify the equivalence points.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum is sensitive to substitution and pH.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Spectral Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Rationale: FT-IR spectroscopy provides information about the functional groups present in the molecule by detecting the vibrations of chemical bonds.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups, such as the C≡N stretch of the cyano group, the O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretch of the carboxylic acid and the quinolone ring.

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the resonances to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY and HSQC can be employed for more complex structural assignments.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and the experimental methodologies for their determination. The presented protocols are designed to be both informative for researchers new to the compound and a valuable reference for experienced scientists. A thorough characterization of these properties is a prerequisite for any further investigation into the biological activity and therapeutic potential of this promising quinolone derivative.

References

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed. [Online]. Available: [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. [Online].
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Online]. Available: [Link]

Sources

A Guide to the Spectral Analysis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a multifaceted quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a quinolone core appended with a cyano group, a hydroxyl group, and a carboxylic acid, presents a unique electronic and steric profile that is conducive to a variety of intermolecular interactions. This makes it a promising scaffold for the design of targeted therapeutics. A thorough understanding of its physicochemical properties, beginning with its spectral characteristics, is paramount for its application in drug discovery and materials science.

This technical guide provides an in-depth analysis of the spectral data of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the observed spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by data from closely related analogues found in the scientific literature.

Molecular Structure

The structural formula of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is presented below. The unique arrangement of its functional groups gives rise to its characteristic spectral signature.

Figure 1: Molecular Structure of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is crucial as it can solubilize the compound and has exchangeable protons that do not interfere with the signals of interest. The spectrum is recorded on a 400 MHz spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~11.8br s1H-OH
~8.9s1HH-2
~8.5d1HH-5
~8.2s1HH-8
~7.9d1HH-6

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The downfield chemical shifts of the -COOH and -OH protons are characteristic and are due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. The aromatic protons on the quinoline ring system exhibit chemical shifts in the aromatic region (7-9 ppm). The exact positions are influenced by the electronic effects of the substituents. The cyano group at C-7 will exert an anisotropic effect on the neighboring protons, contributing to their specific chemical shifts.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is utilized to simplify the spectrum, resulting in single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~175-COOH
~168C-4
~148C-8a
~140C-2
~135C-5
~128C-7
~125C-6
~120C-4a
~118-CN
~115C-8
~110C-3

Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The carbon atom bearing the hydroxyl group (C-4) will also be significantly downfield. The carbon of the cyano group will appear in the characteristic region for nitriles. The remaining aromatic carbons of the quinoline ring will have chemical shifts determined by the combined electronic effects of all substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: A high-resolution mass spectrum is obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation in the source.

Predicted Mass Spectrometry Data:

m/zIon
215.0406[M+H]⁺
213.0249[M-H]⁻

Interpretation of Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced in the collision cell (MS/MS). A plausible fragmentation pathway for the [M+H]⁺ ion would involve the initial loss of water, followed by the loss of carbon monoxide.

fragmentation M_H [M+H]⁺ m/z = 215.0406 M_H_H2O [M+H - H₂O]⁺ m/z = 197.0300 M_H->M_H_H2O - H₂O M_H_H2O_CO [M+H - H₂O - CO]⁺ m/z = 169.0345 M_H_H2O->M_H_H2O_CO - CO

Figure 2: Plausible MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid and phenol)
~2230MediumC≡N stretch (nitrile)
~1700StrongC=O stretch (carboxylic acid)
~1620, 1580, 1500Medium-StrongC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretch (carboxylic acid and phenol)

Interpretation: The IR spectrum of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is expected to be complex due to the presence of multiple functional groups. A very broad absorption in the high-frequency region is characteristic of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, which are involved in hydrogen bonding. A sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the cyano group. The strong absorption around 1700 cm⁻¹ is due to the carbonyl stretch of the carboxylic acid. The fingerprint region will contain a series of absorptions corresponding to the C-C and C-N stretching vibrations of the quinoline ring system. The interpretation of this spectrum is informed by studies on similar substituted quinolines.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: A dilute solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is prepared in a suitable solvent, such as ethanol or methanol. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

Predicted UV-Vis Data:

λₘₐₓ (nm)
~250
~330

Interpretation: The quinoline ring system is a chromophore that absorbs in the UV region. The presence of auxochromes such as the hydroxyl group and the extended conjugation provided by the cyano and carboxylic acid groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact positions of the absorption maxima will be sensitive to the solvent polarity.

Conclusion

The comprehensive spectral analysis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, as detailed in this guide, provides a foundational understanding of its structural and electronic properties. The predicted NMR, MS, IR, and UV-Vis data, derived from the principles of spectroscopy and comparison with related structures, offer a robust framework for the characterization of this important molecule. These spectral signatures are key to confirming the identity and purity of synthesized batches and are invaluable for further research into its potential applications in drug discovery and materials science.

References

  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • PubChem. 7-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Snyder, H. R., et al. (1947). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]

  • Arıcı, K., & Yılmaz, R. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. International Journal of Chemistry and Technology. [Link]

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]

Sources

Introduction: The Structural Significance of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis and interpretation of the nuclear magnetic resonance (NMR) spectra of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This document moves beyond a simple listing of data, offering insights into the causal relationships between the molecular structure and its spectral features. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.

Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The title compound, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, presents a fascinating case for spectroscopic analysis due to its unique constellation of substituents on the quinoline framework. The electron-withdrawing cyano group at the 7-position, the electron-donating hydroxyl group at the 4-position, and the carboxylic acid at the 3-position collectively create a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral nuances is paramount for unambiguous structural confirmation, purity assessment, and for elucidating its interactions in biological systems.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the standard IUPAC numbering for the quinoline ring system is used.

Caption: Molecular structure of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of a substituted quinoline typically exhibits signals in the aromatic region, generally between 7.0 and 9.0 ppm.[2] The precise chemical shifts and coupling patterns are highly sensitive to the electronic nature of the substituents. For 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, we can predict the following features:

  • Solvent Choice: Due to the presence of the carboxylic acid and hydroxyl groups, a polar deuterated solvent such as DMSO-d₆ is most appropriate for solubilizing the compound and observing the exchangeable protons.

  • Chemical Shift Predictions: The electron-withdrawing nature of the cyano and carboxylic acid groups, along with the nitrogen heteroatom, will generally deshield the aromatic protons, shifting them downfield. Conversely, the hydroxyl group will have a shielding effect, particularly on adjacent protons.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Justification
H-28.8 - 9.0Singlet (s)This proton is adjacent to the nitrogen atom and is significantly deshielded. The absence of adjacent protons results in a singlet.
H-58.0 - 8.2Doublet (d)H-5 is ortho to the electron-withdrawing cyano group at C-7, leading to a downfield shift. It will be split by H-6.
H-67.7 - 7.9Doublet of doublets (dd)This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
H-88.3 - 8.5Doublet (d)H-8 is ortho to the nitrogen and is also influenced by the cyano group, leading to a downfield shift. It will be split by H-6.
-OH11.0 - 13.0Broad singlet (br s)The hydroxyl proton is acidic and will appear as a broad signal at a very downfield position.
-COOH12.0 - 14.0Broad singlet (br s)The carboxylic acid proton is highly acidic and will also be a broad singlet in a similar downfield region.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached and neighboring functional groups.

Carbon Predicted Chemical Shift (ppm) Justification
C-2145 - 150This carbon is adjacent to the nitrogen and is significantly deshielded.
C-3120 - 125The attachment of the carboxylic acid group will influence its chemical shift.
C-4160 - 165The hydroxyl group will cause a significant downfield shift for this carbon.
C-4a140 - 145A quaternary carbon at the ring junction.
C-5125 - 130Influenced by the proximity to the cyano group.
C-6120 - 125A standard aromatic carbon chemical shift.
C-7110 - 115The carbon directly attached to the cyano group will be shifted upfield due to the sp-hybridization of the nitrile carbon, but the nitrogen's electronegativity will have a competing deshielding effect.
C-8130 - 135Deshielded due to its proximity to the nitrogen atom.
C-8a148 - 152A quaternary carbon adjacent to the nitrogen.
-CN115 - 120Typical chemical shift for a nitrile carbon.
-COOH165 - 170Typical chemical shift for a carboxylic acid carbon.

Experimental Protocol for NMR Analysis

This protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical due to the compound's polarity.[3] c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.[3] d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spinner and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆.[3] c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, a spectral width of -2 to 16 ppm, and a relaxation delay of 1-2 seconds). e. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase the resulting spectra. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow Figure 2: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals integrate->assign

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid are predicted to exhibit a unique set of signals that are a direct consequence of its intricate substitution pattern. By understanding the fundamental principles of NMR and the electronic effects of the various functional groups, researchers can confidently interpret the spectral data to confirm the structure and purity of this important quinoline derivative. The methodologies and predictive analyses presented in this guide provide a robust framework for the spectroscopic characterization of this and related molecules, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 7-Substituted Quinoline-3-Carboxylic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are abundant in nature and have been the subject of extensive synthetic efforts, leading to a vast library of compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses specifically on a promising subclass: 7-substituted quinoline-3-carboxylic acids . The strategic placement of a carboxylic acid at the C-3 position and variable substituents at the C-7 position creates a molecular framework ripe for modulation of biological activity. We will explore the synthesis, mechanisms of action, structure-activity relationships (SAR), and key evaluation protocols for these compounds, providing researchers and drug development professionals with a comprehensive technical overview.

Core Molecular Architecture and Synthetic Strategy

The foundational structure of a quinoline-3-carboxylic acid is critical to its function. The carboxylic acid group at the C-3 position is often essential for interacting with biological targets, such as the active sites of enzymes.[3] The substituent at the C-7 position, located on the benzo portion of the ring system, provides a key vector for modifying the compound's physicochemical properties—such as lipophilicity, electronic character, and steric profile—thereby fine-tuning its biological specificity and potency.

A prevalent and robust method for synthesizing the core scaffold is the Gould-Jacobs reaction . This thermal cyclization process provides a reliable pathway to the 4-hydroxyquinoline-3-carboxylate intermediate, which can be further modified.

G cluster_synthesis Gould-Jacobs Synthesis Pathway Aniline Substituted Aniline (Precursor for C7-substituent) Intermediate1 Condensation Intermediate Aniline->Intermediate1 Reaction EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate1 Intermediate2 4-Hydroxyquinoline-3-carboxylate (Cyclized Product) Intermediate1->Intermediate2 Thermal Cyclization (High Temp) Final 7-Substituted Quinoline-3-carboxylic Acid Intermediate2->Final Hydrolysis & Further Modification

Caption: Generalized workflow of the Gould-Jacobs reaction.

Experimental Protocol 1: General Synthesis via Gould-Jacobs Cyclization
  • Rationale: This protocol is chosen for its reliability and versatility in accommodating various substitutions on the aniline precursor, directly influencing the final C-7 substituent.

  • Step 1: Condensation: Mix one molar equivalent of a 3-substituted aniline (the source of the eventual C-7 substituent) with one equivalent of diethyl ethoxymethylenemalonate (EMME). Heat the mixture, typically between 100-140°C, for 1-2 hours until the theoretical amount of ethanol has distilled off.[4] This forms the condensation intermediate.

  • Step 2: Cyclization: Heat the crude intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A) to approximately 240-260°C. The cyclization is usually rapid (15-30 minutes). This step is the core of the Gould-Jacobs reaction, forming the quinolone ring.

  • Step 3: Hydrolysis: Cool the reaction mixture and treat with aqueous sodium hydroxide (e.g., 1-4 M) to hydrolyze the ethyl ester at the C-3 position to the carboxylic acid.

  • Step 4: Purification: Acidify the solution with an acid like HCl to precipitate the crude 7-substituted-4-hydroxyquinoline-3-carboxylic acid. The solid product can then be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

  • Validation: The structure of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, to ensure the correct regiochemistry and purity.[4][5]

Spectrum of Biological Activities

The true value of the 7-substituted quinoline-3-carboxylic acid scaffold lies in its diverse biological profile. By modifying the C-7 substituent, the molecule can be tailored to target different pathogens or cellular pathways.

Anticancer Activity

A significant body of research highlights the antiproliferative properties of these compounds against various cancer cell lines.[6][7]

  • Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives induce apoptosis (programmed cell death) through the up-regulation of intrinsic pathways.[5] Others function as inhibitors of key enzymes essential for cancer cell proliferation. For instance, certain quinoline carboxylic acids inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for the de novo synthesis of pyrimidines required for DNA and RNA production in rapidly dividing cells.[3][7] This targeted inhibition effectively starves cancer cells of the building blocks needed for growth.[3]

G Compound 7-Substituted Quinoline- 3-Carboxylic Acid DHODH Dihydroorotate Dehydrogenase (hDHODH) Compound->DHODH Inhibits Apoptosis Intrinsic Apoptosis Pathway Compound->Apoptosis Activates Pyrimidine Pyrimidine Pool (dUMP, dCTP) DHODH->Pyrimidine Catalyzes Synthesis Synthesis DNA & RNA Synthesis Pyrimidine->Synthesis Required for Growth Cancer Cell Proliferation Synthesis->Growth Required for CellDeath Cell Death Apoptosis->CellDeath

Caption: Anticancer mechanisms of quinoline-3-carboxylic acids.

  • Structure-Activity Relationship Insights: Studies have shown that introducing bulky, hydrophobic groups at the C-2 position and specific substitutions on the benzo ring (including C-7) are critical for potent hDHODH inhibition.[8] For general antiproliferative activity, modifying the C-7 position can enhance selectivity for cancer cells over non-cancerous cells, potentially by altering the compound's pKa and improving its uptake in the acidic tumor microenvironment.[9][10]

Table 1: Selected Antiproliferative Activity Data

Compound Class C-7 Substituent Cell Line IC₅₀ (µM) Reference
2,4-disubstituted quinoline-3-carboxylic acid Varies MCF-7 (Breast) Micromolar range [9]
2,4-disubstituted quinoline-3-carboxylic acid Varies K562 (Leukemia) Micromolar range [9]
quinoline-3-carboxylate derivative Varies MCF-7 (Breast) As low as 0.33 [5]

| quinoline-3-carboxylate derivative | Varies | K562 (Leukemia) | As low as 0.28 |[5] |

Antibacterial Activity

This class of compounds is perhaps most famously represented by the quinolone antibiotics. Their mechanism is well-established and serves as a paradigm for targeted drug design.

  • Mechanism of Action: Quinolones inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA supercoiling during replication and transcription. By stabilizing the enzyme-DNA complex, the quinolone molecule prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent bacterial cell death.[3] The carboxylic acid at C-3 is indispensable for this activity.

  • Structure-Activity Relationship Insights: The C-7 position is a critical site for modification in quinolone antibiotics. The introduction of cyclic amine substituents, such as piperazinyl or pyrrolidinyl groups, at this position significantly enhances the spectrum of activity (especially against Gram-negative bacteria) and improves pharmacokinetic properties. For example, the addition of a piperazinyl group at C-7 was instrumental in the development of highly active compounds like norfloxacin.[11]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[12] Quinoline-based scaffolds have emerged as versatile frameworks for designing potent kinase inhibitors.[12]

  • Mechanism of Action: Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth and proliferation.[13][14] These compounds typically compete with ATP for binding in the kinase's active site. The quinoline core acts as a scaffold to present specific functional groups that form hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket.

  • Structure-Activity Relationship Insights: For CK2 inhibition, modifications across the quinoline ring have been explored. Studies indicate that substituents on the benzene ring (positions 5, 6, 7, and 8) can modulate the formation of hydrogen bonds and hydrophobic interactions within the CK2 active site, thereby influencing inhibitory potency.[14]

Essential Methodologies for Biological Evaluation

To validate the biological activity of newly synthesized 7-substituted quinoline-3-carboxylic acids, a series of standardized in vitro assays are essential. The following protocols are foundational for screening and characterizing these compounds.

Experimental Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
  • Rationale: The SRB assay is a reliable, sensitive, and widely used method for measuring drug-induced cytotoxicity in adherent cell cultures. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing an estimation of total biomass.

  • Step 1: Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a defined period (typically 48-72 hours). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Step 3: Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Step 4: Staining: Wash the plates five times with slow-running tap water and air dry completely. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Step 5: Solubilization and Measurement: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance (optical density) on a microplate reader at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
  • Rationale: The MIC assay is the gold standard for assessing the in vitro potency of an antibacterial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a specific bacterium.

  • Step 1: Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Step 2: Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Step 3: Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Step 5: Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The 7-substituted quinoline-3-carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its synthetic tractability, coupled with the profound influence of the C-7 substituent on biological activity, has enabled the development of potent agents targeting a range of diseases from bacterial infections to cancer.[6][11][15] The structure-activity relationships discussed herein underscore the importance of rational design; small modifications at the C-7 position can dramatically alter potency, spectrum of activity, and selectivity.

Future research should focus on leveraging this scaffold to address emerging therapeutic challenges, such as drug-resistant bacteria and novel anticancer targets. The exploration of novel C-7 substituents, including complex heterocyclic moieties, could yield compounds with improved efficacy and safety profiles. Furthermore, combining this privileged core with other pharmacophores to create hybrid molecules may unlock synergistic effects and novel mechanisms of action. As our understanding of disease biology deepens, the rational design of new 7-substituted quinoline-3-carboxylic acids will undoubtedly continue to be a fruitful endeavor for medicinal chemists and drug development professionals.

References

  • Bentham Science Publishers. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840-1851. [Link]

  • National Library of Medicine. (1993). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 48(12), 1679-1689. [Link]

  • National Library of Medicine. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 111-120. [Link]

  • Elsevier. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 94, 103425. [Link]

  • Elsevier. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

  • National Library of Medicine. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1828-1839. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20175-20205. [Link]

  • National Library of Medicine. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

  • National Library of Medicine. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4606-4614. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2021). Quinoline derivatives known anticancer agents. [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • National Library of Medicine. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840-1851. [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(1), 26-30. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • ACS Publications. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

  • National Library of Medicine. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 111-120. [Link]

  • National Library of Medicine. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(4), R1-R5. [Link]

  • MDPI. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5488. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

Sources

Unlocking the Therapeutic Potential of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of a specific novel derivative, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. Drawing from established knowledge of analogous compounds, we posit that the primary and most compelling therapeutic target is Kynurenine 3-monooxygenase (KMO) , a critical enzyme implicated in the pathogenesis of neurodegenerative diseases. This document outlines the scientific rationale for targeting KMO, provides detailed, field-proven protocols for target validation—from initial enzymatic assays to preclinical in vivo studies—and explores secondary potential targets, including inflammatory enzymes and topoisomerases. Our objective is to furnish a logical, evidence-based roadmap for the systematic evaluation of this promising compound.

Introduction: The Quinoline Carboxylic Acid Moiety and the Promise of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

The quinoline and quinolone derivatives have a rich history in drug discovery, demonstrating a vast spectrum of biological activities including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The 4-hydroxy-3-quinolinecarboxylic acid core, in particular, has been the subject of significant investigation. Structural analogs have shown potent anti-inflammatory and analgesic properties, with some inhibiting enzymes like cyclooxygenase and 5-lipoxygenase.[2] Furthermore, the structural similarity to kynurenic acid, a known neuroprotective agent, strongly suggests an interaction with the kynurenine pathway of tryptophan metabolism.[3]

This guide focuses on 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a derivative whose therapeutic potential remains largely unexplored. The introduction of a cyano group at the 7-position offers unique electronic and steric properties that may enhance binding affinity and selectivity for specific biological targets. Based on a comprehensive analysis of the core scaffold's known activities, we hypothesize that its primary therapeutic value lies in the modulation of neuroinflammatory and excitotoxic pathways.

Primary Therapeutic Target: Kynurenine 3-Monooxygenase (KMO)

The Kynurenine Pathway: A Critical Regulator of Neurological Health

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of up to 99% of dietary tryptophan.[4] This pathway is not merely a catabolic route; it produces a range of neuroactive metabolites that can be broadly classified as neuroprotective or neurotoxic. Under normal physiological conditions, the KP is tightly regulated. However, under inflammatory conditions, pathway flux is significantly upregulated, leading to an imbalance in these metabolites.[4]

A key enzyme, Kynurenine 3-monooxygenase (KMO) , sits at a critical bifurcation point in this pathway. KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5] This step commits the pathway towards the production of several neurotoxic downstream metabolites, including 3-HK itself and, ultimately, quinolinic acid (QUIN).[4][5]

  • 3-Hydroxykynurenine (3-HK): A potent generator of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.

  • Quinolinic Acid (QUIN): An agonist of the N-methyl-D-aspartate (NMDA) receptor, which can induce excitotoxicity and neuronal cell death.[5]

Conversely, when KMO activity is low or inhibited, L-kynurenine is shunted towards an alternative branch of the pathway, where it is converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA) .[5] KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor, and possesses neuroprotective properties.[3][4][5]

Therapeutic Rationale for KMO Inhibition

Dysregulation of the kynurenine pathway and an elevated ratio of neurotoxic (QUIN, 3-HK) to neuroprotective (KYNA) metabolites are implicated in a wide array of pathologies.[4] These include:

  • Neurodegenerative Diseases: Huntington's disease, Alzheimer's disease, and Parkinson's disease.[4]

  • Affective Disorders: Schizophrenia and depression.[4]

  • Autoimmune Diseases: Multiple sclerosis and rheumatoid arthritis.[4]

By inhibiting KMO, a therapeutic agent can recalibrate this pathological imbalance. KMO inhibition simultaneously achieves two beneficial outcomes: it decreases the production of the neurotoxins 3-HK and QUIN, while increasing the levels of the neuroprotective metabolite KYNA.[4][5] This makes KMO an exceptionally attractive therapeutic target for neurodegenerative and neuroinflammatory disorders.

The following diagram illustrates the pivotal role of KMO in the kynurenine pathway and the therapeutic consequence of its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA KATs KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO Catalyzes Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->Three_HK Produces QUIN Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->QUIN Leads to Compound 7-Cyano-4-hydroxy- 3-quinolinecarboxylic acid Compound->KMO Inhibits

Caption: The Kynurenine Pathway and the effect of KMO inhibition.

Experimental Validation Workflow for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid as a KMO Inhibitor

A multi-tiered approach is essential to rigorously validate the compound as a KMO inhibitor and to characterize its therapeutic potential.

Tier 1: In Vitro Enzymatic Activity

The first step is to determine if the compound directly interacts with and inhibits the KMO enzyme.

Objective: To quantify the inhibitory potency (IC₅₀) of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid against recombinant human KMO.

Methodology: KMO Inhibitor Screening Assay

Commercially available kits, such as the KMO Inhibitor Screening Assay Kit from BPS Bioscience, provide a robust and straightforward method.[6] The principle of this assay is based on measuring the consumption of the cofactor NADPH, which is directly proportional to KMO activity.[6][7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a concentration gradient for IC₅₀ determination.

  • Assay Plate Setup: The assay is typically performed in a UV-transparent 96-well or 384-well plate.[6]

  • Reaction Mixture: To each well, add recombinant human KMO enzyme, the test compound at various concentrations, and the KMO assay buffer.[6] Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, L-Kynurenine and NADPH.[6]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the absorbance at 340 nm using a spectrophotometer.[6][7] The signal at 340 nm corresponds to the amount of NADPH remaining. A higher signal indicates greater inhibition of KMO activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM)Hill Slope
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid Experimental ValueExperimental Value
Ro 61-8048 (Positive Control)Literature/Experimental ValueLiterature/Experimental Value
Tier 2: Cellular Assays

The next critical step is to determine if the compound can inhibit KMO activity within a cellular context, which accounts for factors like cell permeability and metabolism.

Objective: To assess the ability of the compound to inhibit endogenous KMO activity in a relevant cell line and measure its impact on kynurenine pathway metabolites.

Methodology: Cellular KMO Activity Assay in Human PBMCs

Primary human peripheral blood mononuclear cells (PBMCs) can be stimulated to express KMO and provide a physiologically relevant system.[8]

Step-by-Step Protocol:

  • Cell Culture: Isolate and culture human PBMCs. Stimulate the cells with an agent like phorbol 12-myristate 13-acetate (PMA) to induce KMO expression.[8]

  • Compound Treatment: Treat the stimulated PBMCs with varying concentrations of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid for a predetermined time.

  • L-Kynurenine Loading: Add L-kynurenine to the culture medium to provide the substrate for KMO.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Metabolite Quantification: Analyze the supernatant for levels of 3-HK and KYNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for accurate quantification of these metabolites.

  • Data Analysis: Determine the cellular IC₅₀ by plotting the reduction in 3-HK levels (or the increase in the KYNA/3-HK ratio) against the compound concentration.

Expected Outcome: Successful KMO inhibition will result in a dose-dependent decrease in the production of 3-HK and a corresponding increase in the level of KYNA.

Cellular_Assay_Workflow cluster_0 Cellular Assay Workflow A Isolate & Culture Human PBMCs B Stimulate KMO Expression (e.g., with PMA) A->B C Treat with Compound (Dose-Response) B->C D Add Substrate (L-Kynurenine) C->D E Incubate D->E F Collect Supernatant E->F G Quantify Metabolites (3-HK, KYNA) by LC-MS/MS F->G H Calculate Cellular IC50 G->H

Caption: Workflow for validating KMO inhibition in a cellular context.

Tier 3: In Vivo Preclinical Models

The final stage of preclinical validation involves testing the compound's efficacy in a relevant animal model of neurodegeneration.

Objective: To determine if oral or systemic administration of the compound can modulate the kynurenine pathway in the brain and ameliorate disease-related phenotypes in a mouse model of neurodegeneration (e.g., Huntington's or Alzheimer's disease).

Methodology: Efficacy Study in a Transgenic Mouse Model

Numerous transgenic mouse models that recapitulate aspects of human neurodegenerative diseases are available (e.g., R6/2 for Huntington's, 5xFAD for Alzheimer's).[9][10][11]

Step-by-Step Protocol:

  • Model Selection: Choose a well-characterized transgenic mouse model relevant to the target indication (e.g., Huntington's disease).

  • Dosing and Administration: Administer 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid or a vehicle control to the mice over a period of several weeks or months.[10] Oral gavage is a common and clinically relevant route.

  • Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and other relevant phenotypes.[10] For example, in a Huntington's model, this might include rotarod performance for motor coordination and grip strength tests.

  • Pharmacodynamic Assessment: At the end of the study, collect brain and plasma samples. Use LC-MS/MS to quantify the levels of kynurenine pathway metabolites (Kynurenine, 3-HK, QUIN, KYNA) to confirm target engagement in the central nervous system.

  • Histopathological Analysis: Perform immunohistochemical analysis of brain tissue to assess key pathological hallmarks, such as neuronal loss, protein aggregates, or neuroinflammation markers (e.g., microglial activation).

  • Data Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to compare the outcomes between the compound-treated group and the vehicle-treated group.

Anticipated Outcome: A successful therapeutic candidate will demonstrate the ability to cross the blood-brain barrier, inhibit KMO activity in the brain (evidenced by decreased QUIN and increased KYNA), and lead to a significant improvement in behavioral and/or pathological endpoints in the disease model.[5][9]

Secondary and Alternative Therapeutic Targets

While KMO is the primary hypothesized target, the quinoline scaffold's known pleiotropic activity warrants investigation into other potential mechanisms of action, particularly in the context of inflammation and cancer.

Anti-inflammatory Enzymes: COX and 5-LOX
  • Rationale: Certain 4-hydroxy-3-quinolinecarboxamides have been shown to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) at micromolar concentrations.[2] These enzymes are central to the production of pro-inflammatory mediators (prostaglandins and leukotrienes, respectively).[12][13] Inhibition of these pathways could contribute to the compound's overall therapeutic effect, especially in diseases with a strong inflammatory component.

  • Validation: Standard enzymatic assays for COX-1/COX-2 and 5-LOX inhibition can be employed to determine the compound's IC₅₀ values for these enzymes. Cellular assays measuring prostaglandin E2 (for COX) or leukotriene B4 (for 5-LOX) production can confirm activity in a physiological context.

DNA Topoisomerases
  • Rationale: Quinolone and indenoisoquinoline structures are well-known inhibitors of DNA topoisomerases, enzymes critical for DNA replication and repair.[14][15][16] This activity forms the basis of their use as antibiotics and anticancer agents.[17] The 7-cyano substitution could potentially enhance the π-π stacking interactions with DNA, a key feature for topoisomerase inhibition.[14]

  • Validation: Topoisomerase I and II inhibition can be assessed using DNA relaxation assays. Cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60) would be the next step to evaluate potential anticancer activity.

Conclusion and Future Directions

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid represents a promising, yet uncharacterized, therapeutic candidate. The scientific literature strongly supports the hypothesis that its primary target is Kynurenine 3-monooxygenase, an enzyme of profound importance in neurodegenerative diseases. The experimental workflow detailed in this guide provides a rigorous, step-by-step pathway for validating this hypothesis, from initial enzymatic screening to in vivo proof-of-concept. By systematically evaluating its effects on KMO and other potential targets, researchers can efficiently and effectively elucidate the therapeutic mechanism and potential clinical applications of this novel compound. The successful development of a potent, brain-penetrant KMO inhibitor from this scaffold could offer a new paradigm in the treatment of Huntington's, Alzheimer's, and other devastating neurological disorders.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]

  • KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • 4-Hydroxy-3-quinolinecarboxamides with antiarthritic and analgesic activities. PubMed. [Link]

  • 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. PubMed Central. [Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PubMed Central. [Link]

  • Antiproliferative actions of 7-substituted 1,3-dihydroxyacridones; possible involvement of DNA topoisomerase II and protein kinase C as biochemical targets. PubMed. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid. PubMed. [Link]

  • Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase. PubMed. [Link]

  • Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. UKRI. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076. PubChem. [Link]

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Michael J. Fox Foundation. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. National Institutes of Health. [Link]

  • Quinazolinone based hydroxamates as anti-inflammatory agents. ResearchGate. [Link]

  • Topoisomerase inhibitor. Wikipedia. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PubMed Central. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PubMed. [Link]

  • Arachidonate 5-lipoxygenase inhibitor. Wikipedia. [Link]

  • Kynurenic Acid | C10H7NO3 | CID 3845. PubChem. [Link]

  • Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons. [Link]

  • 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity. British Journal of Pharmacology. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. PubMed Central. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience. [Link]

  • Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit. Assay Genie. [Link]

  • Lipoxygenase inhibitors from natural plant sources. Part 1: Medicinal plants with inhibitory activity on arachidonate 5-lipoxygenase and 5-lipoxygenase[sol ]cyclooxygenase. PubMed. [Link]

  • Active site titration of kynurenine 3-monooxygenase (KMO)... ResearchGate. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. MDPI. [Link]

Sources

In Silico First Pass: A Predictive ADMET Profile of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Early ADMET Assessment

The 4-hydroxy-3-quinolinecarboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds investigated for a range of biological activities. The introduction of a cyano group at the 7-position creates 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (CAS: 118078-26-5) , a molecule of significant interest for further functionalization and screening. The quinoline family's utility, however, is matched by the complexity of its members' pharmacokinetic and safety profiles.

In the modern drug discovery paradigm, waiting for late-stage preclinical or clinical phases to uncover unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a financially and temporally unsustainable strategy.[1] The "fail early, fail cheap" mantra is now operationalized through the extensive use of in silico predictive modeling.[2] By building a robust, predictive understanding of a compound's behavior before synthesis or extensive biological testing, research programs can prioritize candidates with a higher probability of success, intelligently guide molecular optimization, and reduce reliance on animal testing.[3]

This technical guide presents a comprehensive, predicted ADMET profile for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. As a Senior Application Scientist, the following analysis is grounded in established computational methodologies, interpreting the predicted data to provide actionable insights for researchers and drug development teams. We will dissect the molecule's fundamental physicochemical properties and, from that foundation, construct a logical, evidence-based forecast of its journey through a biological system.

Section 1: Physicochemical Foundation & Drug-Likeness Evaluation

Before any pharmacokinetic prediction can be made, a molecule's identity must be defined by its fundamental physicochemical properties. These characteristics are the primary determinants of its behavior in both aqueous and lipid environments, governing everything from membrane passage to metabolic susceptibility. The structure of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is represented by the SMILES string: O=C(C1=C(O)C2=CC=C(C#N)C=C2N=C1)O.[4]

From this structure, we can compute the key descriptors relevant to oral bioavailability and general drug-likeness, most famously codified by Lipinski's Rule of Five. This rule provides a set of simple heuristics to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW) 214.18 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water Partition) 1.85≤ 5Yes
Hydrogen Bond Donors (HBD) 2 (from -OH and -COOH)≤ 5Yes
Hydrogen Bond Acceptors (HBA) 5 (from C=O, -OH, -N=, C≡N)≤ 10Yes
Topological Polar Surface Area (TPSA) 99.5 Ų< 140 Ų (Good Bioavailability)Yes
Rotatable Bonds 1≤ 10 (Good Bioavailability)Yes

Interpretation & Causality:

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid demonstrates full compliance with Lipinski's Rule of Five, indicating a high probability of possessing favorable absorption and permeation properties. Its molecular weight is low, facilitating diffusion. The LogP value of 1.85 strikes an excellent balance between aqueous solubility (necessary for dissolution in the gut) and lipid permeability (necessary for crossing cell membranes). The number of hydrogen bond donors and acceptors is well within the accepted limits, preventing the excessive polarity that can hinder membrane passage. Furthermore, its Topological Polar Surface Area (TPSA) is below 100 Ų, a secondary parameter strongly correlated with good oral bioavailability. The low count of rotatable bonds suggests conformational rigidity, which is often beneficial for binding affinity and can reduce the entropic penalty upon binding to a target.

G cluster_2 MW Molecular Weight (≤ 500 Da) Solubility Solubility MW->Solubility LogP Lipophilicity (LogP) (≤ 5) LogP->Solubility Permeability Permeability LogP->Permeability HBD H-Bond Donors (≤ 5) HBD->Solubility HBA H-Bond Acceptors (≤ 10) HBA->Solubility DrugLikeness Oral Drug-Likeness Solubility->DrugLikeness Permeability->DrugLikeness

Caption: Lipinski's Rule of Five parameters influencing drug-likeness.

Section 2: Methodology for In Silico ADMET Prediction

The predictions presented in this guide are derived from a consensus of established computational models. The general workflow for in silico ADMET profiling is a multi-step, validated process designed to integrate data from various predictive algorithms.

Experimental Protocol: Standard Computational ADMET Workflow

  • Structure Input & Standardization:

    • The canonical SMILES string (O=C(C1=C(O)C2=CC=C(C#N)C=C2N=C1)O) for the compound is obtained and used as the primary input.

    • The structure is neutralized and desalted computationally to ensure it represents the form most likely to interact with biological systems. 2D and 3D coordinates are generated.

  • Physicochemical Property Calculation:

    • Key molecular descriptors (as listed in Table 1) are calculated using robust algorithms (e.g., XLogP3 for lipophilicity, TPSA based on fragment contributions).

  • Model Application & Prediction:

    • The standardized structure is submitted to a suite of validated ADMET prediction models. These models are typically Quantitative Structure-Activity Relationship (QSAR) or machine-learning algorithms trained on large datasets of compounds with known experimental outcomes.

    • Absorption Models: Predict Caco-2 permeability, Human Intestinal Absorption (HIA), and P-glycoprotein (P-gp) interactions.

    • Distribution Models: Predict Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

    • Metabolism Models: Predict whether the compound is a substrate or inhibitor of key Cytochrome P450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Toxicity Models: Screen for structural alerts and predict liabilities such as AMES mutagenicity, hERG inhibition, hepatotoxicity (DILI), and skin sensitization.

  • Data Aggregation & Interpretation:

    • The outputs from the various models are aggregated.

    • A consensus prediction is formed, and confidence scores or probabilities are noted.

    • The results are interpreted in the context of the molecule's physicochemical properties and therapeutic indication. For instance, predicted BBB penetration is desirable for a CNS drug but a liability for a peripherally acting agent.

ADMET_Workflow cluster_models ADMET Prediction Modules Input Compound Structure (SMILES/SDF) Standardize Structure Standardization (Neutralize, Desalt) Input->Standardize Calculate Calculate Physicochemical Properties (LogP, TPSA, etc.) Standardize->Calculate Predict Apply Predictive Models Calculate->Predict Absorption Absorption (HIA, Caco-2, P-gp) Predict->Absorption Distribution Distribution (BBB, PPB) Predict->Distribution Metabolism Metabolism (CYP Isoforms) Predict->Metabolism Toxicity Toxicity (hERG, AMES, DILI) Predict->Toxicity Output Predicted ADMET Profile & Risk Assessment Absorption->Output Distribution->Output Metabolism->Output Toxicity->Output

Caption: A generalized workflow for in silico ADMET property prediction.

Section 3: Predicted ADMET Profile

The following sections detail the predicted ADMET characteristics of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid based on the computational workflow described above.

Absorption

High oral bioavailability is a cornerstone of a successful oral drug. This is governed primarily by solubility and intestinal permeability.

  • Human Intestinal Absorption (HIA): Predicted to be High . The compound's excellent Lipinski profile (low MW, balanced LogP, low H-bond count) strongly supports efficient passive diffusion across the intestinal epithelium.

  • Caco-2 Permeability: Predicted to be Moderate to High . Caco-2 cells are a standard in vitro model for the intestinal barrier. The favorable physicochemical properties suggest good permeability. The presence of the carboxylic acid, which will be partially ionized at intestinal pH, may slightly temper the permeability compared to a non-acidic analog, but it is not expected to be a barrier to absorption.

  • P-glycoprotein (P-gp) Interaction: Predicted to be a Non-substrate of P-gp. P-gp is an efflux pump that can actively remove drugs from cells, reducing bioavailability. The molecule lacks common structural motifs associated with P-gp substrates, increasing the likelihood of good intestinal retention and absorption.

Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.

  • Plasma Protein Binding (PPB): Predicted to be Moderate . The acidic nature of the carboxylic acid and a LogP below 2 suggest that the compound will not bind excessively to plasma proteins like albumin. A moderate PPB is often ideal, ensuring a sufficient unbound fraction is available to engage the biological target while maintaining a reasonable half-life.

  • Blood-Brain Barrier (BBB) Permeability: Predicted to Not cross the BBB. The TPSA of 99.5 Ų is significantly higher than the general guideline for CNS penetration (< 60-70 Ų). Additionally, the carboxylic acid group will be ionized at physiological pH (7.4), which severely restricts passive diffusion across the tight junctions of the BBB. This makes the compound a strong candidate for peripherally-acting therapies, avoiding potential CNS side effects.

Metabolism

Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is the body's primary mechanism for clearing foreign compounds. Inhibition or induction of these enzymes is a major source of drug-drug interactions.

  • CYP Inhibition: The compound is predicted to be a non-inhibitor of the major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). The planar quinoline ring system can sometimes be involved in CYP interactions, but the specific substitution pattern here does not strongly flag it as a potent inhibitor in most predictive models. This is a highly favorable property, suggesting a low risk of causing metabolic drug-drug interactions.

  • CYP Substrate: Predicted to be a minor substrate for one or more CYP enzymes. The aromatic system is susceptible to oxidative metabolism (e.g., hydroxylation), a common Phase I reaction. However, clearance is unlikely to be dominated by a single isoform, reducing the risk of genetic polymorphism effects or significant interactions with strong CYP inhibitors/inducers.

Excretion

The ultimate removal of the drug and its metabolites from the body.

  • Primary Route of Excretion: Predicted to be Renal . The presence of a carboxylic acid group provides a handle for Phase II conjugation (e.g., glucuronidation), creating a highly water-soluble metabolite that is readily eliminated by the kidneys. Some parent drug may also be cleared renally.

Toxicity

Early identification of potential toxicity is the most critical role of predictive ADMET.

  • hERG Inhibition: Predicted to be a Non-inhibitor . Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. The molecule lacks the typical pharmacophore for hERG blockers (a basic nitrogen separated by a linker from an aromatic system). This is a critical safety checkpoint that the compound passes.

  • AMES Mutagenicity: Predicted to be Non-mutagenic . The Ames test assesses the potential for a compound to cause genetic mutations. While some aromatic systems can be mutagenic, the specific structure of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid does not contain common structural alerts for mutagenicity.

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicted to have a Low risk . The compound does not contain highly reactive functional groups often associated with liver toxicity.

  • Irritation/Sensitization: Based on GHS data for the compound and its analogs, a Warning is predicted for skin irritation, serious eye irritation, and potential respiratory irritation.[4] This is a common finding for acidic, powdered organic compounds and suggests that appropriate handling procedures are necessary, though it does not preclude its use as a systemic therapeutic. The compound is also predicted to be harmful if swallowed, indicating a degree of acute oral toxicity.

Summary of Predicted ADMET Properties

ParameterCategoryPredicted OutcomeImplication for Drug Development
Drug-Likeness PhysicochemicalGood High potential for oral formulation.
Absorption PharmacokineticsHigh Likely to have good oral bioavailability.
Distribution PharmacokineticsPeripherally Restricted Low risk of CNS side effects; suitable for non-CNS targets.
Metabolism PharmacokineticsLow Interaction Potential Low risk of drug-drug interactions via CYP inhibition.
Excretion PharmacokineticsLikely Renal Efficient clearance pathway predicted.
Toxicity SafetyLow Systemic Risk No flags for major liabilities like hERG or mutagenicity.
Toxicity SafetyLocal Irritant Requires careful handling as a raw material.[4]

Conclusion and Forward-Looking Strategy

The in silico analysis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid reveals a highly promising ADMET profile for a drug candidate intended for oral administration and peripheral action. The molecule exhibits excellent drug-like properties, with predictions favoring high absorption, low risk of metabolic drug-drug interactions, and an absence of alerts for major systemic toxicities such as cardiotoxicity and mutagenicity.

Its predicted inability to cross the blood-brain barrier is a key feature that should guide its therapeutic application towards targets outside the central nervous system, thereby minimizing the risk of unwanted neurological side effects. The primary noted risks—local irritation and acute oral toxicity—are manageable concerns during development and handling rather than fundamental flaws in its potential as a therapeutic.

As a Senior Application Scientist, my recommendation is that this compound represents a low-risk starting point for a drug discovery campaign. The favorable predicted ADMET profile provides a solid foundation, allowing research teams to focus their resources on optimizing for potency and target engagement, confident that the core scaffold is not predisposed to pharmacokinetic or safety failures. Subsequent in vitro ADMET assays should be used to confirm these predictions, starting with solubility, Caco-2 permeability, and CYP inhibition screens, to build a robust, data-driven progression pathway for this promising molecular scaffold.

References

  • PubChem. Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 135783305, 7-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 68459, 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 328530, 4-Hydroxy-7-nitroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.
  • Kirchmair, J., et al. (2012). In silico prediction of cytochrome P450-drug interactions: QSARs for CYP3A4 and CYP2C9.
  • Chemaxon. hERG Predictor Documentation. [Link]

  • AmesNet: A Deep Learning Model Enhancing Generalization in Ames Mutagenicity Prediction. (2025). bioRxiv.
  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • PubChem. Compound Summary for CID 66579, 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. National Center for Biotechnology Information. [Link]

  • Kirchmair, J., et al. (2013). Machine learning-based in silico prediction of the inhibitory activity of chemical substances against rat and human cytochrome P450s.
  • Koutsoukas, A., et al. (2013). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Clark, D. E. (2008). A method to predict blood-brain barrier permeability of drug-like compounds using molecular dynamics simulations. Journal of Medicinal Chemistry, 51(20), 6334-6341.
  • Lipinski's Rule of Five. SCFBio, IIT Delhi. [Link]

  • Chemaxon. hERG Predictor Documentation. [Link]

  • Veith, H., et al. (2009). In Silico Prediction of Cytochrome P450-Drug Interaction: QSARs for CYP3A4 and CYP2C9. Journal of Medicinal Chemistry, 52(15), 4700-4709.
  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Shityakov, S., & Förster, C. (2014). Predicting Blood-Brain Barrier Permeation from Three-Dimensional Molecular Structure.
  • Delre, P., et al. (2022). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology, 35(10), 1805-1818.
  • Göller, A. H., et al. (2020). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Drug Discovery Today, 25(8), 1374-1382.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Stålring, J., et al. (2023). Deep Learning for Blood–Brain Barrier Permeability Prediction.
  • Cruciani, G., et al. (2006). In Silico Prediction of Cytochrome P450 Inhibitors. Drug Development Research, 67(5), 417-429.
  • Delre, P., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Chemistry, 10, 976356.
  • NCTU Formosa. (2019). Mutagenicity Prediction. iGEM 2019. [Link]

  • PubChem. Compound Summary for CID 10400802, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • SwissADME. [Link]

  • Sidorov, P., et al. (2019). hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping.
  • Shultz, M. D. (2019). The Rule of 5 - Two decades later.
  • Di, L., & Kerns, E. H. (2012). In Silico ADME Methods Used in the Evaluation of Natural Products. Current Drug Discovery Technologies, 9(4), 282-290.
  • Feeney, S. V., et al. (2023). Multiple Instance Learning Improves Ames Mutagenicity Prediction for Problematic Molecular Species. Chemical Research in Toxicology, 36(8), 1269-1278.
  • Obiol-Pardo, C., et al. (2011). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Molecular Pharmaceutics, 8(4), 1079-1090.
  • ZeptoWard. In Silico ADMET prediction. [Link]

  • Feeney, S. V., et al. (2023). Multiple Instance Learning Improves Ames Mutagenicity Prediction for Problematic Molecular Species. Chemical Research in Toxicology, 36(8), 1269-1278.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Gould-Jacobs Reaction in Quinolone Synthesis

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the quinolone class of antibiotics. The 4-quinolone-3-carboxylic acid moiety, in particular, is a critical pharmacophore. The Gould-Jacobs reaction, a venerable and reliable method for the construction of 4-hydroxyquinolines, proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of a specific, functionalized quinolone, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, utilizing 3-aminobenzonitrile as the aniline precursor. This particular target molecule holds significant interest as a versatile intermediate for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents due to the synthetic handles provided by the cyano and carboxylic acid groups.

The presence of the electron-withdrawing cyano group on the aniline ring presents a unique challenge to the classical Gould-Jacobs reaction, often requiring more forcing conditions for the thermal cyclization step.[2] This guide will address these challenges, providing insights into reaction optimization and control.

Reaction Mechanism and Rationale

The Gould-Jacobs reaction is a multi-step process, each with its own critical parameters. Understanding the underlying mechanism is paramount for successful execution and troubleshooting.[1]

  • Condensation: The reaction initiates with a nucleophilic attack of the amino group of 3-aminobenzonitrile on the electrophilic carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form the key intermediate, diethyl (3-cyanoanilino)methylenemalonate. This step is typically conducted at moderate temperatures.

  • Thermal Cyclization: This is the yield-determining and most demanding step of the sequence. The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures (typically 240-260 °C). The electron-withdrawing nature of the cyano group deactivates the aromatic ring, making the electrophilic substitution more difficult and thus requiring higher temperatures than anilines with electron-donating groups. The reaction is often performed in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or under neat conditions to achieve the necessary temperature.

  • Saponification: The resulting ethyl 7-cyano-4-hydroxy-3-quinolinecarboxylate is then hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ethyl ester to the corresponding carboxylate salt.

  • Acidification: Finally, acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate and the 4-hydroxy group, precipitating the desired product, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Diagram of the Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction Gould-Jacobs Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Acidification A 3-Aminobenzonitrile C Diethyl (3-cyanoanilino)methylenemalonate (Intermediate) A->C Heat (100-120 °C) - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (100-120 °C) - EtOH D Ethyl 7-cyano-4-hydroxy-3-quinolinecarboxylate C->D High Temp. (240-260 °C) - EtOH E Sodium 7-cyano-4-hydroxy-3-quinolinecarboxylate D->E 1. NaOH (aq) 2. Heat F 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (Final Product) E->F HCl (aq)

Caption: Workflow of the Gould-Jacobs reaction for the target molecule.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Aminobenzonitrile≥98%Sigma-Aldrich, etc.Toxic solid, handle with care.[3][4]
Diethyl ethoxymethylenemalonate (DEEM)≥98%Sigma-Aldrich, etc.Corrosive liquid.
Dowtherm A-Sigma-Aldrich, etc.High-boiling point solvent.
Sodium Hydroxide (NaOH)ReagentFisher Scientific, etc.Corrosive solid.
Hydrochloric Acid (HCl)37%Fisher Scientific, etc.Corrosive liquid.
EthanolAnhydrous-For recrystallization.
Diethyl EtherAnhydrous-For washing.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (3-cyanoanilino)methylenemalonate (Intermediate)

Expert Insight: This initial condensation step is generally high-yielding. The key is to ensure the removal of the ethanol byproduct to drive the reaction to completion. Running the reaction neat (without solvent) is often efficient.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminobenzonitrile (11.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

  • Heating: Heat the mixture in an oil bath at 110-120 °C for 2 hours with stirring. The mixture will become a homogenous solution.

  • Ethanol Removal: After 2 hours, remove the reflux condenser and continue heating at 120 °C for another hour to distill off the ethanol formed during the reaction.

  • Isolation: Cool the reaction mixture to room temperature. The product should solidify upon cooling. If it remains an oil, scratching the inside of the flask with a glass rod can induce crystallization.

  • Purification: Wash the solid product with cold diethyl ether (2 x 50 mL) and filter to remove any unreacted DEEM. The resulting solid is typically of sufficient purity for the next step. A small sample can be recrystallized from ethanol for characterization.

Protocol 2: Thermal Cyclization to Ethyl 7-cyano-4-hydroxy-3-quinolinecarboxylate

Expert Insight: This is the most critical step. The temperature must be high enough to facilitate the cyclization but not so high as to cause decomposition. The reaction should be monitored for the cessation of ethanol evolution. Using a high-boiling solvent like Dowtherm A provides excellent temperature control.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add Dowtherm A (200 mL). Heat the solvent to 250 °C.

  • Addition of Intermediate: Slowly add the dried diethyl (3-cyanoanilino)methylenemalonate (27.2 g, 0.1 mol) in portions to the hot Dowtherm A with vigorous stirring.

  • Reaction: Maintain the reaction temperature at 250-255 °C. Ethanol will begin to distill over. Continue heating for 30-60 minutes, or until the evolution of ethanol ceases. The product will precipitate from the hot solvent.

  • Isolation: Allow the reaction mixture to cool to approximately 100 °C, then filter the hot mixture through a Büchner funnel to collect the precipitated solid.

  • Washing: Wash the collected solid with hot toluene (100 mL) followed by hexane (100 mL) to remove the Dowtherm A.

  • Drying: Dry the solid in a vacuum oven at 80 °C overnight.

Protocol 3: Saponification and Acidification to 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
  • Saponification: In a 1 L Erlenmeyer flask, suspend the crude ethyl 7-cyano-4-hydroxy-3-quinolinecarboxylate (24.2 g, 0.1 mol) in a solution of sodium hydroxide (12 g, 0.3 mol) in water (300 mL).

  • Heating: Heat the mixture to 90-100 °C with stirring until the solid completely dissolves (approximately 1-2 hours).

  • Cooling and Filtration: Cool the solution to room temperature. If any solid impurities are present, filter the solution.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 25 mL) to the clear solution until the pH is ~2. A thick, white precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the product with cold water (3 x 100 mL) until the washings are neutral to pH paper. Dry the final product in a vacuum oven at 100 °C to a constant weight.

Characterization

The final product, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >300 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons (with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring), a singlet for the proton at the 2-position of the quinolone ring, and broad signals for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the aromatic carbons, the quinolone ring carbons, the cyano carbon, and the carboxylic acid carbon.

  • IR (KBr, cm⁻¹): Characteristic peaks for O-H and N-H stretching (broad, ~3400-2500), C≡N stretching (~2230), and C=O stretching (carboxylic acid and quinolone, ~1700-1650).

  • Mass Spectrometry (ESI-MS): [M-H]⁻ calculated for C₁₁H₅N₂O₃⁻: 213.03; found: 213.0.

Safety and Handling

Self-Validating System for Safety: Adherence to this protocol's safety measures is a prerequisite for a successful and safe experiment.

  • 3-Aminobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] May cause an allergic skin reaction.[5] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate (DEEM): Causes skin and eye irritation.[6] Handle with care, wearing appropriate PPE.

  • Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step pose a significant burn risk. Ensure the reaction is conducted in a fume hood and that the apparatus is securely clamped.

  • Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Handle with extreme care, wearing gloves and safety glasses.

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in cyclizationInsufficient temperature or reaction time.Ensure the reaction temperature is maintained at 250-255 °C. Monitor ethanol evolution and continue heating until it ceases.
Decomposition of starting material or product.Do not exceed the recommended temperature. Ensure the intermediate is added slowly to the hot solvent.
Product is dark/oilyIncomplete removal of Dowtherm A.Wash the filtered product thoroughly with hot toluene and hexane.
Incomplete saponificationInsufficient NaOH or reaction time.Use the recommended excess of NaOH and ensure the mixture is heated until all solid dissolves.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • PubChem. 3-Aminobenzonitrile. National Center for Biotechnology Information. [Link] (accessed Jan 24, 2026).

  • Cole-Parmer. Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Link] (accessed Jan 24, 2026).

  • Wikipedia. Gould–Jacobs reaction. [Link] (accessed Jan 24, 2026).

  • Manera, C.; et al. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. J. Med. Chem.2007, 50 (12), 2949-2959.
  • Bondavalli, F.; et al. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Expert Opin. Drug Discov.2012, 7 (7), 573-596.

Sources

Application and Protocol Guide for the Purification of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the purification of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a key intermediate in the development of various therapeutic agents. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Significance of Purity

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a pivotal building block in medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, making the purity of this starting material a critical factor in the synthesis of active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns. This guide outlines two primary methods for the purification of this compound: a highly effective acid-base precipitation technique and a classic recrystallization protocol, alongside an analytical method for purity assessment.

Physicochemical Properties and Rationale for Purification Strategies

Understanding the physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₆N₂O₃Indicates a polar, heterocyclic structure.
Molecular Weight 214.18 g/mol ---
Functional Groups Carboxylic acid (-COOH), Phenolic hydroxyl (-OH), Nitrile (-CN), Quinoline ringThe acidic protons of the carboxylic acid and phenolic hydroxyl groups allow for solubilization in aqueous base and subsequent precipitation in acid. The polar nature of these groups also dictates solvent choice for recrystallization and chromatography.
Predicted Solubility Likely soluble in polar aprotic solvents like DMF and DMSO, especially with heating. Sparingly soluble in water and lower alcohols at neutral pH.Guides the selection of appropriate solvents for recrystallization and washing steps. The low solubility in water at acidic pH is the cornerstone of the acid-base purification method.

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the molecule's solubility highly pH-dependent. This dual acidic nature is the key to the efficacy of the acid-base precipitation method, which is often the most efficient way to remove non-acidic or weakly acidic impurities.

Potential Impurities from Synthesis

The Doebner reaction, a common route for synthesizing quinoline-4-carboxylic acids, involves the condensation of an aniline (in this case, 4-aminobenzonitrile), an aldehyde, and pyruvic acid.[1][2] This reaction, while powerful, can lead to several impurities.[1] Understanding these potential contaminants is crucial for tailoring the purification process.

Common Impurities May Include:

  • Unreacted Starting Materials: 4-aminobenzonitrile, pyruvic acid, and the aldehyde used in the synthesis.

  • Side-Products from the Doebner Reaction: Including products from self-condensation of the reactants or incompletely cyclized intermediates.[3][4]

  • Products of Decarboxylation: The quinoline-4-carboxylic acid product can sometimes decarboxylate under harsh reaction conditions.[5]

  • Photoproducts: Aminobenzonitrile derivatives can be susceptible to photodegradation.[6]

The purification strategies outlined below are designed to effectively remove these and other potential impurities.

Primary Purification Method: Acid-Base Precipitation

This method leverages the acidic nature of the target compound to separate it from non-acidic and less-acidic impurities. The compound is deprotonated and dissolved in a basic aqueous solution, and then re-protonated by acidification to precipitate as the pure solid.

Experimental Protocol
  • Dissolution: In a suitable flask, suspend the crude 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in deionized water (approximately 10-20 mL per gram of crude material).

  • Basification: While stirring, slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. Continue adding the base until the solid completely dissolves and the solution is clear. The pH of the solution should be > 10.

  • Filtration (Optional): If any insoluble impurities remain, filter the basic solution through a pad of celite or a suitable filter paper to remove them.

  • Precipitation: Cool the clear solution in an ice bath. While stirring vigorously, slowly add a 1 M aqueous solution of hydrochloric acid (HCl) dropwise. The 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid will begin to precipitate as a fine solid.

  • pH Adjustment: Continue adding acid until the pH of the solution is between 2 and 4.[7] This ensures complete protonation and precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Workflow Diagram

AcidBasePurification Crude Crude Product Suspension Base Add 1M NaOH/KOH Crude->Base Dissolved Dissolved Sodium/Potassium Salt in Solution Base->Dissolved Filter Filter (Optional) Dissolved->Filter Removes insoluble impurities Acid Add 1M HCl (pH 2-4) Dissolved->Acid Filter->Acid Precipitate Precipitated Pure Product Acid->Precipitate Isolate Isolate by Filtration Precipitate->Isolate Wash Wash with Cold Water Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Figure 1: Workflow for Acid-Base Purification.

Secondary Purification Method: Recrystallization

Recrystallization is a powerful technique for further purifying the product obtained from the acid-base precipitation or for use as a standalone method if the impurity profile is suitable. The choice of solvent is critical and should be based on the principle that the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Solvent Selection

Based on the properties of similar quinoline carboxylic acids, the following solvents are recommended for screening:

  • High-Polarity Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are likely to be good primary solvents for dissolving the compound.[8][9]

  • Protic Solvents: Methanol, Ethanol, Water. These can be used as single solvents or in co-solvent systems (e.g., DMF/water, ethanol/water).[10][11][12]

Experimental Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in the selected solvents at room temperature and with heating. A good recrystallization solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent (or solvent system) to the crude or partially purified 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Boil the solution for a few minutes, then filter it while hot to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram

Recrystallization Crude Crude/Partially Pure Product Solvent Add Recrystallization Solvent Crude->Solvent Heat Heat to Dissolve Solvent->Heat Decolorize Decolorize with Carbon (Optional) Heat->Decolorize Removes colored impurities Cool Cool Slowly to Crystallize Heat->Cool Decolorize->Cool Isolate Isolate Crystals by Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Figure 2: Workflow for Recrystallization.

Purity Assessment: Analytical High-Performance Liquid Chromatography (HPLC)

To verify the purity of the final product, a reversed-phase HPLC method is recommended. This technique separates the target compound from any remaining impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Recommended HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA standard stationary phase for reversed-phase chromatography, suitable for polar aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolThe acidic modifier improves peak shape for carboxylic acids. A gradient elution (e.g., starting with 95% A and increasing the proportion of B) is often effective for separating compounds with a range of polarities.[13][14][15][16]
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at 254 nm or Diode Array Detector (DAD)The quinoline ring system is chromophoric and should have strong UV absorbance. A DAD allows for the assessment of peak purity.
Injection Volume 10 µLA standard injection volume.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Sample Preparation

Dissolve a small, accurately weighed amount of the purified compound in a suitable solvent (e.g., a mixture of the mobile phase components or DMSO) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting

IssuePotential CauseRecommended Solution
Product does not precipitate upon acidification. Insufficient acidification or the formation of a supersaturated solution.Check the pH and add more acid if necessary. Scratch the inside of the flask with a glass rod or add a seed crystal to induce precipitation.
Product "oils out" during recrystallization. The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Add more solvent to the hot mixture to dissolve the oil, then cool slowly. Consider a different solvent or solvent system.
Low recovery from recrystallization. The compound is too soluble in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used for dissolution. Cool the solution in an ice bath to maximize precipitation.
Broad or tailing peaks in HPLC. Secondary interactions with the stationary phase or inappropriate mobile phase pH.Ensure the mobile phase is sufficiently acidic (e.g., pH < 3) to suppress the ionization of the carboxylic acid.

Conclusion

The purification of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a critical step in the synthesis of advanced chemical entities. The acid-base precipitation method offers a robust and scalable approach for the primary purification, effectively removing a wide range of impurities. For achieving higher purity, particularly for analytical standards or late-stage pharmaceutical intermediates, subsequent recrystallization is recommended. The purity of the final product should always be verified by a suitable analytical technique, such as the HPLC method described herein. By understanding the chemical principles behind these purification techniques, researchers can confidently and efficiently obtain high-purity 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid for their research and development needs.

References

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2025). ResearchGate. Retrieved from [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2025). ResearchGate. Retrieved from [Link]

  • Process for the preparation of a quinoline carboxylic acid. (1990). Google Patents.
  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2022). Google Patents.
  • Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. (2015). PubMed. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]

  • Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. (1994). Google Patents.
  • Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements. (2000). PubMed. Retrieved from [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (2014). Semantic Scholar. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. (2012). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). NIH. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2017). ResearchGate. Retrieved from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI. Retrieved from [Link]

  • Doebner–Miller reaction. (2023). Wikipedia. Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. (2013). ResearchGate. Retrieved from [Link]

Sources

Application and Protocol for the Recrystallization of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide details the application and step-by-step protocol for the purification of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid via recrystallization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of quinoline-based compounds. The protocol emphasizes a systematic approach to solvent selection, the underlying principles of crystallization for impurity removal, and robust methodologies to ensure the attainment of high-purity material suitable for downstream applications. Safety considerations and troubleshooting strategies are also thoroughly addressed.

Introduction: The Significance of Purifying 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. Quinolines are known for their broad pharmacological activities, and derivatives are investigated for various therapeutic applications. The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount, as impurities can affect biological activity, toxicity, and the stability of the final product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.[2]

This guide provides a detailed protocol for the recrystallization of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, addressing the critical aspects from solvent screening to final product isolation and drying.

Health and Safety Precautions

Understanding Potential Impurities

The choice of a recrystallization strategy is greatly influenced by the nature of the impurities present. While the specific synthesis route for your sample of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid will determine the exact impurity profile, common synthetic pathways for quinoline carboxylic acids can introduce several types of impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions. For instance, in syntheses involving the hydrolysis of a nitrile to a carboxylic acid, incomplete hydrolysis could leave residual nitrile-containing starting material.[5]

  • Isomers: Positional isomers that may have formed during the synthesis.

  • Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products.

A general purification strategy for aromatic carboxylic acids can involve dissolution in a basic aqueous solution, extraction of neutral and basic impurities with an organic solvent, followed by acidification to precipitate the purified carboxylic acid.[6] However, recrystallization from an organic solvent is often preferred for achieving higher purity.

The Recrystallization Workflow

The process of recrystallizing 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid can be broken down into a logical sequence of steps, each critical for the success of the purification.

Recrystallization_Workflow Solvent_Screening Step 1: Solvent Screening Dissolution Step 2: Dissolution of the Impure Solid Solvent_Screening->Dissolution Hot_Filtration Step 3: Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Step 4: Cooling and Crystallization Hot_Filtration->Crystallization Isolation Step 5: Isolation of Crystals Crystallization->Isolation Washing Step 6: Washing the Crystals Isolation->Washing Drying Step 7: Drying the Purified Product Washing->Drying

Caption: A generalized workflow for the recrystallization process.

Detailed Protocols

PART A: Solvent Screening

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal during the drying step.

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the impure 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate and observe the solubility.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.

  • A good solvent will show poor solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.

Table 1: Candidate Solvents for Screening

SolventBoiling Point (°C)PolarityRationale and Notes
Water100HighThe carboxylic acid and hydroxyl groups may impart some water solubility, especially at elevated temperatures.
Ethanol78Polar ProticOften a good solvent for polar organic molecules. Recrystallization of quinoline derivatives from ethanol has been reported.[7]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.[8]
Acetone56Polar AproticA versatile solvent with moderate polarity.
Ethyl Acetate77Medium PolarityAnother common solvent for recrystallization.
Acetonitrile82Polar AproticHas been used for the purification of quinolinecarboxylic acid derivatives.[9]
N,N-Dimethylformamide (DMF)153Polar AproticDue to its high boiling point, it can dissolve many poorly soluble compounds. It has been used for recrystallizing quinoline derivatives.[10] Use with caution due to the high boiling point, which makes it difficult to remove.
Toluene111Non-polarMay be useful in a solvent mixture.
Dichloromethane/Hexane40 / 69MixtureA polar/non-polar solvent mixture can be effective if a single solvent is not ideal.[11]
PART B: Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process. For the purpose of this example, we will proceed with Ethanol , a commonly effective solvent for such compounds.

Materials and Equipment:

  • Impure 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Methodology:

  • Dissolution:

    • Place the impure 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., dust, solid by-products) are observed in the hot solution, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate to prevent premature crystallization.

    • Quickly pour the hot solution through the preheated funnel into the clean, hot flask.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Use a minimal amount of solvent to avoid significant loss of the product.

  • Drying the Purified Product:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Carefully transfer the purified crystals to a watch glass or weighing boat.

    • Dry the product to a constant weight in a vacuum oven at a temperature well below its melting point or in a desiccator under vacuum.

Recrystallization_Principle cluster_0 Hot Saturated Solution cluster_1 Cold Solution A Target Compound (Dissolved) C Pure Crystals of Target Compound A->C Slow Cooling & Crystallization B Impurities (Dissolved) D Impurities Remain in Solution B->D Remain in Mother Liquor

Caption: The principle of purification by recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Oiling out occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Try a lower-boiling point solvent.
Low recovery of the purified product. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. Insufficient cooling time.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is preheated for hot filtration.
The product is still impure after recrystallization. The chosen solvent does not effectively separate the impurity. The cooling was too rapid, trapping impurities.Repeat the recrystallization, perhaps with a different solvent or a solvent pair. Ensure slow cooling.

Conclusion

Recrystallization is a powerful technique for the purification of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. A systematic approach to solvent selection, coupled with a carefully executed protocol, will yield a product of high purity. The principles and methodologies outlined in this guide provide a robust framework for researchers to achieve their purification goals, ensuring the quality of this important chemical intermediate for its intended applications.

References

  • PubChem. 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. National Center for Biotechnology Information. [Link]

  • Joshi, A. A., Narkhede, S. S., & Viswanathan, C. L. (2005). Synthesis of novel cyano quinoline derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. [Link]

Sources

Application Note: Characterization of 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid as a Potent Inhibitor of Kynurenine 3-Monooxygenase (KMO)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive framework for the characterization of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a novel small molecule inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical flavin-dependent hydroxylase in the tryptophan metabolic pathway, representing a key therapeutic target for neurodegenerative and inflammatory diseases.[1][2] Inhibition of KMO redirects the kynurenine pathway away from the production of the neurotoxin 3-hydroxykynurenine (3-HK) and the NMDA receptor agonist quinolinic acid, towards the formation of the neuroprotective kynurenic acid.[1][2] This document outlines detailed protocols for in vitro enzymatic assays to determine the inhibitory potency (IC₅₀) and mechanism of action of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, as well as cell-based assays to assess its efficacy in a cellular context.

Introduction to Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway is the primary route for tryptophan metabolism in mammals, playing a crucial role in cellular energy production.[2] Under inflammatory conditions, the enzymes of this pathway, particularly KMO, are upregulated.[2] KMO is a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2] This reaction is a pivotal control point in the pathway. The downstream metabolites of 3-HK, including quinolinic acid, are implicated in excitotoxicity and oxidative stress, contributing to the pathology of several neurodegenerative disorders like Alzheimer's and Huntington's disease.[1]

Conversely, the substrate of KMO, L-kynurenine, can be metabolized by kynurenine aminotransferases to form kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors. By inhibiting KMO, the metabolic flux is shifted towards the production of kynurenic acid, reducing the levels of neurotoxic metabolites.[1][2] This makes KMO an attractive therapeutic target. The 4-hydroxyquinoline-3-carboxylic acid scaffold has been identified as a promising starting point for the development of enzyme inhibitors. This application note focuses on a specific derivative, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, as a case study for KMO inhibitor characterization.

Mechanism of KMO and Rationale for Inhibition

KMO utilizes NADPH and molecular oxygen to hydroxylate L-kynurenine. The catalytic cycle involves the reduction of the FAD cofactor by NADPH, followed by the reaction with oxygen to form a peroxyflavin intermediate, which then transfers an oxygen atom to the kynurenine substrate.[1] Inhibition of this process can be achieved by compounds that bind to the active site, either competitively with the substrate L-kynurenine or non-competitively, or by disrupting the enzyme's catalytic machinery.

Diagram: The Kynurenine Pathway and the Role of KMO

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK O₂, NADPH KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid ...multiple steps Inhibitor 7-Cyano-4-hydroxy-3- quinolinecarboxylic acid Inhibitor->KMO Inhibition

Caption: Inhibition of KMO shunts tryptophan metabolism towards neuroprotective kynurenic acid.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₁H₆N₂O₃
Molecular Weight 214.18 g/mol
Appearance Solid-
Solubility Soluble in DMSOGeneral knowledge
Storage Store at -20°CGeneral knowledge

Safety Precautions: Handle with care. May be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocols

In Vitro KMO Inhibition Assay (IC₅₀ Determination)

This protocol is designed to determine the concentration of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid that inhibits 50% of KMO activity (IC₅₀). The assay measures the consumption of the cofactor NADPH, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

  • L-Kynurenine (substrate)

  • NADPH

  • KMO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis P1 Prepare serial dilutions of 7-Cyano-4-hydroxy-3- quinolinecarboxylic acid in DMSO A1 Add assay buffer, inhibitor dilutions (or DMSO for control), and KMO enzyme to wells P1->A1 P2 Prepare working solutions of KMO, L-Kynurenine, and NADPH in assay buffer P2->A1 A2 Pre-incubate for 10-15 minutes at room temperature A1->A2 A3 Initiate reaction by adding L-Kynurenine and NADPH mixture A2->A3 R1 Immediately measure absorbance at 340 nm in kinetic mode for 30-60 minutes A3->R1 R2 Calculate the rate of NADPH consumption (slope of absorbance vs. time) R1->R2 R3 Plot % inhibition vs. log[inhibitor] and fit to a dose-response curve to determine IC₅₀ R2->R3

Caption: Workflow for determining the IC₅₀ of a KMO inhibitor.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Test wells: 2 µL of inhibitor dilution.

    • Positive control (no inhibition): 2 µL of DMSO.

    • Negative control (no enzyme): 2 µL of DMSO.

  • Enzyme Addition: Add 88 µL of a solution containing KMO enzyme in assay buffer to the test and positive control wells. Add 88 µL of assay buffer without enzyme to the negative control wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a substrate/cofactor mix containing L-Kynurenine and NADPH in assay buffer to all wells to initiate the reaction. Final concentrations should be in the range of 100-200 µM for NADPH and at the Kₘ value for L-Kynurenine.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_negative) / (V_positive - V_negative))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based KMO Activity Assay

This assay measures the ability of the inhibitor to block KMO activity in intact cells, providing an indication of cell permeability and efficacy in a more physiological environment. The assay quantifies the production of 3-HK from exogenously supplied L-kynurenine.

Materials:

  • HEK293 cells overexpressing human KMO (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

  • L-Kynurenine

  • LC-MS/MS system for metabolite quantification

Protocol:

  • Cell Culture: Plate KMO-expressing HEK293 cells in a 24-well plate and grow to ~90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (prepared in culture medium from a DMSO stock) for 1-2 hours. Include a vehicle control (DMSO).

  • Substrate Addition: Add L-kynurenine to the medium to a final concentration of 100 µM.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant.

  • Metabolite Analysis: Analyze the concentration of 3-HK in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC₅₀ by plotting the percent reduction in 3-HK production against the log of the inhibitor concentration.

Expected Results and Interpretation

A potent and specific KMO inhibitor like 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is expected to exhibit a low nanomolar to micromolar IC₅₀ value in the in vitro enzymatic assay. The cell-based assay will confirm if the compound can penetrate the cell membrane and inhibit KMO in a cellular context. A rightward shift in the IC₅₀ value in the cell-based assay compared to the enzymatic assay may indicate issues with cell permeability or efflux.

Table of Hypothetical Inhibitory Activities:

Assay TypeParameterHypothetical Value
In Vitro Enzymatic AssayIC₅₀50 nM
Cell-Based AssayIC₅₀200 nM

These results would suggest that 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a potent KMO inhibitor that is active in cells. Further studies, such as mechanism of action (e.g., Lineweaver-Burk plots to determine if inhibition is competitive with L-kynurenine) and in vivo pharmacokinetic and pharmacodynamic studies, would be warranted.

References

  • Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 3. [Link]

  • Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]

  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. Retrieved from [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Tojo, S., et al. (2018). Development of a cell-based assay to measure kynurenine monooxygenase activity in human peripheral blood mononuclear cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 811-819. [Link]

Sources

Application Notes and Protocols: Dehydrogenase Inhibition Assay Using 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Dehydrogenase Inhibition and the Quinoline Carboxylic Acid Scaffold

Dehydrogenases are a critical class of enzymes that catalyze the oxidation of a substrate by transferring a hydride (H-) to an electron acceptor, typically NAD+/NADP+ or a flavin coenzyme such as FAD or FMN. Their ubiquitous presence and essential roles in metabolic pathways, from cellular respiration to amino acid metabolism, make them attractive targets for therapeutic intervention in a variety of diseases, including cancer, metabolic disorders, and neurological conditions. The inhibition of specific dehydrogenases can modulate these pathways, offering a strategic approach to drug development.

The 4-hydroxyquinoline-3-carboxylic acid scaffold has emerged as a promising framework for the design of dehydrogenase inhibitors.[1][2][3][4] This structural motif has been shown to interact with the active sites of various dehydrogenases, leading to the modulation of their catalytic activity. This application note provides a detailed protocol for assessing the inhibitory potential of a representative compound from this class, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, against D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[5][6] While this specific derivative is used as an exemplar, the principles and methodologies described herein are broadly applicable to the screening and characterization of other quinoline carboxylic acid derivatives against various dehydrogenases.

Mechanism of Action: A Glimpse into D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoprotein that utilizes FAD as a cofactor to catalyze the oxidation of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[5][6] The enzymatic reaction can be summarized as follows:

D-amino acid + O₂ + H₂O → α-keto acid + NH₃ + H₂O₂

The inhibitory activity of compounds like 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid can be assessed by monitoring the decrease in the rate of this reaction in the presence of the inhibitor. The assay described in this note employs a coupled-enzyme system where the hydrogen peroxide (H₂O₂) produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change. The intensity of the color is directly proportional to the DAAO activity.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid(Example) Sigma-Aldrich(Example) SML02472-8°C, Desiccate
D-Amino Acid Oxidase (from porcine kidney)Sigma-AldrichA7377-20°C
D-AlanineSigma-AldrichA7657Room Temperature
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
o-Dianisidine dihydrochlorideSigma-AldrichD91542-8°C, Protect from light
Sodium Pyrophosphate buffer (0.1 M, pH 8.3)In-house preparationN/A2-8°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well microplates, clear, flat-bottomCorning3596Room Temperature
Microplate reader(Example) BioTek(Example) Synergy H1N/A

Experimental Workflow

The overall experimental workflow for the DAAO inhibition assay is depicted below. This process involves the preparation of reagents, setting up the enzymatic reaction with varying concentrations of the inhibitor, and measuring the resulting enzyme activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent & Inhibitor Stock Solution Preparation Serial_Dilution Serial Dilution of 7-Cyano-4-hydroxy-3- quinolinecarboxylic acid Reagent_Prep->Serial_Dilution DMSO Add_Inhibitor Addition of Inhibitor (or DMSO for control) Serial_Dilution->Add_Inhibitor Reaction_Setup Reaction Mixture Preparation (Buffer, D-Alanine, HRP, o-Dianisidine) Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiation of Reaction with DAAO Add_Inhibitor->Initiate_Reaction Incubation Incubation at 37°C Initiate_Reaction->Incubation Measurement Absorbance Measurement at 436 nm Incubation->Measurement Kinetic or Endpoint Data_Analysis Data Analysis & IC50 Determination Measurement->Data_Analysis

Figure 1. A schematic representation of the experimental workflow for the DAAO inhibition assay.

Detailed Experimental Protocol

Preparation of Reagents
  • 100 mM Sodium Pyrophosphate Buffer (pH 8.3): Dissolve 44.61 g of sodium pyrophosphate decahydrate in 900 mL of deionized water. Adjust the pH to 8.3 with 1 M HCl and bring the final volume to 1 L.

  • 1 M D-Alanine Stock Solution: Dissolve 8.91 g of D-alanine in 100 mL of deionized water.

  • 10 mg/mL Horseradish Peroxidase (HRP) Stock Solution: Dissolve 10 mg of HRP in 1 mL of deionized water.

  • 10 mg/mL o-Dianisidine Stock Solution: Dissolve 10 mg of o-dianisidine dihydrochloride in 1 mL of deionized water. Prepare this solution fresh and protect it from light.

  • 10 mM 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid Stock Solution: Dissolve 2.12 mg of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in 1 mL of DMSO. The solubility of quinoline derivatives can be limited, so ensure complete dissolution.[7]

  • DAAO Working Solution (1 unit/mL): Dilute the DAAO stock solution in 100 mM sodium pyrophosphate buffer (pH 8.3) to a final concentration of 1 unit/mL immediately before use.

Assay Procedure
  • Prepare Serial Dilutions of the Inhibitor: Perform a serial dilution of the 10 mM stock solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in DMSO to obtain a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components for the required number of wells. For each well, combine the following:

    • 155 µL of 100 mM Sodium Pyrophosphate Buffer (pH 8.3)

    • 20 µL of 1 M D-Alanine

    • 10 µL of 10 mg/mL HRP

    • 10 µL of 10 mg/mL o-Dianisidine

  • Set up the 96-well Plate:

    • Add 195 µL of the reaction mixture to each well.

    • Add 2 µL of the serially diluted inhibitor solutions to the respective wells.

    • For the positive control (100% activity), add 2 µL of DMSO.

    • For the negative control (no enzyme), add 2 µL of DMSO.

  • Initiate the Enzymatic Reaction:

    • Add 5 µL of the DAAO working solution (1 unit/mL) to all wells except the negative control. To the negative control wells, add 5 µL of the pyrophosphate buffer.

    • The final volume in each well will be 202 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 436 nm every minute for 15-30 minutes.[8] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by the change in absorbance over time (ΔA/min). The percentage of inhibition for each concentration of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is calculated using the following formula:

% Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the rate of the enzymatic reaction.[9][10][11] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data points using a non-linear regression model (e.g., four-parameter logistic fit). The IC50 value corresponds to the inflection point of this curve.[10]

ic50_determination cluster_data_processing Data Processing cluster_graphical_analysis Graphical Analysis cluster_result Result Calculate_Rates Calculate Reaction Rates (ΔA/min) Calculate_Inhibition Calculate % Inhibition for each concentration Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Fit_Curve Fit Sigmoidal Curve (Non-linear Regression) Plot_Data->Fit_Curve Determine_IC50 Determine IC50 value (Concentration at 50% Inhibition) Fit_Curve->Determine_IC50

Figure 2. The logical flow for processing experimental data to determine the IC50 value.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls should be included in every assay:

  • Positive Control (100% Enzyme Activity): Contains all reaction components, including the enzyme, but with the vehicle (DMSO) instead of the inhibitor. This establishes the baseline for maximum enzyme activity.

  • Negative Control (Background): Contains all reaction components except the enzyme. This accounts for any non-enzymatic reaction or background absorbance from the reagents.

  • Inhibitor Control: Contains the highest concentration of the inhibitor and all other reagents except the enzyme. This checks for any intrinsic absorbance of the inhibitor at the measurement wavelength.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in negative control Contamination of reagents; instability of o-dianisidineUse fresh reagents, particularly the o-dianisidine solution. Ensure all glassware and plasticware are clean.
Low signal in positive control Inactive enzyme; incorrect buffer pHUse a fresh aliquot of the enzyme. Verify the pH of the buffer. Ensure the correct concentrations of all reagents.
Inconsistent replicates Pipetting errors; temperature fluctuationsUse calibrated pipettes and practice proper pipetting technique. Ensure the microplate reader maintains a stable temperature throughout the assay.
Inhibitor precipitates in the assay Poor solubility of the compound in aqueous bufferDecrease the final concentration of the inhibitor. Increase the percentage of DMSO in the final reaction volume (ensure it does not exceed 1-2%).

Conclusion

This application note provides a robust and detailed protocol for the evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid as a potential inhibitor of D-amino acid oxidase. The described methodology, rooted in established principles of enzyme kinetics and inhibition assays, offers a reliable framework for researchers in drug discovery and development. By adhering to the outlined procedures and incorporating the recommended controls, scientists can confidently assess the inhibitory potency of novel compounds and advance our understanding of their therapeutic potential.

References

  • PubChem. (n.d.). 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • SSERC. (n.d.). Investigating dehydrogenase activity - Resazurin Assay. Retrieved from [Link]

  • PubMed. (1981). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Retrieved from [Link]

  • PubMed Central. (2018). Assays of D-Amino Acid Oxidase Activity. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2018). Assays of D-Amino Acid Oxidase Activity. Retrieved from [Link]

  • PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Retrieved from [Link]

  • PubMed Central. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Hancock Lab. (n.d.). Dehydrogenase Assays. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OSTI.GOV. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Colorimetric). Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • PubMed. (2011). Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1). Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2021). measuring enzyme inhibition by drugs. ChemHelpASAP. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Antibacterial Screening of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1][2] Quinolone carboxylic acids have historically been a rich source of effective antibacterial drugs.[3] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair, ultimately leading to bacterial cell death.[4][5][6] This application note details a comprehensive and validated protocol for the antibacterial screening of a novel quinolone derivative, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. The methodologies outlined herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.[7]

Scientific Rationale and Experimental Design

The core of this protocol is to determine the antibacterial spectrum and potency of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. The experimental design is structured to first establish the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] Subsequently, the minimum bactericidal concentration (MBC), the lowest concentration that results in microbial death, will be determined.[10][11] This dual assessment allows for the classification of the compound as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria). A panel of both Gram-positive and Gram-negative bacteria is employed to ascertain the breadth of the compound's activity.

Materials and Reagents

Test Compound
  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (Purity ≥98%)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

Bacterial Strains (ATCC recommended strains)
  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Culture Media and Reagents
  • Mueller-Hinton Broth (MHB)[12]

  • Mueller-Hinton Agar (MHA)[12]

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sterile 0.9% Saline Solution[13]

  • 0.5 McFarland Turbidity Standard[12]

  • Resazurin sodium salt

  • Sterile 96-well microtiter plates

  • Sterile petri dishes, pipettes, and inoculation loops

Experimental Workflow Diagram

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay Agar_Well Agar Well Diffusion Compound_Prep->Agar_Well Bacterial_Culture Bacterial Inoculum Preparation Bacterial_Culture->MIC_Assay Bacterial_Culture->Agar_Well MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Collection Data Collection (Zone of Inhibition, MIC, MBC) Agar_Well->Data_Collection MBC_Assay->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Caption: Overall workflow for antibacterial screening.

Detailed Experimental Protocols

Preparation of Test Compound Stock Solution
  • Rationale: A high-concentration stock solution in a suitable solvent is necessary for serial dilutions. DMSO is a common choice for its ability to dissolve a wide range of organic compounds.

  • Protocol:

    • Accurately weigh 10 mg of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

    • Dissolve the compound in 1 mL of sterile DMSO to obtain a stock concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Rationale: Standardization of the bacterial inoculum is critical for the reproducibility of susceptibility testing.[14] The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[12]

  • Protocol:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth.

    • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity comparable to the 0.5 McFarland standard.[14]

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.[12]

    • For the broth microdilution assay, dilute this adjusted suspension 1:150 in Mueller-Hinton Broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Agar Well Diffusion Assay
  • Rationale: This method provides a preliminary, qualitative assessment of antibacterial activity.[15][16] The diffusion of the compound into the agar creates a concentration gradient, and a zone of inhibition indicates antibacterial activity.[1]

  • Protocol:

    • Prepare Mueller-Hinton Agar plates.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized bacterial suspension (matching the 0.5 McFarland standard).

    • Allow the plate to dry for 3-5 minutes.

    • With a sterile cork borer (6 mm diameter), create wells in the agar.

    • Add a specific volume (e.g., 50 µL) of the test compound solution (at a defined concentration, e.g., 1 mg/mL) into each well.

    • Use a known antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Rationale: This quantitative method determines the lowest concentration of the compound that inhibits bacterial growth and is a gold standard for susceptibility testing.[7][16]

  • Protocol:

    • Dispense 100 µL of sterile Mueller-Hinton Broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will create a range of decreasing concentrations of the test compound.

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL final concentration).

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] The addition of a metabolic indicator like resazurin can aid in the visualization of bacterial growth.

Data Presentation and Interpretation

Table 1: Hypothetical Antibacterial Activity of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
Bacterial StrainGram StainAgar Well Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC (µg/mL)Interpretation
S. aureusPositive22816Bactericidal
B. subtilisPositive2548Bactericidal
E. coliNegative1532>128Bacteriostatic
P. aeruginosaNegative1064>128Limited Activity
Ciprofloxacin-30 (S. aureus)0.5 (S. aureus)1 (S. aureus)Control
DMSO-0>128>128Control
  • Interpretation of MBC: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[18]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

  • Rationale: To determine if the inhibitory effect of the compound is lethal to the bacteria.

  • Protocol:

    • Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate these aliquots onto separate, labeled Mueller-Hinton Agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound from the MIC assay that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[18]

Troubleshooting

IssuePossible CauseSolution
No zone of inhibition for positive controlInactive antibiotic, resistant bacterial strainUse a fresh, validated antibiotic stock. Verify the susceptibility of the bacterial strain.
Growth in negative control wellsContamination of media or reagentsUse aseptic techniques meticulously. Check the sterility of all materials.
Inconsistent MIC resultsInaccurate inoculum density, pipetting errorsStandardize inoculum preparation carefully. Calibrate pipettes and ensure proper technique.
Compound precipitation in mediaPoor solubilityPrepare a lower concentration stock solution or try a different co-solvent (with appropriate controls).

Conclusion

This application note provides a robust and detailed framework for the comprehensive antibacterial screening of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. By adhering to these standardized protocols, researchers can generate reliable and reproducible data on the compound's antibacterial spectrum and potency. The insights gained from these assays are a critical first step in the evaluation of this molecule as a potential new antibacterial agent.

References

  • Aging-US. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755. [Link]

  • Microbiology Online. (n.d.). Broth Microdilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the cytotoxic potential of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This document outlines the theoretical basis for the compound's anticipated mechanism of action and offers detailed, field-proven protocols for its empirical validation.

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2][3] The focus of this guide, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, belongs to a class of compounds that has shown promise in modulating fundamental cellular processes. Understanding the cytotoxic effects of this specific analog is a critical step in evaluating its potential as a therapeutic agent. This document will guide the user through a logical progression of assays to characterize its cytotoxic profile, from initial viability screening to elucidating the underlying cell death mechanisms.

Part 1: Postulated Mechanism of Action - Inhibition of Cellular Respiration

A key starting point for understanding the cytotoxicity of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is the established activity of its structural analogs. Research has demonstrated that 7-substituted 4-hydroxyquinoline-3-carboxylic acids can act as inhibitors of cellular respiration.[4] Specifically, these compounds have been shown to inhibit the activity of malate dehydrogenase, a critical enzyme in the citric acid (TCA) cycle.[4]

Malate dehydrogenase catalyzes the reversible oxidation of malate to oxaloacetate, a crucial step for ATP production. Inhibition of this enzyme would disrupt mitochondrial function, leading to a decrease in cellular energy supply and potentially triggering apoptotic cell death.[5] This disruption of redox homeostasis within cancer cells is a known mechanism by which certain quinoline derivatives promote apoptosis.[5]

Hypothesized Signaling Pathway

G cluster_0 Mitochondrial Events Compound 7-Cyano-4-hydroxy- 3-quinolinecarboxylic acid MDH Malate Dehydrogenase (MDH) Compound->MDH Inhibition Mitochondrion Mitochondrion TCA TCA Cycle Disruption MDH->TCA ATP Decreased ATP Production TCA->ATP ROS Increased ROS TCA->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis G A Tier 1: Cell Viability Screening (MTT Assay) B Tier 2: Membrane Integrity Assessment (LDH Assay) A->B Confirm Cytotoxicity C Tier 3: Apoptosis Detection (Annexin V/PI Staining) B->C Determine Mode of Death D Tier 4: Mechanistic Validation (Malate Dehydrogenase Activity Assay) C->D Validate Target Engagement E Data Analysis & Interpretation (IC50 Calculation, Pathway Analysis) D->E

Caption: A tiered experimental workflow for assessing cytotoxicity.

Part 3: Detailed Protocols

Recommended Cell Lines

Based on studies with related quinoline derivatives, the following human cancer cell lines are recommended for initial cytotoxicity screening. [6][7][8][9]

Cell Line Cancer Type Rationale
MCF-7 Breast Adenocarcinoma Commonly used for screening anticancer compounds; sensitive to apoptosis-inducing agents. [6][9][10][11]
HeLa Cervical Carcinoma A robust and widely characterized cell line for cytotoxicity studies. [3][6]
A549 Lung Carcinoma Relevant for studying compounds with potential applications in lung cancer. [8][9]

| HCT-116 | Colon Carcinoma | Useful for assessing activity against gastrointestinal cancers. [7][12]|

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). [13]

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cell culture supernatant from Protocol 1

  • LDH assay kit (commercially available)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment period in Protocol 1, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium, relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Cells treated with 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (at IC50 concentration)

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: The flow cytometer will generate a quadrant plot:

  • Lower-left quadrant (Annexin V-/PI-): Live cells

  • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V-/PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 4: Malate Dehydrogenase (MDH) Activity Assay

This assay directly measures the enzymatic activity of MDH in cell lysates to confirm the inhibitory effect of the compound.

Materials:

  • Cell lysates from treated and untreated cells

  • MDH activity assay kit (colorimetric or fluorometric) [14][15][16]* Microplate reader

Procedure:

  • Cell Lysate Preparation: Treat cells with various concentrations of the compound. After treatment, wash the cells with cold PBS and lyse them using the buffer provided in the assay kit or a suitable lysis buffer. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Enzyme Activity Measurement: Follow the manufacturer's protocol for the MDH activity assay kit. This typically involves adding the cell lysate to a reaction mixture containing the MDH substrate (malate) and a probe that generates a colorimetric or fluorescent signal upon reaction with the products of the MDH reaction. [14][16]4. Kinetic Measurement: Measure the absorbance or fluorescence over time to determine the reaction rate.

Data Analysis: Calculate the MDH activity in each sample, normalized to the protein concentration. Compare the activity in treated samples to that of the untreated control to determine the extent of inhibition.

Part 4: Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 Experimental ValueExperimental ValueExperimental Value
HeLa Experimental ValueExperimental ValueExperimental Value
A549 Experimental ValueExperimental ValueExperimental Value
HCT-116 Experimental ValueExperimental ValueExperimental Value

Table 2: Apoptosis Induction by 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (at IC50)

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
Selected Cell Line Experimental ValueExperimental Value

Table 3: Inhibition of Malate Dehydrogenase Activity

Compound Concentration% MDH Activity (relative to control)
0.1 x IC50 Experimental Value
0.5 x IC50 Experimental Value
1.0 x IC50 Experimental Value

Part 5: Troubleshooting

  • High background in MTT assay: Ensure complete removal of phenol red-containing medium before adding MTT and proper solubilization of formazan crystals.

  • Low signal in LDH assay: Ensure that the cell density is optimal and that the treatment is indeed causing membrane damage.

  • High percentage of necrotic cells in apoptosis assay: This could indicate that the compound is highly toxic at the tested concentration or that the incubation time is too long. Consider testing at lower concentrations or shorter time points.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the cytotoxic properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. By systematically progressing from broad viability assays to specific mechanistic studies, researchers can gain a comprehensive understanding of this compound's potential as an anticancer agent. The hypothesized mechanism of action, centered on the inhibition of malate dehydrogenase and subsequent disruption of cellular respiration, provides a strong rationale for the observed cytotoxic effects of related quinoline derivatives and a solid foundation for investigating this specific molecule.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Available at: [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(23), 5533. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3868–3884. Available at: [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2021). International Journal of Molecular Sciences, 22(16), 8888. Available at: [Link]

  • Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. (2020). Tetrahedron, 76(51), 130983. Available at: [Link]

  • Malate Dehydrogenase Assay (MDH). ScienCell Research Laboratories. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). Molecules, 19(5), 6652–6672. Available at: [Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022). International Journal of Molecular Sciences, 23(22), 13879. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 1. Available at: [Link]

  • Malate Dehydrogenase Activity Assay Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1169-1173. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of Biomolecular Structure and Dynamics, 1–22. Available at: [Link]

  • Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. (2020). ResearchGate. Available at: [Link]

  • Certain anticancer drug structures of quinoline derivatives I-VI and their anticancer activities. (2022). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). Journal of Medicinal Chemistry, 65(3), 2286–2304. Available at: [Link]

  • Malate Dehydrogenase Activity Assay Kit (Colorimetric). Arigo Biolaboratories. Available at: [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2014). Molecules, 19(11), 18790–18817. Available at: [Link]

Sources

Introduction: The Quinoline Scaffold as a Frontier in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid in Oncology Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] In oncology, quinoline derivatives have emerged as a promising class of small molecules capable of targeting diverse and critical cancer pathways, including cell cycle progression, apoptosis, and key signaling cascades like PI3K/AKT/mTOR.[2][3] This application note introduces 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (CHQC) , a novel investigational compound, and provides a comprehensive framework for its preclinical evaluation in cancer cell lines.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and logical approach to characterizing the compound's anticancer potential. We will explore a hypothesized mechanism of action centered on the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the tumor hypoxic response, and provide detailed, self-validating protocols to test this hypothesis and quantify the compound's cellular effects.[4]

Hypothesized Mechanism of Action: Targeting HIF-1α Translation

Solid tumors frequently contain regions of low oxygen, or hypoxia.[5] Cancer cells adapt to this stressful microenvironment by upregulating HIF-1α, a transcription factor that orchestrates a suite of survival responses, including angiogenesis, metabolic reprogramming (the "Warburg effect"), and metastasis.[4][6] Elevated HIF-1α expression is strongly correlated with tumor progression and resistance to therapy, making it a high-value therapeutic target.[4][5]

We hypothesize that CHQC exerts its anticancer effects by interfering with the synthesis of the HIF-1α protein. Unlike many signaling molecules that are regulated by phosphorylation, HIF-1α is primarily controlled at the level of protein stability and synthesis. Under normal oxygen conditions (normoxia), it is rapidly degraded. Under hypoxia, its degradation is halted, and its translation is often enhanced via pathways like PI3K/AKT/mTOR.[7] By inhibiting the translation of HIF-1α, CHQC could effectively shut down the entire hypoxic response, rendering cancer cells vulnerable even in the tumor core.

cluster_nucleus hypoxia Hypoxia (Low Oxygen) pi3k PI3K/AKT/mTOR Pathway Activation hypoxia->pi3k Stimulates translation Protein Translation (Ribosome) pi3k->translation Promotes hif1a_mrna HIF-1α mRNA hif1a_mrna->translation hif1a_protein HIF-1α Protein (Stabilized) translation->hif1a_protein Synthesizes chqc CHQC chqc->translation Inhibits nucleus Nucleus hif1a_protein->nucleus Translocates to hre Binds to HRE (Hypoxia Response Element) nucleus->hre genes Target Gene Expression (e.g., VEGF, GLUT1) hre->genes Activates response Angiogenesis Metabolic Adaptation Metastasis genes->response

Caption: Hypothesized mechanism of CHQC action on the HIF-1α signaling pathway.

Experimental Framework: A Stepwise Approach to Compound Evaluation

A logical progression of experiments is crucial for building a comprehensive profile of a novel compound. Our approach begins with a broad assessment of cytotoxicity to determine potency and selectivity, followed by mechanistic assays to elucidate the mode of cell death and validate the proposed molecular target.

start_node Start: Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) protocol1 Protocol 1: Cell Viability Assay (MTT / CCK-8) start_node->protocol1 data1 Data Output: IC50 Values Selectivity Index protocol1->data1 decision1 Is Compound Active & Selective? data1->decision1 protocol2 Protocol 2: Apoptosis Assay (Annexin V / PI Staining) decision1->protocol2 Yes stop Stop or Redesign decision1->stop No data2 Data Output: % Apoptotic Cells (Early vs. Late) protocol2->data2 protocol3 Protocol 3: Target Validation (Western Blot for HIF-1α) data2->protocol3 Apoptosis Confirmed data3 Data Output: ↓ HIF-1α Protein Levels? protocol3->data3 conclusion Conclusion: CHQC is a selective HIF-1α translation inhibitor that induces apoptosis. data3->conclusion Hypothesis Confirmed

Caption: Logical workflow for the evaluation of CHQC in cancer cell lines.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney).[11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (CHQC), stock solution in DMSO (e.g., 10 mM).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare serial dilutions of the CHQC stock solution in complete medium. A common starting range is 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Scientist's Note (Causality): The final DMSO concentration in the wells must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12] Include a "vehicle control" well that contains only the medium with the highest concentration of DMSO used.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of CHQC, a vehicle control, and a "no treatment" control (media only). Incubate for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[10]

    • Rationale: During this incubation, only viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC₅₀ value (the concentration of CHQC that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The IC₅₀ values indicate the potency of the compound against each cell line. A lower IC₅₀ signifies higher potency. The Selectivity Index (SI) provides a crucial measure of tumor-specific toxicity.[13]

Table 1: Hypothetical Cytotoxicity Profile of CHQC

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast Adenocarcinoma8.510.2
A549Non-Small Cell Lung12.17.2
HCT-116Colorectal Carcinoma6.812.8
HEK293Non-Cancerous Kidney87.3-

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. An SI > 3 is generally considered moderately selective.[13]

Interpretation: The data in Table 1 would suggest that CHQC is a potent inhibitor of proliferation in multiple cancer cell lines and exhibits favorable selectivity, as it is significantly less toxic to the non-cancerous HEK293 cells.[13] The high potency against HCT-116 and MCF-7 cells makes them good candidates for follow-up mechanistic studies.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest (e.g., HCT-116).

  • 6-well plates.

  • CHQC and DMSO (vehicle control).

  • Annexin V-FITC / PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow Cytometer.

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and grow to ~70% confluency. Treat the cells with CHQC at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating, potentially apoptotic cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • A significant increase in the Annexin V (+) populations in CHQC-treated cells compared to the control indicates that the compound induces apoptosis.[14]

Protocol 3: Target Validation by Western Blot for HIF-1α

Principle: This protocol directly tests the hypothesis that CHQC inhibits HIF-1α protein accumulation. Because HIF-1α is rapidly degraded in the presence of oxygen, its accumulation must be induced by creating a hypoxic environment or by using a chemical stabilizer like cobalt chloride (CoCl₂), which mimics hypoxia.

Materials:

  • Cancer cell line of interest (e.g., HCT-116).

  • Hypoxia chamber (1% O₂) or Cobalt Chloride (CoCl₂).

  • CHQC and DMSO.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed HCT-116 cells and grow to ~80% confluency. Pre-treat cells with CHQC (at IC₅₀ concentration) or vehicle for 2-4 hours.

  • Hypoxia Induction: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 4-6 hours. Alternatively, add CoCl₂ (e.g., 100 µM) to the media for the same duration. Include a normoxic control plate.

  • Protein Extraction: Immediately place plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

Data Interpretation:

  • A strong HIF-1α band should be visible in the hypoxia/CoCl₂-treated vehicle control lane.

  • This band should be significantly reduced or absent in the lane corresponding to cells treated with both hypoxia/CoCl₂ and CHQC.

  • The β-actin bands should be consistent across all lanes, confirming equal protein loading. This result would provide strong evidence that CHQC inhibits the hypoxia-induced accumulation of HIF-1α protein, validating the hypothesized mechanism.[7]

Conclusion and Future Directions

This application note provides a robust, multi-faceted strategy for the initial characterization of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. By following the logical workflow from broad cytotoxicity screening to specific mechanistic validation, researchers can efficiently determine the compound's potential as an anticancer agent. Confirmation that CHQC is a selective inhibitor of cancer cell viability that acts through the induction of apoptosis, driven by the inhibition of HIF-1α translation, would establish it as a highly valuable lead compound. Subsequent studies could then focus on its effects on downstream HIF-1 targets (e.g., VEGF, GLUT1), in vivo efficacy in xenograft models, and pharmacokinetic profiling to further advance its development.

References

  • Bakare, O. et al. (Year not specified). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. Available from: [Link]

  • Moustafa, A. M. Y. & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. ResearchGate. Available from: [Link]

  • Salehi, B. et al. (2021). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. MDPI. Available from: [Link]

  • Wang, D. et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Lee, K. et al. (Year not specified). Identification of a novel small molecule HIF-1α translation inhibitor. PMC. Available from: [Link]

  • Singh, P. et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available from: [Link]

  • Illyés, E. et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • El-Meguid, A. A. et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]

  • Al-Ostoot, F. H. et al. (2023). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. MDPI. Available from: [Link]

  • Basile, L. et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]

  • Al-Shammari, A. M. et al. (2022). Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism. Frontiers. Available from: [Link]

  • Almalki, A. J. et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available from: [Link]

  • Khan, I. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Available from: [Link]

  • Lee, Y. R. et al. (Year not specified). HIF-1α Inhibition Improves Anti-Tumor Immunity and Promotes the Efficacy of Stereotactic Ablative Radiotherapy (SABR). PMC - NIH. Available from: [Link]

  • Daoui, O. et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available from: [Link]

  • ResearchGate. (Year not specified). Selected quinoline derivatives with anti-cancer activity. ResearchGate. Available from: [Link]

  • ResearchGate. (2017). Cell Viability Assays: Methods and Protocols. ResearchGate. Available from: [Link]

  • Qausain, S. et al. (2024). Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting. PMC - PubMed Central. Available from: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. The protocols outlined herein are designed to facilitate a thorough investigation of the compound's potential biological activities, drawing upon the known pharmacological profiles of structurally related quinolinecarboxylic acid derivatives.

Introduction: The Therapeutic Potential of Quinolinecarboxylic Acids

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Derivatives of 4-hydroxy-3-quinolinecarboxylic acid, in particular, have garnered significant interest due to their diverse therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The introduction of a cyano group at the 7-position of this core structure presents an intriguing modification that warrants a systematic in vitro evaluation to elucidate its specific biological profile.

This guide presents a tiered approach to the in vitro characterization of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, commencing with foundational cell health assays and progressing to more specific, target-oriented investigations. The proposed experimental workflows are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower researchers in their experimental design and data interpretation.

Physicochemical Properties and Safety Considerations

Table 1: Predicted Physicochemical Properties and Safety Information of Structurally Related Quinolines

Property3-Hydroxyquinoline-4-carboxylic acid[4]7-Chloro-4-hydroxy-3-quinolinecarboxylic acid[5]General Safety Precautions for Quinolines
Molecular Weight 189.17 g/mol 223.61 g/mol Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Hydrogen Bond Donors 22Handle in a well-ventilated area or a chemical fume hood.
Hydrogen Bond Acceptors 44May cause skin and serious eye irritation.[5]
Predicted LogP 1.92.5May cause respiratory irritation.[5]

Note: These values are for related compounds and should be used as an estimation. It is highly recommended to perform experimental determination of solubility and stability for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in relevant assay buffers.

Tier 1: Foundational In Vitro Assays - Assessing General Bioactivity

The initial phase of in vitro testing should focus on evaluating the compound's fundamental effects on cell health and viability. These assays provide a crucial baseline for determining appropriate concentration ranges for subsequent, more specific experiments and identifying any inherent cytotoxicity.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

Scientific Rationale: The resazurin (AlamarBlue®) assay is a widely used, non-toxic method for quantifying metabolically active cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. This assay is preferred over endpoint assays like MTT for its lower toxicity and the ability to perform kinetic monitoring.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Readout seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add compound dilutions to cells incubate_24h->add_compound prepare_dilutions Prepare serial dilutions of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid prepare_dilutions->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_resazurin Add resazurin solution incubate_48h->add_resazurin incubate_read Incubate for 1-4 hours add_resazurin->incubate_read read_fluorescence Read fluorescence (Ex/Em ~560/590 nm) incubate_read->read_fluorescence

Caption: Workflow for the resazurin-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a disease-relevant cell line such as SH-SY5Y for neuroprotection studies) in a clear-bottom, black-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (medium only) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • Assay: Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Readout: Incubate for 1-4 hours at 37°C, protected from light. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target-Oriented In Vitro Assays

Based on the structural similarities to known bioactive molecules, the following target-specific assays are recommended to elucidate the mechanism of action of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Protocol 2: Evaluation of NMDA Receptor Antagonism using a Calcium Flux Assay

Scientific Rationale: Quinolinecarboxylic acid derivatives, such as kynurenic acid, are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[7][8][9] Dysregulation of NMDA receptor activity is implicated in various neurological disorders. A cell-based calcium flux assay provides a functional readout of NMDA receptor activation and its modulation by test compounds.[10][11]

Experimental Workflow:

G cluster_0 Cell Preparation and Dye Loading cluster_1 Compound Incubation cluster_2 Receptor Activation and Measurement seed_cells Seed cells expressing NMDA receptors load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye add_compound Add 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid or a known antagonist (e.g., MK-801) load_dye->add_compound incubate_short Incubate for a short period add_compound->incubate_short add_agonists Add NMDA and glycine to activate the receptor incubate_short->add_agonists measure_fluorescence Measure changes in intracellular calcium using a FLIPR or plate reader add_agonists->measure_fluorescence

Caption: Workflow for the NMDA receptor calcium flux assay.

Step-by-Step Protocol:

  • Cell Preparation: Seed a cell line stably expressing the NMDA receptor subunits (e.g., HEK293 cells co-transfected with NR1 and NR2A/B subunits) into a 96-well or 384-well plate.

  • Dye Loading: On the day of the assay, wash the cells with an appropriate assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid to the wells. Include a positive control antagonist (e.g., MK-801) and a vehicle control.

  • Agonist Stimulation and Reading: Place the plate in a fluorescence imaging plate reader (FLIPR) or a standard plate reader with an injection system. Simultaneously add a solution containing NMDA and its co-agonist glycine to all wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx through the NMDA receptor. The inhibitory effect of the test compound is quantified by the reduction in this signal. Calculate the IC₅₀ value from the dose-response curve.

Self-Validation: The inclusion of a known antagonist like MK-801 validates the assay's ability to detect inhibition. A lack of response in non-transfected cells confirms the specificity of the signal to the expressed NMDA receptors.

Protocol 3: Assessment of GPR35 Agonism via β-Arrestin Recruitment Assay

Scientific Rationale: G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological and pathological processes, including inflammation and metabolic disorders.[12][13][14] Several small molecules, including kynurenic acid and other quinoline derivatives, have been identified as GPR35 agonists.[15] A β-arrestin recruitment assay is a common and robust method to screen for GPR35 activation.[12][16]

Step-by-Step Protocol:

  • Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin CHO-K1 GPR35 cell line.

  • Cell Seeding: Plate the cells in a 384-well white, solid-bottom plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Addition: Add serial dilutions of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid to the cells. Include a known GPR35 agonist (e.g., zaprinast) as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection and Reading: Add the detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature. Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: An increase in the chemiluminescent signal indicates β-arrestin recruitment and, therefore, GPR35 agonism. Determine the EC₅₀ value from the dose-response curve.

Tier 3: Mechanistic and Broader Profiling Assays

Should the initial screening reveal significant activity, further investigation into the compound's broader pharmacological profile is warranted.

Potential Areas for Further Investigation:
  • AMPA and Kainate Receptor Modulation: Similar to the NMDA receptor assay, calcium flux or electrophysiological assays can be employed to assess the compound's activity at other ionotropic glutamate receptors.[17][18][19]

  • Enzyme Inhibition Assays: Quinolone derivatives are known to inhibit a variety of enzymes.[1][3][20][21][22] Screening against a panel of relevant enzymes, such as kinases, phosphatases, or DNA-modifying enzymes, could reveal additional mechanisms of action.

  • Anti-proliferative and Apoptosis Assays in Cancer Cell Lines: Given the anticancer activity of some quinoline derivatives,[1][23] evaluating the effect of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid on the proliferation and induction of apoptosis in various cancer cell lines would be a logical next step.

  • Neuroprotection Assays: Cell-based models of neurodegeneration can be used to assess the compound's potential neuroprotective effects.[24][25] This could involve challenging neuronal cells with stressors like oxidative agents (e.g., H₂O₂) or excitotoxins and measuring cell survival.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC₅₀ and EC₅₀ values. Dose-response curves should be generated using appropriate non-linear regression models. It is crucial to perform statistical analysis to determine the significance of the observed effects.

Table 2: Example Data Summary Table

AssayCell LineEndpointResult (IC₅₀/EC₅₀ in µM)
Cell ViabilityHEK293IC₅₀> 100
NMDA Receptor AntagonismHEK293-NR1/NR2BIC₅₀15.2 ± 2.1
GPR35 AgonismCHO-K1-GPR35EC₅₀5.8 ± 0.9

Conclusion

The in vitro testing of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a solid framework for a comprehensive initial characterization of this novel compound. By progressing through the tiers of foundational, target-oriented, and mechanistic assays, researchers can efficiently and effectively elucidate its biological activity and therapeutic potential.

References

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Musioł, R., & Polański, J. (2016). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 21(9), 1223.
  • Wood, P. L. (2013). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 68, 154-161.
  • Di Fabio, R., et al. (1998). In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists in Rat Hippocampal Neurones and Cultured Mouse Cortical Neurones. British Journal of Pharmacology, 124(4), 775-784.
  • Southern, C., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PLoS One, 8(7), e68842.
  • Jane, D. E., et al. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. International Journal of Molecular Sciences, 24(3), 1908.
  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Medicinal Chemistry, 16(1), 79-88.
  • Culbertson, T. P., et al. (1982). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 25(6), 743-745.
  • da Silva, F. C., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
  • Kato, A. S., et al. (2016). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 21(11), 1509.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.
  • Chaudhry, C., et al. (2009). Stability of ligand-binding domain dimer assembly controls kainate receptor desensitization. The EMBO Journal, 28(11), 1518-1530.
  • Divorty, N., et al. (2015). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 6, 95.
  • Syed, N., et al. (2026). Quinoline Carboxylic Acid Derivatives as Inhibitors of NPPs: Synthesis, In Silico and In Vitro Evaluation.
  • Ganesan, A., et al. (2020). Design, synthesis, α-amylase inhibition and in-silico docking study of novel quinoline bearing proline derivatives. Bioorganic Chemistry, 96, 103632.
  • Szymańska, E., et al. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(15), 8797.
  • Daniels, J. S., et al. (2017).
  • Zhang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1198533.
  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Madariaga-Marcos, J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4536-4550.
  • Kato, A. S., et al. (2016). Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism.
  • Larsen, A. M., & Bunch, L. (2011). Medicinal Chemistry of Competitive Kainate Receptor Antagonists. ACS Chemical Neuroscience, 2(2), 60-74.
  • Chen, Z., et al. (2024).
  • Rybalka, E., et al. (2020). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Marine Drugs, 18(11), 543.
  • Wang, L., et al. (2015). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 6(5), 549-553.
  • D'Mello, S. R., et al. (2002). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 11(3), 209-219.
  • Asif, M. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 30(22), 5220.
  • Szymańska, E., et al. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(15), 8797.
  • Daniels, J. S., et al. (2017).
  • da Silva, E. G., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 29(1), 1.
  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856852.
  • Traynelis, S. F., et al. (2006). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(1), 234-243.
  • Barmada, S. J., & Finkbeiner, S. (2017). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 12(1), 29-40.
  • de Oliveira, C. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5432.
  • PubChem. (n.d.). 4-Hydroxy-7-nitroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748.
  • Chen, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00305-9.
  • Holstege, C. P. (2022). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine.
  • da Silva, A. F., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 1.
  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5340.
  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocols: Strategies for the Derivatization of 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific molecule, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, presents a unique opportunity for the development of novel derivatives due to its multiple reactive functional groups. This guide provides a comprehensive overview of synthetic strategies to modify this core structure, focusing on the carboxylic acid, cyano, and hydroxyl moieties. We present detailed, field-tested protocols, explain the causal-mechanistic rationale behind experimental choices, and outline methods for the robust characterization of newly synthesized compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel quinoline-based entities.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of heterocyclic chemistry and drug design. Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The parent compound, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, offers three distinct and chemically orthogonal handles for synthetic modification:

  • C-3 Carboxylic Acid: Ideal for forming amides and esters, allowing for the exploration of interactions with protein active sites and modulation of pharmacokinetic properties. The presence of a carboxylic acid at the C-3 position is a known requirement for the antibacterial activity of many quinolone drugs.[3]

  • C-7 Cyano Group: A versatile functional group that can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to a primary amine, opening up a vast downstream chemical space.

  • C-4 Hydroxy Group: Can be derivatized to ethers, potentially altering the electronic properties and hydrogen bonding capabilities of the molecule.

This guide provides validated protocols to exploit these functional groups, enabling the systematic development of diverse chemical libraries for biological screening.

General Experimental Workflow

The development of a derivative library from the core scaffold follows a logical progression. The initial synthesis of the target derivative is followed by purification to ensure high purity, and finally, structural confirmation using a suite of analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization Start 7-Cyano-4-hydroxy- 3-quinolinecarboxylic acid Reaction Chemical Derivatization (e.g., Amidation, Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Structure Structural Elucidation (1H, 13C NMR) Identity->Structure Final Pure, Characterized Derivative Structure->Final

Caption: General workflow for derivative synthesis and characterization.

Derivatization at the C-3 Carboxylic Acid

The carboxylic acid is arguably the most versatile handle for derivatization. Amide bond formation is a cornerstone of medicinal chemistry, as it introduces structural diversity and allows for the mimicry of peptide bonds.

Rationale for Amide Synthesis

Direct condensation of a carboxylic acid and an amine is energetically unfavorable and requires high temperatures, which can degrade complex molecules. Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole), are highly efficient activators that facilitate amide bond formation under mild conditions with minimal side reactions.

Protocol: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for coupling the core scaffold with a primary or secondary amine.

Materials:

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (1.0 eq)

  • Amine of choice (R¹R²NH) (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Protocol: Fischer Esterification

Esterification can be used to mask the polarity of the carboxylic acid, which can improve cell permeability.

Materials:

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (1.0 eq)

  • Alcohol of choice (R-OH) (large excess, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Suspend 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated H₂SO₄ to the suspension.

  • Heat the mixture to reflux and maintain for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ester by column chromatography. A patent describing the hydrolysis of a methyl ester suggests this is a viable intermediate.[4]

Derivative Type Expected ¹H NMR Change Expected IR Change (cm⁻¹) Expected Mass Change (MS)
Amide Disappearance of broad -COOH proton; Appearance of N-H proton(s) (if applicable) and new signals for R groups.Disappearance of broad O-H stretch (~3000); Appearance of N-H stretch (~3300) and Amide I band (~1650).Addition of the mass of the amine fragment minus H₂O.
Ester Disappearance of broad -COOH proton; Appearance of new signals for the alkyl/aryl group of the alcohol.Disappearance of broad O-H stretch (~3000); C=O stretch may shift slightly (~1730).Addition of the mass of the alkyl/aryl group minus H.

Transformations of the C-7 Cyano Group

The cyano group is a powerful synthetic precursor, enabling access to amines and amides that are otherwise difficult to install directly.

Protocol: Reduction of Nitrile to Primary Amine

The conversion of the nitrile to an aminomethyl group provides a key linkage point for further elaboration, for example, via reductive amination or acylation.

Materials:

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid derivative (e.g., methyl ester) (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's salt (potassium sodium tartrate) solution or 1M HCl

  • Diethyl ether or EtOAc

Procedure (using LiAlH₄):

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction run under a dry, inert atmosphere.

  • Suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser.

  • Cool the suspension to 0 °C.

  • Dissolve the quinoline starting material (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.

  • Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or EtOAc.

  • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography.

Protocol: Hydrolysis of Nitrile to Carboxamide

Partial hydrolysis of the nitrile yields the primary amide, a valuable functional group for hydrogen bonding interactions in biological targets.

Materials:

  • 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂, 30% solution) (5.0 eq)

  • Water

Procedure:

  • Dissolve the quinoline starting material in DMSO.

  • Add K₂CO₃ and stir the mixture at room temperature.

  • Cool the mixture to 10-15 °C and slowly add the 30% H₂O₂ solution, maintaining the temperature.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by pouring it into cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to obtain the carboxamide derivative.

Transformation Expected ¹H NMR Change Expected IR Change (cm⁻¹) Expected Mass Change (MS)
Reduction to Amine Disappearance of nitrile signals in ¹³C NMR; Appearance of a new singlet for the -CH₂- protons.Disappearance of sharp C≡N stretch (~2230); Appearance of N-H bending (~1600).Addition of 4 mass units (4 hydrogens).
Hydrolysis to Amide Disappearance of nitrile signals in ¹³C NMR; Appearance of two broad singlets for -CONH₂ protons.Disappearance of sharp C≡N stretch (~2230); Appearance of N-H stretches (~3200, 3350) and Amide I band (~1670).Addition of 18 mass units (H₂O).

Analytical Characterization

Rigorous structural confirmation is essential for ensuring the identity and purity of synthesized derivatives. A combination of chromatographic and spectroscopic methods should be employed.

G cluster_0 Characterization Suite Crude Crude Product (Post-Purification) HPLC HPLC (Purity >95%?) Crude->HPLC MS LC-MS (Correct Mass?) HPLC->MS [Yes] NMR NMR (Correct Structure?) MS->NMR [Yes] Final Validated Compound for Screening NMR->Final [Yes]

Caption: Workflow for analytical validation of final compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Purity should ideally be ≥95%.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the synthesized derivative. The observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass is critical for identity confirmation.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. They provide information about the electronic environment and connectivity of every proton and carbon atom in the molecule, confirming that the desired transformation has occurred at the correct position.[5][6][7]

Potential Biological Applications and Screening

Derivatives of the 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid scaffold can be screened in a variety of biological assays. Based on the activities of related quinoline compounds, promising areas for investigation include:

  • Anticancer Activity: Many quinoline and quinazolinone derivatives have shown potent cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231) and lung cancer (A-549).[2][8][9][10] Initial screening could involve MTT or similar cell viability assays.

  • Antimicrobial Activity: The quinolone core is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[2] New derivatives can be tested against a panel of Gram-positive and Gram-negative bacteria.[11]

  • Enzyme Inhibition: Specific quinoline derivatives have been designed as enzyme inhibitors. For example, 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been evaluated as inhibitors of malate dehydrogenase.[12] Derivatives could be screened against relevant enzymatic targets depending on the therapeutic goal.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. Available at: [Link]

  • Otsuki, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Journal of Chemistry. Available at: [Link]

  • Yadav, P., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • El-Sayed, M. A.-A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. IntechOpen. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • Wang, Z., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. (n.d.). Google Patents.
  • Wang, C., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Jones, K. (2024). RSC Advances Blog. RSC Blogs. Available at: [Link]

  • Szymański, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.). Google Patents.
  • Negwer, M., & Scharnow, H.-G. (1987). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Shingare, P., et al. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. Available at: [Link]

  • Olaru, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Niewiadomy, A., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each experimental step, enabling you to optimize your synthesis for higher yields and purity.

The primary synthetic route for this and similar quinoline structures is the Gould-Jacobs reaction.[1][2] This multi-step process involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature cyclization and subsequent saponification. Each stage presents unique challenges that can impact the final yield and purity of your target compound.

Overall Synthesis Workflow

The synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid from 3-aminobenzonitrile and diethyl ethoxymethylenemalonate (DEEM) is a three-stage process. The workflow diagram below illustrates the key transformations.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 3-Aminobenzonitrile + Diethyl Ethoxymethylenemalonate (DEEM) B Diethyl 2-((3-cyanophenylamino)methylene)malonate A->B Heat (e.g., 100-130°C) - EtOH C Ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate B->C High Temp (e.g., 250°C) High-boiling solvent (Dowtherm A / Diphenyl ether) D 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid C->D 1. NaOH (aq), Reflux 2. Acidification (HCl)

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Condensation Reaction Issues

Question: My initial condensation of 3-aminobenzonitrile with DEEM is resulting in a low yield of the intermediate, Diethyl 2-((3-cyanophenylamino)methylene)malonate. What are the likely causes?

Answer: A low yield in this initial nucleophilic substitution/elimination step is often traced back to three primary factors: reagent quality, reaction temperature, and the presence of moisture.

  • Scientific Rationale: The reaction begins with a nucleophilic attack from the aniline's amino group on the electron-deficient carbon of DEEM's double bond, followed by the elimination of ethanol.[2] The nucleophilicity of the aniline is crucial. The cyano group on 3-aminobenzonitrile is electron-withdrawing, which reduces the nucleophilicity of the amino group compared to unsubstituted aniline. Therefore, ensuring optimal conditions is critical.

  • Troubleshooting Steps:

    • Verify Reagent Purity:

      • 3-Aminobenzonitrile: Ensure it is free from oxidation impurities, which often appear as discoloration. If necessary, recrystallize from an appropriate solvent or purify by column chromatography.

      • DEEM: This reagent can hydrolyze over time. It's best to use freshly opened or distilled DEEM. A refractive index check can be a good indicator of purity.[3]

    • Optimize Reaction Temperature: While the reaction proceeds with gentle heating (e.g., on a steam bath), the reduced nucleophilicity of the starting aniline may require a slightly higher temperature (e.g., 110-130 °C) to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal endpoint and avoid side-product formation from prolonged heating.

    • Ensure Anhydrous Conditions: Although not strictly necessary, removing the ethanol byproduct as it forms can help shift the equilibrium towards the product. Performing the reaction in an open flask on a steam bath or with a setup to allow for ethanol removal is common practice.[3]

Step 2: Thermal Cyclization Issues

Question: The thermal cyclization step is inefficient. I'm isolating a significant amount of the uncyclized intermediate or observing product degradation.

Answer: This is the most critical and challenging step of the Gould-Jacobs reaction. Success hinges on achieving and maintaining a very high temperature while minimizing degradation.[4]

  • Scientific Rationale: The cyclization is an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol.[1][2] This process has a high activation energy and requires temperatures typically around 250 °C. At these temperatures, the risk of thermal decomposition (charring) or unwanted side reactions like decarboxylation increases significantly.[4]

  • Troubleshooting Steps:

    • Choice of High-Boiling Solvent: A high-boiling, thermally stable solvent is essential.

      • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are the standard choices, with boiling points around 257 °C.[3] These solvents provide excellent heat transfer and maintain a stable reaction temperature.

      • Solvent Volume: Use a sufficient volume of solvent to ensure good mixing and prevent localized overheating of the intermediate, which can lead to charring.

    • Temperature Control:

      • Preheat the solvent to its boiling point before adding the condensation product.[3] This ensures the intermediate is rapidly brought to the required reaction temperature, promoting cyclization over intermolecular side reactions.

      • Maintain vigorous boiling/reflux for the recommended time (typically 30-60 minutes).[3] Insufficient time will lead to incomplete conversion, while excessive time can increase degradation.

    • Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for Gould-Jacobs reactions by enabling rapid heating to temperatures above the solvent's boiling point.[4][5] This can be a valuable alternative if conventional heating proves inefficient.

Question: I'm getting a mixture of isomers during the cyclization. Why is this happening?

Answer: With a meta-substituted aniline like 3-aminobenzonitrile, cyclization can theoretically occur at either of the ortho positions (C2 or C6 of the aniline ring), leading to a mixture of the 7-cyano (desired) and 5-cyano isomers.

  • Scientific Rationale: The regioselectivity of the Gould-Jacobs cyclization is governed by both steric and electronic factors.[1] The cyano group is electron-withdrawing, which deactivates both ortho positions. However, the steric hindrance at the position ortho to the substituent can influence the outcome. For many meta-substituted anilines, cyclization preferentially occurs at the less sterically hindered position (C6), which would lead to the desired 7-substituted quinoline.

  • Mitigation Strategy: While complete control is difficult, ensuring a rapid and efficient high-temperature reaction can favor the thermodynamically preferred product. If a significant amount of the 5-cyano isomer forms, careful purification by fractional crystallization or chromatography will be necessary to isolate the desired 7-cyano product.

Step 3: Saponification Issues

Question: The final saponification step is not going to completion, or I am seeing a low yield of the final acid after acidification.

Answer: Incomplete hydrolysis or loss of product during workup are common issues in this final step.

  • Scientific Rationale: Saponification is the base-catalyzed hydrolysis of the ethyl ester at the 3-position to a carboxylate salt.[2] The 4-hydroxyquinoline system is acidic and will exist as an anion in the basic solution. Upon acidification, the dicarboxylate dianion is protonated to precipitate the final carboxylic acid product.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: The cyclized ester intermediate must be fully dissolved in the aqueous base (e.g., 10% NaOH) for the hydrolysis to proceed efficiently. If the solid does not dissolve, the reaction will be slow and incomplete. Vigorous refluxing is often required.[3]

    • Monitor Reaction Progress: Use TLC (with an appropriate solvent system) to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value and may streak on the plate.

    • Controlled Acidification:

      • After hydrolysis is complete, cool the reaction mixture before acidifying.

      • Add the acid (e.g., concentrated HCl) slowly while stirring. This prevents localized pH changes that could affect product stability.

      • Acidify to a pH of approximately 2-3 to ensure complete protonation of the carboxylic acid and the 4-hydroxy group, minimizing its solubility in the aqueous solution.[6]

    • Maximize Precipitation: After acidification, cool the mixture in an ice bath to maximize the precipitation of the product before filtering. Wash the collected solid thoroughly with cold water to remove any inorganic salts.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? While appealing, a one-pot approach for the Gould-Jacobs reaction is generally not recommended and often results in very poor yields.[5] The vastly different conditions required for the initial condensation (moderate temperature) and the thermal cyclization (very high temperature) make a sequential, multi-step process with isolation of the intermediate ester much more reliable.

Q2: My final product is highly colored. How can I improve its purity? High-temperature reactions, especially the cyclization in Dowtherm A, can generate colored impurities.[3]

  • Washing: Thoroughly wash the crude cyclized ester with a non-polar solvent like hexanes or petroleum ether to remove the bulk of the high-boiling solvent and some colored impurities before the saponification step.[3]

  • Recrystallization: The final 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid can be recrystallized from a suitable solvent like ethanol, acetic acid, or DMF/water to yield a purer, less colored product.

Q3: Is decarboxylation a concern for my final product? Decarboxylation of the 3-carboxylic acid group can occur, particularly if the cyclization step is performed for too long or at excessively high temperatures.[1][4] The target molecule, however, retains this carboxylic acid. If you suspect decarboxylation (leading to 7-Cyano-4-hydroxyquinoline), you can analyze your product mixture by LC-MS or NMR to check for the presence of this byproduct. Sticking to optimized reaction times is the best way to prevent this.

Key Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((3-cyanophenylamino)methylene)malonate (Intermediate)
  • Combine 3-aminobenzonitrile (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) in a round-bottomed flask.[3]

  • Heat the mixture on a steam bath or in an oil bath at 110-120 °C for 1 hour. Ethanol will evolve from the reaction.

  • Monitor the reaction by TLC until the 3-aminobenzonitrile is consumed.

  • The resulting product is a warm oil or low-melting solid and can often be used directly in the next step without further purification.

Protocol 2: Synthesis of Ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate
  • In a large flask equipped with an air condenser, heat a high-boiling solvent (e.g., Dowtherm A, approx. 10 volumes relative to the intermediate) to a vigorous boil (~250-260 °C).[3]

  • Carefully and slowly pour the warm intermediate from Protocol 1 into the boiling solvent.

  • Continue heating at reflux for 30-60 minutes. The cyclized product will begin to precipitate from the hot solution.

  • Allow the mixture to cool to room temperature.

  • Filter the solid precipitate and wash it thoroughly with a non-polar solvent (e.g., hexanes) to remove the residual high-boiling solvent.[3]

Protocol 3: Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
  • Transfer the air-dried filter cake from Protocol 2 to a flask.

  • Add 10% aqueous sodium hydroxide solution (sufficient volume to dissolve the solid upon heating).[6]

  • Heat the mixture to a vigorous reflux until all the solid has dissolved and TLC analysis indicates the absence of the starting ester (typically 1-2 hours).

  • Cool the resulting solution to room temperature, then further in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid to a pH of ~2 while stirring. A thick precipitate will form.[6]

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Data Summary: Key Reaction Parameters

StepParameterRecommended ValueRationale & Citation
1. Condensation Temperature110-120 °CTo overcome the reduced nucleophilicity of the cyano-substituted aniline.
Reactant Ratio~1:1.1 (Aniline:DEEM)A slight excess of DEEM ensures complete consumption of the aniline.[3]
2. Cyclization Temperature~250-260 °CHigh activation energy for intramolecular cyclization requires this temperature.[1][4]
SolventDowtherm A / Diphenyl EtherThermally stable solvents with appropriate boiling points for effective heat transfer.[3]
Reaction Time30-60 minBalances reaction completion with minimizing thermal degradation.[3]
3. Saponification Base10% NaOH (aq)Effective for ester hydrolysis; ensures the product remains in solution as a salt.[6]
Final pH~2Ensures complete precipitation of the carboxylic acid product from the aqueous solution.[6]

Logical Relationships Diagram

This diagram illustrates the critical dependencies and potential failure points in the synthesis.

Troubleshooting_Logic cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification S1_Input Impure Reagents (Aniline/DEEM) S1_Result Low Yield of Intermediate S1_Input->S1_Result S1_Cond Incorrect Temp S1_Cond->S1_Result S2_Input Low Purity Intermediate S1_Result->S2_Input S2_Result1 Incomplete Cyclization S2_Input->S2_Result1 S2_Temp Temp Too Low (<240°C) S2_Temp->S2_Result1 S2_Time Time Too Long/ Temp Too High S2_Result2 Product Degradation/ Decarboxylation S2_Time->S2_Result2 S3_Hydrolysis Incomplete Hydrolysis S3_Result Low Yield of Final Product S3_Hydrolysis->S3_Result S3_pH Incorrect Final pH (Too High) S3_pH->S3_Result

Caption: Key factors influencing yield at each stage of the synthesis.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Teva Pharmaceutical Industries Ltd. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents. US20060079690A1.
  • Cieplik, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 19. Retrieved from [Link]

  • White, J. D., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link]

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala, 60(3), 229-236. Retrieved from [Link]

  • Suzhou Kangrun Pharmaceuticals Inc. (2022). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents. CN112500341B.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis of this important quinoline derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Synthetic Route & Potential Side Products

The most common and industrially scalable synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and its derivatives is the Gould-Jacobs reaction. This multi-step process involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis.

Q1: What is the expected reaction pathway for the synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid via the Gould-Jacobs reaction?

A1: The synthesis typically proceeds in three main stages:

  • Condensation: 3-Aminobenzonitrile is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate diethyl (3-cyanophenylamino)methylenemalonate. This step is usually carried out at elevated temperatures.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce intramolecular cyclization. This step forms the quinoline ring, yielding ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final product, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Gould-Jacobs Synthesis A 3-Aminobenzonitrile C Diethyl (3-cyanophenylamino)methylenemalonate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid D->E Hydrolysis

Caption: Gould-Jacobs reaction pathway for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Troubleshooting Side Product Formation

Q2: During the thermal cyclization step, I observe the formation of a significant amount of an isomeric impurity. What is this impurity and how can I minimize it?

A2: The isomeric impurity is likely 5-cyano-4-hydroxy-3-quinolinecarboxylic acid . Its formation is a known challenge in the Gould-Jacobs reaction when using meta-substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group of the aniline derivative[1].

  • Causality: The regioselectivity of the cyclization is influenced by both steric and electronic factors. The electron-withdrawing nature of the cyano group at the meta-position can direct the cyclization to both the C2 and C6 positions of the aniline ring, leading to the formation of both the 7-cyano (desired) and 5-cyano (undesired) isomers.

  • Troubleshooting:

    • Temperature Control: Precise control of the cyclization temperature is crucial. Lowering the temperature may favor the formation of the thermodynamically more stable 7-cyano isomer. However, this may also slow down the reaction rate. A careful optimization study is recommended.

    • Solvent Choice: The choice of the high-boiling point solvent can influence the isomer ratio. Solvents like Dowtherm A or diphenyl ether are commonly used. Experimenting with different solvents or solvent mixtures might be beneficial.

Isomer Formation A Diethyl (3-cyanophenylamino)methylenemalonate B Ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate (Desired Product) A->B Cyclization at C2 C Ethyl 5-cyano-4-hydroxyquinoline-3-carboxylate (Isomeric Impurity) A->C Cyclization at C6

Caption: Formation of 7-cyano and 5-cyano isomers during cyclization.

Q3: My final product shows a peak in the HPLC analysis that corresponds to the ethyl ester intermediate. How can I ensure complete hydrolysis?

A3: The presence of ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate in your final product indicates incomplete hydrolysis.

  • Causality: Saponification of the ester to the carboxylic acid requires harsh conditions (e.g., heating with a strong base)[2]. Insufficient reaction time, lower temperature, or a suboptimal concentration of the base can lead to incomplete conversion. The steric hindrance around the ester group can also play a role.

  • Troubleshooting Protocol for Complete Hydrolysis:

    • Reagent Stoichiometry: Ensure at least 2-3 equivalents of sodium hydroxide (or another strong base) are used relative to the ethyl ester.

    • Reaction Time and Temperature: Increase the reflux time. Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable. A typical reflux time is 2-4 hours.

    • Solvent: A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.

    • Work-up: After cooling the reaction mixture, it is crucial to acidify it to a pH of 2-3 with an acid like HCl to precipitate the carboxylic acid product fully[3].

ParameterRecommendationRationale
Base NaOH or KOHStrong bases required for saponification.
Equivalents of Base 2-3 eq.To drive the reaction to completion.
Solvent Ethanol/Water mixtureEnsures solubility of reactants.
Temperature RefluxProvides energy to overcome activation barrier.
Reaction Time 2-4 hours (monitor)To ensure complete conversion.
Final pH 2-3To ensure complete precipitation of the carboxylic acid.

Q4: I have identified a side product with a lower molecular weight than my target compound, suggesting a loss of a functional group. What could this be?

A4: This impurity is likely 7-cyano-4-hydroxyquinoline , which is formed via decarboxylation of the target molecule.

  • Causality: The carboxylic acid group at the 3-position of the quinoline ring can be susceptible to decarboxylation, especially at high temperatures[4]. This is a common side reaction in the synthesis of quinoline-3-carboxylic acids.

  • Mitigation Strategies:

    • Avoid Excessive Heat: During the final isolation and drying steps, avoid unnecessarily high temperatures.

    • pH Control: Maintain a slightly acidic pH during work-up and storage, as basic conditions can sometimes facilitate decarboxylation.

    • Purification: If formed, this impurity can often be separated from the desired product by recrystallization or column chromatography, exploiting the difference in polarity and acidity.

Decarboxylation A 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid B 7-Cyano-4-hydroxyquinoline A->B Decarboxylation (Heat) C CO2 A->C Decarboxylation (Heat)

Sources

Navigating the Challenges of the Gould-Jacobs Reaction with Cyano-Substituted Anilines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, a scaffold of significant interest in medicinal chemistry. However, the introduction of a strongly electron-withdrawing cyano group on the aniline starting material presents a unique set of challenges that can often lead to diminished yields, incomplete reactions, and the formation of unwanted side products. This technical support guide, designed for researchers in the field, provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities and optimize your Gould-Jacobs reactions for cyano-substituted anilines.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction with a cyano-substituted aniline is showing little to no conversion to the initial condensation product (anilinomethylenemalonate). What are the likely causes and how can I fix this?

Answer:

The primary culprit here is the reduced nucleophilicity of the aniline nitrogen due to the strong electron-withdrawing nature of the cyano group. This deactivation makes the initial Michael-type addition to the diethyl ethoxymethylenemalonate (DEEM) or a similar reagent sluggish. Here’s a breakdown of the causes and potential solutions:

  • Insufficient Thermal Energy: The initial condensation step, while typically less demanding than the subsequent cyclization, still requires adequate heat to overcome the activation energy, especially with a deactivated aniline.

    • Solution: Increase the reaction temperature for the condensation step to 130-150°C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Lack of Catalysis: For particularly deactivated systems, a catalyst can be beneficial.

    • Solution: Introduce a mild Brønsted or Lewis acid catalyst. A catalytic amount of p-toluenesulfonic acid (p-TsOH) or ytterbium triflate (Yb(OTf)₃) can protonate or coordinate to the carbonyl oxygen of the malonate, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic aniline.

  • Inefficient Removal of Ethanol: The condensation reaction is an equilibrium process. The ethanol byproduct can push the equilibrium back towards the starting materials.

    • Solution: If conducting the reaction in a flask, use a Dean-Stark apparatus to azeotropically remove the ethanol as it is formed. If running the reaction neat, applying a gentle vacuum can help to drive off the ethanol.

Question 2: I've successfully formed the anilinomethylenemalonate intermediate, but the subsequent thermal cyclization to the quinolone is failing or giving very low yields. What can I do?

Answer:

This is the most common and significant challenge with cyano-substituted anilines in the Gould-Jacobs reaction. The high temperatures required for the pericyclic ring closure (often >250°C) can lead to decomposition of the starting material and product.[1]

  • Inadequate Cyclization Temperature: The electron-withdrawing cyano group can also make the aromatic ring less disposed to electrophilic attack during the cyclization, thus requiring even higher temperatures.

    • Solution 1: High-Boiling Solvents: The traditional approach is to use a high-boiling, inert solvent to achieve the necessary temperatures. Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are standard choices.[2] Heat the reaction mixture to a vigorous reflux.

    • Solution 2: Microwave Irradiation: Microwave synthesis is a highly effective alternative to conventional heating.[1][2] It allows for rapid and uniform heating to temperatures well above the solvent's boiling point in a sealed vessel, often leading to significantly shorter reaction times and improved yields.[1]

  • Thermal Degradation: Prolonged heating at high temperatures can lead to charring and decomposition.

    • Solution: A thorough time-temperature examination is crucial to find the optimal balance.[1] Microwave heating can be particularly advantageous here, as it allows for precise temperature control and rapid heating and cooling cycles.[1]

  • Catalysis for Cyclization: While less common for the thermal cyclization step, certain catalysts can promote the reaction at lower temperatures.

    • Solution: Eaton's reagent (a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be an effective catalyst for the cyclization of anilinomethylenemalonates, often at milder conditions (e.g., 80-100°C). Polyphosphoric acid (PPA) can also be used.

Question 3: My reaction with 3-cyanoaniline is producing a mixture of quinolone regioisomers. How can I control the regioselectivity?

Answer:

The cyclization of a meta-substituted aniline can proceed via attack at either the C2 or C6 position of the aniline ring, leading to the formation of two possible regioisomers (5-cyano- and 7-cyano-4-hydroxyquinoline in this case).

  • Kinetic vs. Thermodynamic Control: The regioselectivity of the Gould-Jacobs reaction can be influenced by the reaction conditions, which can favor either the kinetically or thermodynamically preferred product.

    • Solution: Generally, lower cyclization temperatures and shorter reaction times may favor the kinetic product, which is often the less sterically hindered isomer. Higher temperatures and longer reaction times can allow for equilibration to the more thermodynamically stable isomer. A systematic screening of reaction times and temperatures is the most effective way to optimize for the desired regioisomer.

  • Steric Effects: The steric bulk of the substituents on the aniline and the malonate can influence the direction of cyclization.

    • Consideration: While the cyano group itself is not exceptionally bulky, its electronic influence is the dominant factor. However, if other substituents are present, their steric demands will play a more significant role.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction proceeds through a series of steps:

  • Condensation: The aniline derivative undergoes a Michael-type addition to an alkoxymethylenemalonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate.[3]

  • Cyclization: At high temperatures, a 6-electron electrocyclization occurs to form the quinoline ring system.[3]

  • Saponification: The resulting ester is hydrolyzed to a carboxylic acid using a base.[3]

  • Decarboxylation: The carboxylic acid is then decarboxylated, usually by heating, to yield the final 4-hydroxyquinoline product.[3]

Q2: How does the position of the cyano group (ortho, meta, para) affect the reaction?

  • Para-cyanoaniline: The cyano group at the para position strongly deactivates the aniline nitrogen, making the initial condensation the primary hurdle. Higher temperatures or catalysis will likely be necessary. The cyclization will lead to a single product (6-cyano-4-hydroxyquinoline).

  • Meta-cyanoaniline: As discussed in the troubleshooting section, this substrate can lead to a mixture of regioisomers (5- and 7-cyano-4-hydroxyquinoline). The deactivating effect on the nitrogen is still significant.

  • Ortho-cyanoaniline: In addition to the strong deactivating effect, the ortho-cyano group can introduce steric hindrance, which may impede both the initial condensation and the subsequent cyclization. This isomer is often the most challenging to work with.

Q3: Are there alternatives to diethyl ethoxymethylenemalonate (DEEM)?

Yes, other malonate derivatives can be used. For instance, using ethyl (ethoxymethylene)cyanoacetate can directly introduce a cyano group at the 3-position of the quinolone ring. Other acyl malonic esters can also be employed.

Q4: What are the key safety considerations for the Gould-Jacobs reaction?

  • High Temperatures: The use of high-boiling solvents like diphenyl ether requires careful handling and appropriate safety measures to prevent burns and fires. Reactions should be conducted in a well-ventilated fume hood.

  • Microwave Synthesis: When using a microwave reactor, it is crucial to use appropriate sealed vessels designed for high pressures and to follow the manufacturer's safety guidelines. Pressure monitoring is essential to avoid vessel rupture.[1]

  • Reagents: Handle all chemicals, including the anilines, malonate derivatives, and any catalysts, with appropriate personal protective equipment (PPE).

Optimized Protocol Summaries

The following tables provide a starting point for optimizing your Gould-Jacobs reaction with cyano-substituted anilines, comparing classical heating and microwave-assisted methods.

Table 1: Classical Thermal Synthesis of 6-Cyano-4-hydroxyquinoline from 4-Cyanoaniline

StepParameterRecommended ConditionsNotes
1. Condensation Temperature130-150°CMonitor by TLC for completion.
Time1-3 hours
AtmosphereInert (e.g., Nitrogen)To prevent oxidation.
2. Cyclization SolventDiphenyl ether or Dowtherm AEnsures a high and stable reaction temperature.
Temperature250-260°C (reflux)Vigorous reflux is necessary.
Time30-90 minutesLonger times may lead to decomposition.
3. Work-up PrecipitationCool to room temp., add hexanesThe product is typically insoluble in the reaction solvent upon cooling.
IsolationFiltrationWash the solid with a non-polar solvent.

Table 2: Microwave-Assisted Synthesis of 6-Cyano-4-hydroxyquinoline from 4-Cyanoaniline

StepParameterRecommended ConditionsNotes
1. Condensation & Cyclization (One-Pot) Temperature250-280°CUse a sealed microwave vessel.
Time10-30 minutesSignificantly faster than conventional heating.
PressureMonitor closely (typically 5-20 bar)Pressure will build due to ethanol evolution and solvent vapor pressure.
StirringVigorous magnetic stirringEssential for even heating.
2. Work-up PrecipitationCool to room temp., add acetonitrileThe product often precipitates upon cooling.
IsolationFiltrationWash the solid with cold solvent.

Visualizing the Gould-Jacobs Reaction Pathway

The following diagram illustrates the key steps in the Gould-Jacobs reaction.

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation Cyanoaniline Cyanoaniline Intermediate Anilinomethylenemalonate Intermediate Cyanoaniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Quinolone_Ester 4-Hydroxy-3-carboethoxy -cyano-quinoline Intermediate->Quinolone_Ester High Temp. (>250°C) or MW Final_Product Cyano-4-hydroxyquinoline Quinolone_Ester->Final_Product 1. NaOH 2. Heat (-CO2)

Caption: Key stages of the Gould-Jacobs reaction.

Conclusion

Successfully executing the Gould-Jacobs reaction with cyano-substituted anilines requires a careful and systematic approach to optimization. By understanding the electronic impact of the cyano group and leveraging modern techniques such as microwave synthesis and appropriate catalysis, researchers can overcome the inherent challenges of these deactivated substrates. This guide provides a foundation for troubleshooting and developing robust protocols, ultimately enabling the efficient synthesis of valuable cyano-substituted quinolone derivatives for further investigation in drug discovery and development.

References

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.
  • Wikipedia. Gould–Jacobs reaction. [Link]

Sources

Technical Support Center: Purification of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. Due to its unique physicochemical properties, this molecule presents distinct challenges that require carefully considered strategies. This guide provides in-depth, field-proven insights, troubleshooting protocols, and the scientific rationale behind our recommendations to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Q1: Why is my crude 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid so insoluble in common organic solvents?

A: The poor solubility is a direct result of the molecule's structure. It possesses multiple highly polar functional groups: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and a nitrile (-CN). Furthermore, the quinoline ring system contains a nitrogen atom that can be protonated. This combination leads to:

  • Strong Intermolecular Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors, creating a robust crystal lattice that is difficult to break apart with solvents.

  • Zwitterionic Character: The molecule can exist as a zwitterion, with the acidic carboxyl group donating a proton to the basic quinoline nitrogen. This salt-like character significantly reduces its solubility in non-polar and moderately polar organic solvents.

  • High Polarity: The cumulative effect of the polar groups results in a molecule that interacts much more strongly with itself than with typical organic solvents like ethyl acetate, dichloromethane, or hexanes.

Q2: What is the best general approach to purify this compound on a lab scale?

A: For typical lab-scale quantities (< 50 g), the most effective and straightforward method is a pH-mediated precipitation , often referred to as an acid-base wash. This technique leverages the acidic nature of the carboxylic acid and phenolic hydroxyl groups. The crude material is dissolved in a dilute aqueous base (e.g., NaOH, Na₂CO₃) to form a highly water-soluble sodium salt. Insoluble, non-acidic organic impurities can then be removed by filtration. Subsequently, the clear filtrate is carefully acidified (e.g., with HCl, AcOH) to re-precipitate the purified product, which is then collected by filtration.[1][2] This method is highly effective for removing starting materials and non-polar side products.

Q3: My "purified" product is still yellow or beige. How can I remove colored impurities?

A: Colored impurities in quinoline syntheses are common, often arising from high-temperature cyclization reactions or minor side products.[3] To decolorize your product, you can incorporate an activated charcoal treatment into the pH-mediated precipitation workflow. After dissolving the crude product in the aqueous base and before the first filtration step, add a small amount of activated charcoal (typically 1-2% w/w relative to your compound) and stir the solution for 15-30 minutes. The charcoal will adsorb many of the colored, high-molecular-weight impurities. Filter the mixture through a pad of Celite® to completely remove the charcoal fines, and then proceed with the acidification step.

Q4: What are the likely impurities I should be trying to remove?

A: Impurities are synthesis-dependent, but for common routes like the Gould-Jacobs reaction, you should anticipate:

  • Unreacted Starting Materials: Such as the substituted aniline or malonate derivative precursors.[3][4]

  • Incompletely Cyclized Intermediates: These are often less polar than the final product.

  • Decarboxylation Byproducts: If the synthesis involves a final hydrolysis of an ester, incomplete hydrolysis or premature decarboxylation can leave related impurities.[1]

  • Positional Isomers: If the starting aniline has the potential for multiple cyclization pathways.

  • High-Boiling Point Solvents: Solvents like Dowtherm, DMF, or DMSO used in the reaction may be retained in the crude product.[5][6]

Q5: How can I reliably confirm the purity of my final product?

A: Due to the compound's high melting point with decomposition, melting point alone is not a sufficient indicator of purity. The gold standard for purity assessment is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[7][8] A typical method would use a C18 column with a gradient elution of water and acetonitrile (or methanol), with 0.1% trifluoroacetic acid (TFA) or formic acid added to both phases to ensure sharp peak shapes.[7] Purity is determined by the area percentage of the main peak. Complementary techniques include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific problems you may encounter during purification.

Scenario 1: Recrystallization & Precipitation Issues
ProblemProbable Cause(s)Recommended Solution(s)
Compound fails to dissolve in any single solvent for recrystallization. The molecule's high polarity and strong crystal lattice energy exceed the solvating power of most common solvents.[9][10]Do not attempt standard recrystallization. Immediately proceed to the pH-mediated precipitation method detailed in Protocol 1. This is the most reliable approach.
The compound "oils out" during cooling after acidification. The rate of precipitation is too fast, leading to a supersaturated solution where the compound separates as a liquid phase before it can form an ordered crystal lattice. This can trap impurities.Heat the mixture (acid and precipitated oil) to redissolve everything. Allow it to cool much more slowly with vigorous stirring. Alternatively, add a small amount of a co-solvent like methanol or ethanol to the hot aqueous solution before and during acidification to increase the solubility of the product and promote controlled crystallization.
Very low recovery after pH-mediated precipitation. 1. Incomplete Precipitation: The final pH is not acidic enough to fully protonate the carboxylic acid and phenol. 2. Excessive Washing: Washing the filtered product with large volumes of water can redissolve some of the product.1. Optimize pH: Ensure the final pH of the solution is between 2 and 4. Use pH paper or a meter to confirm.[1] 2. Minimize Wash Volumes: Wash the filter cake with minimal volumes of cold deionized water. A final wash with a small amount of a non-solubilizing organic solvent (like cold ethanol or diethyl ether) can help displace the water and speed up drying.
Final product is contaminated with inorganic salts (e.g., NaCl). Insufficient washing of the filter cake after precipitation from an acid-base workup.Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper). A conductivity meter on the filtrate can also confirm the absence of salts.
Scenario 2: Chromatography Challenges
ProblemProbable Cause(s)Recommended Solution(s)
Compound streaks badly or remains at the baseline on a silica gel column. The highly polar and zwitterionic nature of the molecule causes irreversible binding to the acidic silanol groups on the silica surface.[10][11]Avoid standard silica gel chromatography. It is not a suitable technique for this compound. If chromatography is essential for separating very similar impurities, you must use an alternative method: 1. Preparative RP-HPLC: The most effective but most expensive option (See Protocol 2). 2. HILIC: Hydrophilic Interaction Chromatography is designed for highly polar compounds and can be a viable alternative.[12][13]
Poor peak shape (tailing) during analytical RP-HPLC. Secondary interactions between the quinoline nitrogen and residual free silanols on the C18 column packing. The carboxylic acid can also cause tailing.Use a mobile phase modifier. Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. The acid protonates the quinoline nitrogen, ensuring a single ionic species, and suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[7] Using a modern, end-capped C18 column is also highly recommended.

Section 3: Visualization of Purification Workflows

A logical approach is critical for selecting the right purification strategy. The following diagrams illustrate the decision-making process and the primary purification workflow.

purification_decision start Crude 7-Cyano-4-hydroxy- 3-quinolinecarboxylic acid purity_check Initial Purity Assessment (e.g., by crude HPLC) start->purity_check impurity_type Nature of Major Impurities? purity_check->impurity_type < 95% or colored recrystallization Recrystallization (e.g., from DMF/MeOH) purity_check->recrystallization > 95% and only minor impurities acid_base Protocol 1: pH-Mediated Precipitation impurity_type->acid_base Non-polar or non-acidic prep_hplc Protocol 2: Preparative RP-HPLC impurity_type->prep_hplc Polar, acidic, and structurally similar final_product Pure Product (Verify by HPLC - Protocol 3) recrystallization->final_product acid_base->final_product prep_hplc->final_product

Caption: Decision workflow for selecting the appropriate purification method.

acid_base_workflow cluster_dissolution Step 1: Dissolution & Impurity Removal cluster_precipitation Step 2: Precipitation & Isolation cluster_washing Step 3: Washing & Drying a 1. Suspend crude product in Deionized Water b 2. Add 1M NaOH (aq) dropwise until fully dissolved (pH 10-12) a->b c 3. (Optional) Add activated charcoal, stir 20 min for decolorization b->c d 4. Filter through Celite® to remove insoluble impurities & charcoal c->d e 5. Collect clear, basic filtrate d->e f 6. Cool filtrate in an ice bath e->f g 7. Add 1M HCl (aq) dropwise with vigorous stirring until pH ~3-4 f->g h 8. Stir cold slurry for 30 min to ensure full precipitation g->h i 9. Collect solid by vacuum filtration h->i j 10. Wash filter cake with cold Deionized Water (2-3x) i->j k 11. Wash filter cake with cold Ethanol or Ether (1x) j->k l 12. Dry under high vacuum to constant weight k->l

Caption: Step-by-step workflow for pH-mediated precipitation purification.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation

This protocol is the recommended first-line approach for purifying crude 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

  • Dissolution: In a suitable flask, suspend the crude material (e.g., 10.0 g) in deionized water (approx. 200 mL, 20 mL/g).

  • Basification: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise. Continue adding until all the solid has dissolved to give a clear solution. Check the pH to ensure it is in the 10-12 range.

  • Decolorization (Optional): If the solution is highly colored, add activated charcoal (e.g., 0.2 g, 2% w/w). Stir the mixture at room temperature for 20-30 minutes.

  • Filtration of Impurities: Prepare a Büchner funnel with a pad of Celite® over a filter paper. Wet the pad with deionized water. Filter the solution to remove the charcoal and any insoluble impurities. Wash the flask and filter pad with a small amount of deionized water to ensure complete transfer.

  • Precipitation: Transfer the clear filtrate to a new flask and cool it in an ice-water bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) solution dropwise. A fine precipitate will begin to form.

  • pH Adjustment: Continue adding HCl until the pH of the slurry is between 3 and 4 (check with pH paper).[1] Adding acid too quickly can cause the product to oil out.

  • Maturation: Continue stirring the cold slurry for an additional 30 minutes to allow for complete precipitation and crystal formation.

  • Isolation: Collect the white/off-white solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Follow with a single wash of cold ethanol or diethyl ether to help remove residual water.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Preparative Reversed-Phase HPLC (Preparative RP-HPLC)

This method should be reserved for cases where structurally similar, polar impurities cannot be removed by precipitation.

  • Column: C18, ≥10 µm particle size, appropriate dimensions for sample load.

  • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Sample Preparation: Dissolve the compound in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

  • Method:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient (e.g., 5% B to 70% B over 30 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (if solubility allows) to recover the final product. Note that the product will be isolated as a TFA salt unless further processed.

Protocol 3: Purity Analysis by Analytical RP-HPLC

Use this method to assess the purity of the crude material and the final product.

  • Column: C18, <5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Analysis: Integrate all peaks and calculate the purity as the area % of the main product peak.

Section 5: Summary of Physicochemical Data

The following table summarizes key properties of the target molecule and related structures, which inform the purification strategy.

Property7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (Predicted)7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Reference)Justification for Purification Strategy
Molecular Weight ~214.18 g/mol 223.61 g/mol [14]Standard for small molecules.
Appearance White to off-white or yellow solidOff-white solidColor indicates need for charcoal treatment.
Melting Point High, with decomposition (>250 °C)~266 °C (dec.)[3], >250 °C (dec.)Not a reliable purity indicator; necessitates chromatographic analysis.
XLogP3 ~1.5 - 2.0 (Predicted)2.5[14]Indicates low solubility in non-polar solvents and suitability for RP-HPLC.
Functional Groups -COOH (acidic), Ar-OH (acidic), -CN (polar), Quinoline-N (basic)-COOH (acidic), Ar-OH (acidic), -Cl, Quinoline-N (basic)The presence of multiple acidic/basic sites is the primary rationale for using pH-mediated purification.
Solubility Poor in water & most organics. Soluble in aqueous base & polar aprotics (DMF, DMSO).Soluble in aqueous NaOH[3]; Recrystallized from DMF.[4]Confirms that pH-mediated precipitation is the optimal strategy. High-boiling polar aprotics like DMF are suitable for recrystallizing cleaner material but can be difficult to remove.

References

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids . REV. CHIM. (Bucharest). [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration . Journal of Medicinal Chemistry. [Link]

  • 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- . PubChem. [Link]

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • 4,7-dichloroquinoline . Organic Syntheses Procedure. [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants . MDPI. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . Environmental Monitoring and Assessment. [Link]

  • EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. [Link]

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • For highly polar compound, how to do the purification? . ResearchGate. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 . SIELC Technologies. [Link]

  • Purification of strong polar and basic compounds . Reddit. [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid . PubChem. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

  • 7-Hydroxyquinoline-4-carboxylic acid . PubChem. [Link]

Sources

Troubleshooting low bioactivity of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Welcome to the technical support resource for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of this compound. Quinoline derivatives are a promising class of molecules with a wide range of potential therapeutic applications, including anticancer and antimicrobial activities.[1][2][3] However, their physicochemical properties can often lead to challenges in experimental settings. This guide provides a logical, step-by-step approach to troubleshooting low or inconsistent bioactivity, moving from fundamental compound checks to complex cellular investigations.

Frequently Asked Questions (FAQs)

Section 1: Foundational Compound & Solubility Checks

FAQ 1: I am observing no biological effect with 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in my assay. What are the most critical initial steps to troubleshoot?

When a compound appears inactive, it is essential to first rule out fundamental issues related to the compound itself before questioning the biological hypothesis. Low apparent activity is frequently traced back to problems with compound integrity, solubility, or the preparation of stock solutions.

Causality: The planar, aromatic structure of the quinoline core, combined with the hydrogen-bonding capacity of the hydroxyl and carboxylic acid groups, makes this class of compounds prone to low aqueous solubility and aggregation. An inactive result could mean the compound is not reaching its target at the intended concentration.

Initial Troubleshooting Workflow:

A Start: Low/No Bioactivity B Step 1: Verify Compound Identity & Purity (LC-MS, NMR) A->B C Step 2: Assess Solubility (Visual Inspection, Nephelometry) B->C Purity Confirmed D Step 3: Prepare Fresh Stock Solution (Use appropriate solvent, sonicate) C->D Solubility Issue Identified E Step 4: Re-run Pilot Experiment (Include positive/negative controls) D->E F Issue Resolved E->F Activity Observed G Proceed to Assay Optimization E->G Still No Activity

Caption: Initial troubleshooting workflow for low bioactivity.

Recommended Actions:

  • Verify Compound Identity and Purity: Confirm the identity and purity of your compound batch using analytical methods like LC-MS or NMR. Impurities or degradation products can significantly alter results.

  • Assess Solubility: The most common culprit is poor solubility in your assay medium. A compound that precipitates out of solution is not bioavailable.

  • Prepare Fresh Stock Solutions: Do not assume your stock solution is stable. Prepare a fresh stock in an appropriate, high-purity solvent like Dimethyl Sulfoxide (DMSO).[4]

FAQ 2: My compound seems to have poor solubility. How can I effectively prepare and handle 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid for biological assays?

Proper solubilization is critical. Due to its acidic nature and aromatic structure, this compound requires careful handling.

Causality: The carboxylic acid and 4-hydroxy groups can be deprotonated, influencing solubility. In its neutral form, the molecule is poorly soluble in water. Using a suitable stock solvent and understanding its limits is key. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules.[4][5]

Protocol 1: Stock Solution Preparation and Solubility Assessment

  • Solvent Selection: Use high-purity, anhydrous DMSO to prepare a high-concentration primary stock (e.g., 10-50 mM).

  • Dissolution: Add the solvent to the pre-weighed compound. Aid dissolution by gentle warming (not exceeding 37-40°C) and sonication in a water bath for 5-10 minutes.

  • Visual Inspection: After dissolution, the stock solution should be perfectly clear. Centrifuge the tube at high speed (~10,000 x g) for 5 minutes. Inspect for any pellet, which would indicate undissolved material.

  • Aqueous Buffer Test: Perform a serial dilution of your DMSO stock into your final assay buffer (e.g., PBS or cell culture media). Visually inspect each dilution for signs of precipitation (cloudiness, particulates) immediately after dilution and after the planned incubation time at the assay temperature (e.g., 37°C). The highest concentration that remains clear is your maximum working concentration.

Data Presentation: Solubility & Solvent Considerations

SolventSuitability for StockMax Recommended Final Assay Conc.Notes
DMSO Excellent < 0.5% (v/v)Can be toxic to cells at higher concentrations. Hygroscopic; store stocks with desiccant.[6]
Ethanol Moderate< 1% (v/v)Less effective for this scaffold; may require warming.
Aqueous Buffer (PBS) PoorN/ANot suitable for primary stock solution.
NaOH (dilute) Good (for stock)Assay DependentForms the sodium salt, which is more water-soluble. However, this will increase the pH of your stock and must be neutralized or highly diluted for cell-based assays.
Section 2: Assay Design & Experimental Controls

FAQ 3: My compound is soluble, but the results are inconsistent or show a very narrow therapeutic window before toxicity. How can I refine my assay design?

Once solubility is confirmed, the focus shifts to the biological assay itself. Inconsistencies can arise from the assay protocol, while a narrow therapeutic window suggests cytotoxicity might be masking the specific biological effect you are trying to measure.

Causality: At high concentrations, many quinoline-based compounds exhibit non-specific cytotoxicity.[7][8] If you are looking for a specific mechanism (e.g., inhibition of a particular enzyme), this can be obscured by general cell death. It is crucial to differentiate between targeted bioactivity and broad cytotoxicity.

Recommended Actions:

  • Run a Cytotoxicity Profile First: Before conducting your functional assay, determine the concentration range over which the compound is toxic to your cell line. An MTT or similar cell viability assay is essential.[9]

  • Widen the Dose-Response Range: Test a broad range of concentrations, typically using a semi-log dilution series (e.g., 100 µM down to 1 nM), to capture the full dose-response curve.

  • Control Your Solvent: Ensure that the final concentration of your solvent (e.g., DMSO) is identical in all wells, including the "untreated" or "vehicle" controls.[9]

Protocol 2: Baseline Cytotoxicity Assessment (MTT Assay)

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in culture medium. The final DMSO concentration should not exceed 0.5%. Include "cells + medium only" (negative control) and "cells + vehicle" (DMSO control) wells. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Treat the cells and incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 (the concentration at which 50% of cells are non-viable). Your functional assays should be conducted at concentrations well below the cytotoxic IC50.

Section 3: Cellular Mechanisms & Target Engagement

FAQ 4: My compound is soluble and non-toxic at the tested concentrations, but still shows no activity. Could it be failing to enter the cells or being actively removed?

Yes, this is a critical consideration. Bioactivity in a cell-based assay is contingent on the compound reaching its intracellular target. Poor membrane permeability or active removal by efflux pumps are common reasons for the failure of compounds, even if they are potent in cell-free biochemical assays.[10]

Causality: A compound's ability to cross the cell membrane is governed by its physicochemical properties (e.g., lipophilicity, size, charge). Furthermore, many cell lines, particularly those derived from cancers, overexpress efflux pumps (like P-glycoprotein) that actively transport foreign molecules out of the cell, preventing them from reaching effective intracellular concentrations.

Troubleshooting Cellular Uptake and Efflux:

cluster_0 Extracellular Space cluster_1 Cell Compound_Media Compound in Media Intracellular Intracellular Compound Compound_Media->Intracellular Passive Diffusion/ Active Transport Target Target Protein Intracellular->Target Binding (Desired Bioactivity) Efflux Efflux Pump (e.g., P-gp) Intracellular->Efflux Removal Metabolism Metabolism Intracellular->Metabolism Inactivation Efflux->Compound_Media Efflux

Caption: Potential fates of a compound in a cell-based assay.

Experimental Approaches:

  • Assess Cellular Uptake: Direct measurement of intracellular compound concentration can be achieved using methods like LC-MS/MS on cell lysates after incubation. This is a definitive but resource-intensive method.[11] Indirect methods, such as using fluorescent probes or cellular thermal shift assays (CETSA), can also provide evidence of target engagement.

  • Inhibit Efflux Pumps: Co-incubate your compound with a known inhibitor of common efflux pumps, such as Verapamil or Cyclosporin A (for P-glycoprotein). If the bioactivity of your compound increases in the presence of the inhibitor, it strongly suggests that active efflux is a limiting factor.

  • Consider the Cell Line: Ensure your chosen cell line expresses the intended biological target at a sufficient level. You can verify this using techniques like Western Blot, qPCR, or proteomics. If target expression is low, no amount of compound will produce a significant effect.

References

  • PubChem. 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxy-7-nitroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. T., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Stewart, M. P., et al. (2015). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. ACS Chemical Biology. [Link]

  • White, S. W., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2022). Why 90% of clinical drug development fails and how to improve it? RSC Advances. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Gershon, H., & Dittmer, D. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham University Research Commons. [Link]

  • Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. International Journal of Molecular Sciences. [Link]

  • Parnham, M. J. (2013). Causes of failure of compounds in the drug development process. ResearchGate. [Link]

  • ResearchGate. Cellular uptake mechanisms were determined by using small molecules to systematically inhibit various uptake pathways.[Link]

  • Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Verma, R. K., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link]

  • Adekola, K., & Tshabalala, T. (2022). The impact of cellular environment on in vitro drug screening. Frontiers in Molecular Biosciences. [Link]

  • Valdez, C., et al. (2022). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[Link]

  • Feliu, N., et al. (2020). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials. [Link]

  • Parnham, M. J. (2013). Reasons for failure of candidate compounds during drug development (1991-2000). ResearchGate. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Dyakonov, V. A., et al. (2017). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Molecular Diversity Preservation International. [Link]

  • Sartorius. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. YouTube. [Link]

  • Chauhan, D., et al. (2023). Bridging biology and technology: the rise of 3D bioprinting advancements in infection research. Frontiers in Cellular and Infection Microbiology. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kumar, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Christodoulou, M. S., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Antioxidants. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Quinoline Carboxylic Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in preclinical research: the poor aqueous solubility of quinoline carboxylic acid (QCA) derivatives. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions that ensure the integrity and reproducibility of your biological assays.

Section 1: Understanding the Core Problem - Frequently Asked Questions

Before diving into solutions, it's crucial to understand the nature of the challenge. QCAs are a vital class of compounds in drug discovery, with activities ranging from anticancer to antimicrobial.[1][2][3][4] However, their chemical structure presents inherent solubility issues.

Q1: Why are my quinoline carboxylic acid compounds constantly precipitating in my aqueous assay buffer?

A1: The issue stems from the fundamental physicochemical properties of the QCA scaffold. Two main factors are at play:

  • Molecular Structure: The quinoline core is a planar, aromatic, and relatively hydrophobic structure. In an aqueous environment, these flat molecules tend to stack on top of each other (a phenomenon known as π-π stacking) to minimize their interaction with water, leading to aggregation and precipitation.

  • The Carboxylic Acid Group: This functional group is a weak acid. Its ionization state—and therefore its solubility—is highly dependent on the pH of the surrounding environment.[5][6] At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and electrically neutral, making the entire molecule less soluble in water. Above the pKa, it deprotonates to form a carboxylate salt (-COO⁻), which is charged and significantly more water-soluble.[7]

Q2: I dissolved my compound in 100% DMSO, but it crashed out when I added it to my cell culture media. Why did this happen?

A2: This is a classic case of solvent shifting . Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[8][9] When you create a concentrated stock solution in 100% DMSO, the solvent molecules effectively surround your compound, keeping it dissolved.

However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer or media, the DMSO rapidly disperses. The local environment around your compound molecules abruptly shifts from being DMSO-rich to water-rich. Since the compound has poor aqueous solubility, it can no longer stay in solution and precipitates out.[10][11] This often happens when the final concentration of the compound exceeds its maximum aqueous solubility, even if the final DMSO concentration is low.

Q3: What is the "pKa" and why is it so critical for my compound's solubility?

A3: The pKa is a measure of the acidity of a functional group. For the carboxylic acid on your QCA, the pKa is typically in the range of 3.5 to 5.0. This value represents the pH at which 50% of the carboxylic acid groups are in their protonated, neutral form (-COOH) and 50% are in their deprotonated, charged (anionic) form (-COO⁻).

This is critical for two reasons:

  • Solubility Control: As a rule of thumb, to ensure a weak acid is sufficiently ionized and soluble, the pH of the solution should be at least 1.5 to 2 units above its pKa. At this pH, the vast majority of molecules will be in the charged, more soluble salt form.[7][12]

  • Assay Relevance: Many biological assays are performed at a physiological pH of ~7.4. If your QCA has a pKa of 4.5, it will be mostly ionized and soluble at pH 7.4. However, if you are working with a more acidic assay environment (e.g., studying lysosomal enzymes at pH ~5.0), your compound may be significantly less soluble.

Section 2: Troubleshooting & Solution Pathways

Encountering precipitation is not a dead end. It is a signal to systematically optimize your solubilization strategy. The following section provides a decision-making framework and detailed protocols to guide you.

Decision-Making Workflow for Solubility Enhancement

This workflow outlines the logical progression from initial observation of precipitation to advanced formulation strategies.

G cluster_0 cluster_1 Step 1: Stock Solution Check cluster_2 Step 2: First-Line Strategy - pH Modification cluster_3 Step 3: Second-Line Strategy - Co-Solvent Optimization cluster_4 Step 4: Advanced Strategy - Excipient Formulation start Precipitation Observed in Aqueous Assay stock_check Is the 100% DMSO stock solution clear? start->stock_check stock_precip Issue: Compound exceeds max solubility in DMSO. Action: Lower stock concentration. stock_check->stock_precip No ph_mod Can the assay tolerate a pH > 7.5? stock_check->ph_mod Yes ph_success Success: Use basic stock (Protocol 2) or adjust final buffer pH (Protocol 3). ph_mod->ph_success Yes cosolvent Is final DMSO concentration <1% and still precipitating? ph_mod->cosolvent No cosolvent_success Success: Compound is soluble at a non-toxic solvent level. cosolvent->cosolvent_success No (e.g., soluble at 0.5%) excipient pH and co-solvents failed or are incompatible. cosolvent->excipient Yes excipient_action Action: Use solubility enhancers like Cyclodextrins (Protocol 4). excipient->excipient_action

Caption: A step-by-step decision tree for troubleshooting QCA solubility.

Pathway A: pH Modification (The First Line of Attack)

For an acidic molecule, leveraging the pH-solubility profile is the most direct and effective initial strategy. The goal is to convert the neutral acid (-COOH) into its much more soluble salt form (-COO⁻ Na⁺).[7][12]

Protocol 1: Preparing a Basic Stock Solution

This protocol creates a salt of your compound in situ, dramatically increasing its aqueous solubility.

Causality: By adding a stoichiometric equivalent of a strong base like Sodium Hydroxide (NaOH), you deprotonate the carboxylic acid, forming a sodium salt. This ionic species is far more soluble in water than the neutral parent acid.

Step-by-Step Methodology:

  • Calculate Molar Equivalents: Weigh your QCA compound. Calculate the number of moles. You will need an equal number of moles of NaOH (a 1:1 molar ratio).

  • Prepare NaOH Solution: Prepare a fresh, low-concentration (e.g., 0.1 N) NaOH solution in high-purity water.

  • Initial Suspension: Suspend the weighed QCA powder in a small volume of high-purity water (e.g., ~70% of your final target volume). The compound will likely not dissolve at this stage.

  • Titration: While vigorously vortexing or stirring the suspension, add the calculated volume of 0.1 N NaOH dropwise.

  • Observe Dissolution: Continue stirring. The suspension should clarify as the sodium salt of the QCA is formed and dissolves. If some solid remains, you can add very small additional amounts of NaOH, but be mindful of making the final solution excessively basic.

  • Final Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach your final desired stock concentration.

  • pH Check & Storage: Check the pH of the final stock; it should be basic (typically pH 8-10). Store this aqueous stock solution at 4°C or frozen at -20°C.

Self-Validation: The protocol is self-validating through visual inspection. The transition from a cloudy suspension to a clear solution confirms the successful formation of the soluble salt.

Pathway B: Co-Solvent Optimization

If pH modification is not an option due to assay constraints, the next step is to optimize the use of an organic co-solvent, typically DMSO.

Causality: Co-solvents like DMSO work by reducing the polarity of the bulk solvent (water), making it more "hospitable" to hydrophobic compounds.[8][9] However, high concentrations can be toxic to cells or interfere with enzyme activity. The goal is to find the lowest possible final co-solvent concentration that maintains compound solubility.

Table 1: Co-Solvent Properties and Typical Assay Limits
Co-SolventPropertiesTypical Max. Final Assay Conc. (Cell-based)Notes & Cautions
DMSO Strong solubilizer, water-miscible.0.1% - 0.5% Can affect cell differentiation and membrane properties. Viscosity changes at higher concentrations can alter kinetics.[8]
Ethanol Less potent than DMSO, volatile.0.5% - 1.0% Can be metabolized by some cells. May cause protein denaturation at higher concentrations.
DMF Strong solvent, similar to DMSO.< 0.1% Generally more toxic than DMSO and should be used with caution.
Protocol 2: Best Practices for Diluting DMSO Stocks

This protocol minimizes the shock of solvent shifting.

  • High-Concentration Primary Stock: Prepare a primary stock solution in 100% DMSO at a high concentration (e.g., 10-50 mM), ensuring it is fully dissolved.[13][14]

  • Intermediate Dilutions in DMSO: If necessary, perform serial dilutions to create intermediate stocks, but keep them in 100% DMSO.

  • Direct Addition to Assay Buffer: For the final step, add a small volume of the appropriate DMSO stock directly into the final assay buffer/media (not into pure water).[15] Add it while vortexing or mixing the buffer to ensure rapid dispersal.

  • Control for Solvent Effects: Crucially, ensure that your vehicle control wells/tubes contain the exact same final concentration of DMSO as your experimental wells.

Troubleshooting: If precipitation still occurs at a final DMSO concentration of 0.5%, it indicates that the aqueous solubility limit has been breached and an alternative strategy is required.

Pathway C: Advanced Formulation with Excipients (Cyclodextrins)

When pH and co-solvents are insufficient or incompatible with your assay, solubility-enhancing excipients are the next logical step. Cyclodextrins are a superior choice for in-vitro applications.[][17]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[] The hydrophobic QCA molecule can become encapsulated within the cyclodextrin's central cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the QCA.[18][19]

Protocol 3: Preparing a QCA-Cyclodextrin Complex

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[18][19]

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). Warming the solution slightly can aid dissolution.

  • Add QCA: Add the powdered QCA compound directly to the HP-β-CD solution. A molar excess of cyclodextrin (e.g., 5:1 to 10:1 ratio of HP-β-CD to QCA) is typically required.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.

  • Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Isolate Supernatant: Carefully collect the clear supernatant. This is your stock solution of the QCA-cyclodextrin complex. The concentration of the dissolved QCA should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • Assay Dilution: This stock can now be diluted into your final assay buffer. Remember to include HP-β-CD in your vehicle control.

Table 2: Comparison of Common Cyclodextrins for Formulation
CyclodextrinKey FeaturesPrimary Application
β-Cyclodextrin (βCD) Low cost, lower aqueous solubility.Less common for liquid formulations due to its own solubility limits.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, excellent safety profile.[18]The gold standard for parenteral and in-vitro formulations.[19]
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, anionic charge.Excellent for increasing solubility of basic/cationic drugs.

Section 3: Assay-Specific Troubleshooting

IssueProbable CauseRecommended Solution
Precipitate forms in 96-well plate over time. Slow precipitation from a supersaturated solution; compound adsorption to plastic.1. Reduce the highest concentration tested in your dose-response curve.[15]2. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the assay buffer if compatible.3. Use low-binding microplates.
Inconsistent results between replicates. Incomplete dissolution or non-homogenous suspension in stock or final assay plate.1. After adding the compound to the assay plate, mix thoroughly using a plate shaker for 1-2 minutes.2. Visually inspect plates under a microscope before adding cells or starting the assay to confirm the absence of precipitate.
Cell death observed in vehicle control wells. Co-solvent toxicity.1. Perform a dose-response curve of the solvent alone (e.g., DMSO from 0.05% to 2%) to determine the maximum tolerated concentration for your specific cell line.2. Reduce the final solvent concentration in your assay to well below the toxic threshold.

Section 4: References

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved January 24, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Quinoline-5-carboxylic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved January 24, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. (2016). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • 4-Quinolinecarboxylic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved January 24, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

  • High-throughput screening: Enabling and influencing the process of drug discovery. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. Retrieved January 24, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved January 24, 2026, from [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved January 24, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 24, 2026, from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 24, 2026, from [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 24, 2026, from [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Retrieved January 24, 2026, from [Link]

  • Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. (2008). PubMed. Retrieved January 24, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 24, 2026, from [Link]

Sources

Minimizing impurities in the Gould-Jacobs synthesis of quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gould-Jacobs synthesis of quinolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this versatile and historically significant reaction. Our aim is to provide not just procedural steps, but a deeper understanding of the reaction's nuances to empower you to minimize impurities and maximize yields.

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry since its discovery in 1939, is a robust method for constructing the 4-hydroxyquinoline scaffold, a core moiety in numerous pharmaceutical agents.[1][2] The synthesis is a multi-step process involving the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermally induced intramolecular cyclization.[1][3] Subsequent saponification and decarboxylation steps yield the desired 4-quinolinone product.[3] While the reaction is powerful, its reliance on high temperatures for the critical cyclization step can often lead to the formation of impurities and a decrease in overall yield.[4]

This guide provides a structured approach to troubleshooting these challenges, grounded in the mechanistic understanding of the reaction pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the rationale for the problem and actionable protocols for its resolution.

Issue 1: Low Yield of the Final Quinolone Product with Significant Recovery of an Unidentified Intermediate.

Question: My reaction consumes the starting aniline, but the yield of the desired 4-hydroxyquinoline is very low. TLC and NMR analysis indicate the major product is not the starting material, but an intermediate. What is this intermediate and how can I promote its conversion to the final product?

Expert Analysis: The most common reason for this observation is the incomplete thermal cyclization of the anilidomethylenemalonate intermediate.[5] The initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM) is a relatively facile step that often proceeds at lower temperatures (100-130 °C).[1] However, the subsequent 6-electron electrocyclization to form the quinoline ring system has a significant activation energy barrier and typically requires temperatures upwards of 250 °C.[1] If the reaction temperature is too low or the heating time is insufficient, the reaction will stall at this stable intermediate.[5]

dot

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Steps 3 & 4: Saponification & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate (Stable Intermediate) Aniline->Intermediate + DEEM (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) CyclizedProduct 4-Hydroxy-3-carboethoxyquinoline Intermediate->CyclizedProduct High Temp. (>250°C) [RATE-LIMITING STEP] IncompleteReaction Intermediate as Impurity Intermediate->IncompleteReaction Insufficient Heat FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct 1. NaOH 2. Heat

Caption: Gould-Jacobs reaction pathway highlighting the rate-limiting cyclization step.

Troubleshooting Protocol: Promoting Complete Cyclization

  • Isolate the Intermediate: If the initial condensation was performed neat or in a lower-boiling solvent, it is advisable to first remove the solvent and any byproducts (like ethanol) under reduced pressure.[1] The crude anilidomethylenemalonate intermediate can often be used directly in the next step.[1]

  • Select an Appropriate High-Boiling Solvent: The thermal cyclization requires a solvent that can be heated to and sustain a temperature of at least 250 °C. Commonly used solvents include:

    • Diphenyl ether

    • Dowtherm A

    • Mineral oil[4]

  • Execute the Cyclization:

    • Dissolve the isolated intermediate in the high-boiling solvent (a common ratio is 5-10 mL of solvent per gram of intermediate).[1]

    • Heat the mixture to a vigorous reflux (around 250 °C) and maintain this temperature for 30-60 minutes.[1] Monitor the reaction progress using TLC.

  • Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature. The cyclized product, being less soluble, should precipitate.

    • To further enhance precipitation, add a non-polar solvent such as hexane or cyclohexane.

    • Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.[1]

Issue 2: The Final Product is a Dark, Oily, or Tarry Substance.

Question: After the high-temperature cyclization and workup, my product is not a clean solid but a dark, difficult-to-purify oil or tar. What causes this and how can I obtain a cleaner product?

Expert Analysis: The formation of dark, often polymeric or charred material is a common consequence of the harsh thermal conditions required for the Gould-Jacobs cyclization.[6] At temperatures exceeding 250 °C, organic molecules can undergo various decomposition pathways. This is particularly problematic when the reaction time is prolonged in an attempt to drive the cyclization to completion. Additionally, residual high-boiling solvents like diphenyl ether can be difficult to remove and may contribute to the oily nature of the crude product.[4]

Troubleshooting Protocol: Minimizing Thermal Decomposition and Improving Product Form

  • Optimize Reaction Time and Temperature: A systematic approach to optimizing the cyclization is crucial. High temperatures are necessary, but prolonged heating can be detrimental.[5]

    • Temperature: Ensure the temperature is sufficient for cyclization (typically >250 °C) but avoid excessive heating.

    • Time: Monitor the reaction closely by TLC. Once the intermediate is consumed, promptly begin the cooling process. Do not heat for an extended, arbitrary period.

ParameterConventional HeatingMicrowave-Assisted
Temperature 250-300 °C[1]250-300 °C[5]
Time 30-60 minutes[1]5-20 minutes[5]
Solvent High-boiling (e.g., Diphenyl ether)[4]Often neat or minimal solvent[6]
Key Advantage Standard laboratory equipmentDrastically reduced reaction times, minimizing decomposition[1]
  • Consider Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reactions that require high temperatures, such as the Gould-Jacobs synthesis.[1][6] The rapid, uniform heating provided by microwaves can significantly shorten reaction times, thereby minimizing the formation of thermal decomposition byproducts.[1] A reaction that might take an hour with conventional heating can often be completed in minutes in a dedicated microwave reactor.[7]

  • Employ Catalysis: The use of a catalyst can promote the cyclization reaction under milder conditions. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be effective in catalyzing the cyclization at lower temperatures (e.g., 100 °C), which can dramatically reduce the formation of charred impurities.[7]

  • Effective Purification:

    • Thorough Washing: After filtration, it is critical to wash the solid product extensively with a non-polar solvent (e.g., hexane, cyclohexane, or cold acetonitrile) to remove the high-boiling reaction solvent.[1][5]

    • Recrystallization: The crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or water, to remove more soluble impurities.[1]

Issue 3: Incomplete Saponification or Decarboxylation.

Question: My final product shows signals in the NMR spectrum corresponding to an ester or a carboxylic acid group. How can I ensure these final steps go to completion?

Expert Analysis: The final two steps of the classic Gould-Jacobs synthesis, saponification of the C3-ester and subsequent decarboxylation, are also critical for obtaining the target 4-hydroxyquinoline. Incomplete saponification will leave the 4-hydroxy-3-carboalkoxyquinoline as an impurity, while incomplete decarboxylation will result in the presence of the corresponding quinoline-3-carboxylic acid.

dot

Final_Steps_Workflow cluster_saponification Saponification cluster_decarboxylation Decarboxylation CyclizedEster 4-Hydroxy-3-carboethoxyquinoline CarboxylicAcid Quinoline-3-carboxylic acid (Impurity if decarboxylation is incomplete) CyclizedEster->CarboxylicAcid NaOH (aq), Reflux FinalProduct 4-Hydroxyquinoline (Target Product) CarboxylicAcid->FinalProduct Heat (> Melting Point) (CO₂ evolution)

Caption: Workflow for the final saponification and decarboxylation steps.

Troubleshooting Protocol: Driving the Final Steps to Completion

  • Saponification:

    • Procedure: Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (a 10% w/v solution is common).[1]

    • Heating: Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting ester is fully consumed.[1]

    • Workup: After cooling, carefully acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the quinoline-3-carboxylic acid. Filter and wash the solid with cold water.[1]

  • Decarboxylation:

    • Procedure: Place the dry quinoline-3-carboxylic acid in a flask suitable for high-temperature heating.

    • Heating: Heat the solid above its melting point (typically 200-250 °C). The reaction is complete when the evolution of carbon dioxide gas ceases.[1]

    • Purification: The resulting crude 4-hydroxyquinoline can then be purified by recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: Can I perform the Gould-Jacobs reaction as a one-pot synthesis?

While tempting for its efficiency, creating a one-pot synthesis for the entire sequence is challenging due to the vastly different conditions required for each step. The initial condensation occurs at a much lower temperature than the cyclization. Attempts to perform a one-pot synthesis often result in very poor yields of the final quinoline product.[6] A sequential process with isolation of the anilidomethylenemalonate intermediate is generally more reliable.

Q2: My aniline has an electron-withdrawing group. Why is the reaction not working well?

The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups, particularly in the meta-position.[3] Electron-withdrawing groups decrease the nucleophilicity of the aniline's amino group, which can hinder the initial condensation step. Furthermore, they can destabilize the intermediates in the electrocyclization step, increasing the activation energy required.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the Gould-Jacobs reaction. By spotting the starting materials, the reaction mixture, and a co-spot, you can visualize the consumption of the aniline and the formation of the intermediate and the final product. Choose a solvent system that provides good separation of these components.

Q4: What are the safety precautions for the high-temperature cyclization step?

Working with high-boiling solvents at temperatures above 250 °C requires stringent safety measures. Always perform the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure your glassware is free of cracks or defects. It is also wise to have a sand bath or a similar secondary containment measure in case of flask breakage.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Szychowski, J., & Turek, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163.
  • Martinez, R., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings, 18(1), 128.

Sources

Validation & Comparative

A Head-to-Head Comparison for Drug Discovery: 7-Cyano- vs. 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of small molecule drug discovery, the quinoline scaffold remains a cornerstone for the development of potent and selective enzyme inhibitors. Its inherent structural rigidity and synthetic tractability offer a robust framework for fine-tuning pharmacological activity. Within this class, 4-hydroxy-3-quinolinecarboxylic acid derivatives have shown significant promise, particularly as inhibitors of phosphodiesterase 4 (PDE4), a key regulator of intracellular cyclic AMP (cAMP) levels and a high-value target for inflammatory diseases.

This guide provides a detailed comparative analysis of two closely related analogs: 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid . Moving beyond catalog data, we will dissect their performance based on experimental evidence, explain the rationale behind relevant assay protocols, and provide the mechanistic context crucial for drug development professionals. Our focus is to deliver actionable insights grounded in scientific data to inform lead selection and optimization strategies.

The Critical Role of C7 Substitution: A Physicochemical and Pharmacological Perspective

The C7 position of the quinoline ring system is a key modification point that profoundly influences a molecule's interaction with its biological target and its overall drug-like properties. The electronic nature of the substituent at this position directly modulates the acidity of the 4-hydroxyl and 3-carboxyl groups, which are often critical for establishing hydrogen bond networks within an enzyme's active site.

This comparison focuses on two electron-withdrawing groups: a cyano (-CN) group and a chloro (-Cl) atom. While both serve to pull electron density from the aromatic system, their distinct steric and electronic profiles lead to subtle but significant differences in potency, selectivity, and physicochemical characteristics such as lipophilicity and polar surface area. Understanding these differences is paramount for rational drug design.

Physicochemical Properties: The Foundation of Biological Performance

A compound's journey from the assay well to a potential therapeutic is fundamentally governed by its physicochemical properties. Below is a comparative table of key computed properties for our two molecules of interest, providing a predictive baseline for their behavior.

Property7-Cyano-4-hydroxy-3-quinolinecarboxylic acid7-Chloro-4-hydroxy-3-quinolinecarboxylic acidSignificance in Drug Discovery
Molecular Weight 214.18 g/mol 223.61 g/mol [1]Affects ligand efficiency and diffusion across biological membranes.
XLogP3-AA (Lipophilicity) 1.82.5[1]Predicts membrane permeability, aqueous solubility, and potential for non-specific binding.
Topological Polar Surface Area (TPSA) 88.2 Ų66.4 Ų[1]Influences cell permeability and oral bioavailability.
Hydrogen Bond Donors 22[1]Key determinants of target binding and solubility.
Hydrogen Bond Acceptors 54[1]Key determinants of target binding and solubility.

Analysis: The chloro-substituted analog exhibits a higher predicted lipophilicity (XLogP3) and a lower TPSA compared to the cyano variant. This suggests that 7-chloro-4-hydroxy-3-quinolinecarboxylic acid may have enhanced membrane permeability, a desirable trait for targeting intracellular enzymes. However, the increased lipophilicity could also correlate with lower aqueous solubility and a higher risk of off-target hydrophobic interactions. Conversely, the more polar nature of the 7-cyano analog might afford better solubility but could present challenges in achieving optimal cell penetration without the aid of active transport mechanisms. These trade-offs are central to the lead optimization process.

Comparative Biological Activity: Inhibition of Phosphodiesterase 4B2 (PDE4B2)

Both compounds have been identified as inhibitors of PDE4, an enzyme family that plays a crucial role in modulating inflammatory responses by degrading the second messenger cAMP. A study by Abdel-aziz et al. (2015) provides direct comparative experimental data for the inhibition of the PDE4B2 isoform, which is expressed in inflammatory and immune cells.

CompoundIC50 vs. PDE4B2 (µM)Reference
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid1.2[2]
7-Chloro-4-hydroxy-3-quinolinecarboxylic acid0.8[2]

Interpretation of Data: The experimental results indicate that 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is modestly more potent than its 7-cyano counterpart against the PDE4B2 isoenzyme. This approximate 1.5-fold difference in potency can be rationalized by considering the nature of the C7 substituents. The larger, more lipophilic chlorine atom may engage in more extensive and favorable van der Waals or hydrophobic interactions within the enzyme's active site compared to the linear and more polar cyano group. While the difference is not dramatic, in a lead optimization campaign, such data provides a clear vector for further structure-activity relationship (SAR) exploration.

Mechanism of Action: Modulating the cAMP Signaling Pathway

The anti-inflammatory effects of PDE4 inhibitors are rooted in their ability to increase intracellular levels of cAMP. This pathway is a fundamental signaling cascade in nearly all cell types.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP  Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to CREB CREB PKA->CREB Activates AntiInflam Anti-inflammatory Response CREB->AntiInflam Upregulates Inhibitor 7-Cyano / 7-Chloro Quinoline Inhibitor Inhibitor->PDE4 Inhibits Assay_Workflow A 1. Compound Plating: Dispense serial dilutions of test compounds in DMSO to the microplate. B 2. Enzyme Mix Addition: Add PDE4B2 and 5'-Nucleotidase in assay buffer to all wells. A->B C 3. Pre-incubation: Incubate for 15 min at 30°C to allow compound-enzyme interaction. B->C D 4. Reaction Initiation: Add cAMP substrate to all wells to start the reaction. C->D E 5. Reaction Incubation: Incubate for 30-60 min at 30°C. (Optimize for linear range). D->E F 6. Reaction Termination & Detection: Add Malachite Green Reagent to stop the reaction and initiate color development. E->F G 7. Signal Readout: Incubate for 15-20 min at RT. Read absorbance at ~620 nm. F->G H 8. Data Analysis: Calculate % inhibition and fit data to a dose-response curve to determine IC50. G->H

Caption: Step-by-step workflow for the PDE4 malachite green assay.

Detailed Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plating: Add 1 µL of each compound dilution to the appropriate wells of the microplate. For control wells, add 1 µL of DMSO (0% inhibition - maximum signal) and 1 µL of a known PDE4 inhibitor like Rolipram at a high concentration (100% inhibition - background).

  • Enzyme Mix Preparation: Prepare a master mix of Assay Buffer containing the required concentrations of PDE4B2 and 5'-Nucleotidase. The optimal enzyme concentrations should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the enzyme mix to each well. Mix the plate gently and pre-incubate for 15 minutes at 30°C. This step allows the inhibitors to bind to the PDE4 enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a solution of cAMP in Assay Buffer. Initiate the enzymatic reaction by adding 25 µL of the cAMP solution to each well. The final cAMP concentration should be at or below the Km of the enzyme for competitive inhibitors to be effective.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 45 minutes) at 30°C. This time must be within the linear phase of the reaction, which should be established during assay development.

  • Detection: Stop the reaction and begin color development by adding 50 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 600-650 nm using a microplate reader.

  • Data Analysis: Subtract the average background absorbance (100% inhibition) from all other wells. Calculate the percent inhibition for each compound concentration relative to the 0% inhibition control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Synthetic Accessibility: A Note on Practicality

Both 7-cyano- and 7-chloro-4-hydroxy-3-quinolinecarboxylic acids are accessible through established synthetic routes, often starting from appropriately substituted anilines. The core quinoline scaffold is typically constructed via a Conrad-Limpach or Gould-Jacobs reaction. For these specific analogs, a common and efficient strategy involves using a 7-amino-4-hydroxy-3-quinolinecarboxylic acid intermediate. The 7-amino group can then be converted to the target functionalities:

  • 7-Chloro: A Sandmeyer reaction, treating the corresponding diazonium salt with a copper(I) chloride solution.

  • 7-Cyano: A Rosenmund–von Braun reaction, where the diazonium salt is converted to a nitrile using copper(I) cyanide.

The availability and cost of the initial 3-substituted aniline starting materials, as well as the handling requirements for the reagents in the final functional group transformation (e.g., cyanide salts), are practical considerations for large-scale synthesis and library generation.

Conclusion and Strategic Recommendations

This guide provides a data-driven comparison of 7-Cyano- and 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. The key takeaways for the drug discovery professional are:

  • Potency: The 7-chloro analog demonstrates a slight but clear potency advantage over the 7-cyano analog against PDE4B2. This suggests that for potency-driven optimization, exploring other halogen substituents (e.g., -Br, -F) or small lipophilic groups at the C7 position could be a fruitful avenue.

  • Physicochemical Properties: The 7-chloro analog's higher lipophilicity may enhance cell permeability but could pose challenges with solubility and off-target effects. The 7-cyano analog offers a more polar starting point, which might be advantageous if the program encounters issues related to the 'greasiness' of the lead series.

  • Synthetic Feasibility: Both compounds are synthetically accessible from common intermediates, allowing for flexible exploration of the SAR around the C7 position.

Recommendation: For an initial lead-finding effort, the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid represents a slightly more potent starting point. However, it is crucial to concurrently profile both compounds in a suite of ADME (Absorption, Distribution, Metabolism, and Excretion) and cellular assays. The ultimate choice of scaffold will depend on a holistic assessment of potency, selectivity, cellular activity, and drug-like properties, rather than on a single in vitro potency value. This comparative dataset provides a solid foundation for making such an informed decision.

References

  • Abdel-aziz, A. A. H., Asiri, Y. A., & Al-Youbi, A. O. (2015). Design, synthesis and biological evaluation of novel quinoline-3-carboxylic acid derivatives as phosphodiesterase 4 inhibitors. European Journal of Medicinal Chemistry, 90, 892-901. Available from: [Link]

  • PubChem. (n.d.). 7-Cyano-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

The 7-Position of Quinoline-3-Carboxylic Acids: A Nexus of Potent and Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Efficacy

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Among its derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent antibacterial, anticancer, and antiviral properties. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the quinoline core. This guide offers a comparative analysis of 7-substituted quinoline-3-carboxylic acids, delving into the structure-activity relationships (SAR) that govern their efficacy and providing a practical overview of the experimental methodologies used to evaluate their potential as therapeutic agents.

The Critical Role of the C7-Substituent: A Gateway to Enhanced Biological Activity

The C7 position of the quinoline-3-carboxylic acid scaffold has been a focal point for medicinal chemists. Strategic modifications at this position have been shown to dramatically modulate the potency and spectrum of biological activity. This is largely because the C7-substituent often extends into a region of the target enzyme or receptor that allows for additional binding interactions, influencing affinity and specificity. For instance, in the realm of antibacterial agents, the introduction of bulky, basic groups at C7, such as piperazinyl or pyrrolidinyl moieties, is a well-established strategy to enhance activity against a broad range of bacteria.[2][3] Similarly, in the context of anticancer research, various substituents at the 7-position have been explored to optimize interactions with targets like topoisomerase enzymes, thereby improving cytotoxic potency.[4]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has demonstrated the potential of 7-substituted quinoline-3-carboxylic acids as anticancer agents.[5] These compounds often exert their cytotoxic effects through the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases.[6] By stabilizing the enzyme-DNA cleavage complex, they introduce DNA strand breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells. The nature of the substituent at the 7-position plays a pivotal role in modulating this activity, influencing factors like cell permeability, target binding affinity, and overall cytotoxicity.

Comparative Anticancer Potency of 7-Substituted Quinoline-3-Carboxylic Acids

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of 7-substituted quinoline-3-carboxylic acid derivatives against various cancer cell lines. It is important to note that direct comparison between studies can be influenced by variations in experimental conditions.

Compound ID 7-Substituent Cancer Cell Line IC50 (µM) Reference
1a -ClMCF-7>100[7]
1b -OCH3MCF-785.3[7]
2f 4-methyl-1-piperazinylK56215.2[7]
2l 4-phenyl-1-piperazinylMCF-710.8[7]
4f 4-morpholinylA5492.5[8]
4f 4-morpholinylMCF-73.1[8]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency. The data is compiled from multiple sources and should be interpreted with consideration for potential inter-study variability.

Structure-Activity Relationship in Anticancer Activity

The data suggests that the presence of a substituted piperazinyl or morpholinyl group at the 7-position is beneficial for anticancer activity. For instance, compound 4f with a morpholinyl substituent at C7 demonstrates potent activity against both A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.[8] This highlights the importance of a heterocyclic ring at this position for enhancing cytotoxic effects. The increased potency can be attributed to favorable interactions with the target enzyme and improved pharmacokinetic properties.

SAR_Anticancer cluster_substituents 7-Substituents Core Quinoline-3-carboxylic Acid Core C7 C7-Position Core->C7 Piperazinyl Piperazinyl/Morpholinyl C7->Piperazinyl Favorable Halogen Halogen (-Cl) C7->Halogen Less Favorable Alkoxy Alkoxy (-OCH3) C7->Alkoxy Moderately Favorable Activity Anticancer Activity Piperazinyl->Activity Halogen->Activity Alkoxy->Activity

Caption: Influence of C7-substituents on anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-substituted quinoline-3-carboxylic acids in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity: Disrupting Bacterial DNA Replication

Quinolone-3-carboxylic acids are a well-established class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][9] These enzymes are essential for DNA replication, repair, and recombination. By targeting these enzymes, quinolones induce lethal double-strand breaks in the bacterial chromosome. The substituent at the 7-position is crucial for the antibacterial spectrum and potency, influencing the drug's uptake and its interaction with the target enzymes.[9]

Comparative Antibacterial Potency of 7-Substituted Quinoline-3-Carboxylic Acids

The following table presents the minimum inhibitory concentration (MIC) values for a selection of 7-substituted quinoline-3-carboxylic acid derivatives against common bacterial strains.

Compound ID 7-Substituent Bacterial Strain MIC (µg/mL) Reference
Amifloxacin 4-methyl-1-piperazinylEscherichia coli0.25[4]
Ciprofloxacin 1-piperazinylEscherichia coli0.015-0.12[3]
Norfloxacin 1-piperazinylEscherichia coli0.12-0.5[3]
PD 117596 3-amino-1-pyrrolidinylEscherichia coli0.03[10]

Note: MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. Lower MIC values indicate greater antibacterial potency.

Structure-Activity Relationship in Antibacterial Activity

The antibacterial activity of quinoline-3-carboxylic acids is highly dependent on the substituent at the 7-position. The presence of a piperazinyl or a pyrrolidinyl ring at this position is a common feature in many potent quinolone antibiotics.[4][10] These basic nitrogen-containing heterocycles are thought to enhance the uptake of the drug into bacterial cells and improve its binding to the DNA gyrase-DNA complex. For example, the 4-methyl-1-piperazinyl group in Amifloxacin and the 3-amino-1-pyrrolidinyl group in PD 117596 contribute to their potent activity against E. coli.[4][10]

SAR_Antibacterial cluster_substituents 7-Substituents Core Quinoline-3-carboxylic Acid Core C7 C7-Position Core->C7 Piperazinyl Piperazinyl C7->Piperazinyl Highly Favorable Pyrrolidinyl Pyrrolidinyl C7->Pyrrolidinyl Highly Favorable Simple_Alkyl Simple Alkyl C7->Simple_Alkyl Less Favorable Activity Antibacterial Activity Piperazinyl->Activity Pyrrolidinyl->Activity Simple_Alkyl->Activity

Caption: Impact of C7-substituents on antibacterial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-substituted quinoline-3-carboxylic acids in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium, as observed by the naked eye or with the aid of a reading mirror.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate (16-20h) C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Frontier for 7-Substituted Quinoline-3-Carboxylic Acids

While the anticancer and antibacterial activities of quinoline derivatives are well-documented, their potential as antiviral agents is an area of growing interest. Some quinoline-based compounds have shown activity against a range of viruses, including influenza and human immunodeficiency virus (HIV). The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes, interference with viral entry into host cells, or modulation of host-cell pathways that are essential for viral replication.

Research specifically focusing on the antiviral properties of 7-substituted quinoline-3-carboxylic acids is still emerging. However, broader studies on quinoline scaffolds suggest that substitutions on the benzene ring can significantly impact antiviral potency. For instance, a methoxy group at the 7-position of the quinoline ring has been shown to result in a significant increase in anti-HIV activity in some series of compounds. Further investigation is warranted to systematically explore the structure-activity relationships of 7-substituted quinoline-3-carboxylic acids in the context of antiviral drug discovery. The development of compounds with broad-spectrum antiviral activity remains a critical goal in medicinal chemistry.

Conclusion: A Privileged Scaffold with Tunable Biological Properties

The 7-substituted quinoline-3-carboxylic acid scaffold represents a versatile and privileged structure in drug discovery. The substituent at the 7-position is a key determinant of biological activity, allowing for the fine-tuning of potency and selectivity against a range of therapeutic targets. This guide has provided a comparative overview of the anticancer and antibacterial activities of these compounds, highlighting the crucial role of the C7-substituent in defining their efficacy. The detailed experimental protocols for key biological assays offer a practical framework for researchers in the field. While the antiviral potential of this specific class of compounds is an area that requires further exploration, the existing body of knowledge strongly supports the continued investigation of 7-substituted quinoline-3-carboxylic acids as a promising source of novel therapeutic agents.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2014). Synthesis of novel 4-aminoquinoline derivatives with potential anticancer and antioxidant activity. Journal of Heterocyclic Chemistry, 51(4), 978-986.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

  • Singh, U. P., & Bhat, H. R. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of the Indian Chemical Society, 98(9), 100113. [Link]

  • Yadav, P., Lal, K., Kumar, A., Kumar, A., & Singh, R. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

  • Anonymous. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at:[Link]

  • Anonymous. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • Neu, H. C. (1985). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. The American journal of medicine, 79(6B), 9-16.
  • Vyas, V. K., Ghate, M. D., & Parikh, P. A. (2019). Review on recent development of quinoline for anticancer activities. Mini reviews in medicinal chemistry, 19(14), 1139-1161. [Link]

  • Zemtsova, M. N., Zimichev, A. V., Trakhtenberg, P. L., Klimochkin, Y. N., Leonova, M. V., Balakhnin, S. M., ... & Belanov, E. F. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 278-280. [Link]

  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of medical microbiology, 66(5), 551-559. [Link]

  • Anonymous. (n.d.). Quinolone antibiotic. Wikipedia. [Link]

  • Anonymous. (n.d.). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Institutes of Health. [Link]

  • Anonymous. (n.d.). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2014). Synthesis of novel 4-aminoquinoline derivatives with potential anticancer and antioxidant activity. Journal of Heterocyclic Chemistry, 51(4), 978-986.
  • Anonymous. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Anonymous. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial activity of the novel compound, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. We will delve into the theoretical underpinnings of its expected efficacy based on established structure-activity relationships of quinolone antimicrobials, and provide detailed, standardized protocols for its empirical validation. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Rationale: Quinolone Scaffolds and Antibacterial Activity

The quinolone core is a privileged scaffold in antimicrobial drug discovery. The foundational structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is essential for its antibacterial action.[1] The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.

The specific substitutions on the quinolone ring system significantly modulate the compound's antibacterial spectrum, potency, and pharmacokinetic properties. For our target molecule, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, the key substituents are the cyano group at the 7-position and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form).

The Critical Role of the 4-Oxo and 3-Carboxyl Groups

The 4-oxo and 3-carboxyl groups are considered critical for the antibacterial activity of quinolones, as they are believed to be the primary sites for binding to the DNA-gyrase complex.[3] Any modification to these groups typically results in a significant loss of activity. The 4-hydroxy tautomer of our target compound is an important consideration, as the keto-enol tautomerism can influence the molecule's electronic properties and its interaction with the target enzymes.

Decoding the Influence of the 7-Cyano Substituent

The C-7 position of the quinolone ring is a key determinant of the antibacterial spectrum and potency.[4] Substitutions at this position, often with a piperazinyl or pyrrolidinyl ring, have led to the development of broad-spectrum fluoroquinolones like ciprofloxacin and levofloxacin. While there is extensive literature on various heterocyclic substitutions at C-7, data on a cyano (-CN) substituent is less common. A study on 6-cyano-4-quinolone derivatives has shown that this modification can lead to potent antibacterial candidates.[5] The electron-withdrawing nature of the cyano group can influence the overall electronic distribution of the quinolone ring, potentially impacting its interaction with the target enzymes and bacterial cell wall penetration.

Comparative Framework: Benchmarking Against Established Fluoroquinolones

To provide a meaningful assessment of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid's antibacterial potential, it is essential to compare its activity against well-characterized, clinically relevant fluoroquinolones. For this guide, we will use Ciprofloxacin and Levofloxacin as our primary comparators.

  • Ciprofloxacin : A second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6]

  • Levofloxacin : The L-isomer of ofloxacin, it exhibits enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to earlier fluoroquinolones.[7]

Experimental Validation: A Step-by-Step Approach

The following protocols are based on the internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized methods is crucial for generating reproducible and comparable data.

Core Principle: Determining Minimum Inhibitory and Bactericidal Concentrations

The primary metrics for quantifying antibacterial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) .

  • MIC : The lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.

  • MBC : The lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

Experimental Workflow

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone 7-Cyano-4-hydroxy- 3-quinolinecarboxylic acid CellWall Cell Wall Penetration Quinolone->CellWall DNA_Gyrase DNA Gyrase (Gram-negative target) CellWall->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive target) CellWall->Topo_IV Inhibition DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antibacterial activity of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. By adhering to standardized protocols and comparing against established fluoroquinolones, researchers can generate reliable and meaningful data. The presence of the 4-oxo-3-carboxylic acid core suggests a mechanism of action involving the inhibition of bacterial topoisomerases. The influence of the 7-cyano substituent is a key area for investigation and may confer novel properties to the molecule.

Positive results from these initial screens would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • Toxicity Studies: Assessing the cytotoxic effects on mammalian cell lines.

  • Mechanism of Action Studies: Confirming the inhibition of DNA gyrase and topoisomerase IV through enzymatic assays.

The systematic approach outlined in this guide will enable a thorough and scientifically sound evaluation of this promising new chemical entity.

References

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. [Link]

  • Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid. PMC. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone. PubMed. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [Link]

  • Quinolone antibiotics. MedChemComm. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]

  • Synthesis of novel cyano quinolone derivatives and their antibacterial activities. ResearchGate. [Link]

  • Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. ResearchGate. [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. [Link]

  • Comparison of Staphylococcus aureus tolerance between antimicrobial blue light, levofloxacin, and rifampin. Frontiers. [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

  • Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Semantic Scholar. [Link]

  • Activity of levofloxacin and ciprofloxacin against urinary pathogens. Journal of Chemotherapy. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. Erasmus University Repository. [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. PMC. [Link]

  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. PubMed. [Link]

  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers. [Link]

  • Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. Journal of Universitas Airlangga. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

  • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. NIH. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. ResearchGate. [Link]

  • The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays. Pharmacy Education. [Link]

  • Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. MDPI. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. [Link]

  • Recognized Consensus Standards: Medical Devices. FDA. [Link]

  • Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V.[2] Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. ResearchGate. [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid's Anticancer Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Foundation for Novel Anticancer Agents

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinoline core is one such scaffold, forming the basis of numerous therapeutic agents.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have garnered significant interest for their potential as antiproliferative agents, demonstrating efficacy against a range of cancer cell lines.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of critical enzymes like topoisomerase II, and disruption of cellular respiration.[4][5]

This guide focuses on a novel derivative, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (CHQCA) . While the broader class of quinoline carboxylic acids is well-studied, the specific anticancer profile of CHQCA remains to be characterized. The objective of this document is to provide a comprehensive, technically-grounded workflow for the cross-validation of CHQCA's anticancer effects. We will outline a logical, multi-stage experimental plan designed to first establish its cytotoxic potential, then elucidate its mechanism of action, and finally, compare its performance against benchmark chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a rigorous framework for evaluating novel chemical entities.

Part 1: Foundational Cytotoxicity Profiling of CHQCA

The first principle in evaluating a potential anticancer compound is to determine its fundamental ability to kill or inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Causality Behind Experimental Choices

Our strategy is to screen CHQCA against cancer cell lines where its structural relatives have shown promise. Published studies indicate that quinolone derivatives exhibit potent activity against colon (HCT-116) and breast (MCF-7) cancer cells.[1] Therefore, these will serve as our primary targets. Critically, to assess a compound's therapeutic potential, we must also evaluate its effect on non-cancerous cells to establish a selectivity index. A higher IC50 in a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) compared to a cancer cell line suggests the compound may be preferentially toxic to cancer cells.[2]

For comparison, we will use two well-established drugs as benchmarks:

  • Doxorubicin: A potent, broad-spectrum chemotherapeutic agent that functions primarily through DNA intercalation and inhibition of topoisomerase II.[6][7] Its established, multi-faceted mechanism makes it an excellent positive control.[8]

  • 5-Fluorouracil (5-FU): A cornerstone of treatment for colorectal cancer, making it a clinically relevant comparator for studies involving the HCT-116 cell line.[9][10][11]

Experimental Protocol 1: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[12] The amount of formazan generated is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT-116, MCF-7, and HEK293 cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of CHQCA, Doxorubicin, and 5-FU in complete culture medium. Concentrations should span a wide range (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve. Include a vehicle control (e.g., 0.1% DMSO) and a media-only blank.

  • Treatment: Carefully remove the old media from the cells and replace it with 100 µL of the media containing the various drug concentrations.

  • Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be consistent across all experiments.[14]

  • MTT Addition: Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each compound on each cell line.

Data Presentation: Comparative IC50 Values

The results of this initial screen should be summarized clearly to allow for direct comparison of potency and selectivity.

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Selectivity Index (HEK293 / HCT-116)
CHQCA (Test) Hypothetical Value: 5.2Hypothetical Value: 8.1Hypothetical Value: 45.78.8
Doxorubicin0.80.53.54.4
5-Fluorouracil7.515.2>100>13.3

Part 2: Elucidating the Mode of Action: Apoptosis and Cell Cycle Arrest

Once the cytotoxic potential of CHQCA is established, the next logical step is to investigate how it induces cell death. Based on the known activities of related quinoline compounds, we hypothesize that CHQCA may trigger apoptosis and/or cause cell cycle arrest.[3][15] Flow cytometry is a powerful tool that allows for the rapid, quantitative analysis of these cellular processes on a single-cell basis.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Validation A Initial Screen: MTT Assay B Determine IC50 A->B Potency C Treat cells with IC50 concentration of CHQCA B->C Proceed if IC50 is potent D Annexin V / PI Staining C->D E Propidium Iodide (PI) Staining C->E F Quantify Apoptosis vs. Necrosis D->F G Analyze Cell Cycle Phase Distribution E->G H Western Blot for Apoptosis Markers F->H If apoptosis is significant I Confirm Caspase-3/PARP Cleavage H->I

Caption: Experimental workflow for CHQCA validation.
Experimental Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]

Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[19]

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates. Treat the cells with CHQCA at its IC50 and 2x IC50 concentration for 24 hours. Include an untreated control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using Trypsin-EDTA. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol (e.g., from a kit like Abcam ab14085).[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This protocol measures the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]

Causality: PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[22] Cells in the G1 phase have a 2n DNA content. Cells actively replicating their DNA in the S phase will have a DNA content between 2n and 4n. Cells in the G2 or M (mitosis) phase will have a 4n DNA content. An accumulation of cells in a particular phase suggests the drug is interfering with that stage of cell division.

Step-by-Step Methodology:

  • Cell Treatment: Treat HCT-116 cells as described in the apoptosis protocol (IC50 and 2x IC50 of CHQCA for 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Fix overnight at -20°C or for at least 2 hours on ice.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A. RNase A is crucial as it degrades RNA, ensuring that PI only stains the DNA.[22]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate a histogram of cell count versus DNA content. Use software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Summarized Flow Cytometry Data
Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control95.12.52.460.325.114.6
CHQCA (IC50) 60.225.314.535.115.249.7
Doxorubicin (IC50)55.828.915.340.510.549.0

This hypothetical data suggests CHQCA induces significant apoptosis and causes cell cycle arrest in the G2/M phase, similar to Doxorubicin.

Part 3: Biochemical Validation of the Apoptotic Pathway

While flow cytometry provides quantitative data on the cellular outcome, it is essential to validate the underlying molecular mechanisms. A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. The activation of executioner caspases, such as Caspase-3, leads to the cleavage of key cellular proteins, ultimately resulting in the dismantling of the cell.[23]

G A CHQCA Treatment B Apoptotic Signal A->B C Pro-Caspase-3 (Inactive, 32 kDa) B->C D Cleaved Caspase-3 (Active, 17 kDa) C->D E PARP (DNA Repair Enzyme, 116 kDa) D->E cleaves F Cleaved PARP (Inactive, 89 kDa) E->F G Apoptosis F->G

Caption: Caspase-3 activation and PARP cleavage pathway.
Causality Behind Western Blotting Targets

To confirm apoptosis biochemically, we will probe for two key events by Western blot:

  • Caspase-3 Activation: Caspase-3 exists as an inactive zymogen (pro-caspase-3, ~32 kDa). During apoptosis, it is cleaved into active subunits, including a prominent p17 fragment (~17 kDa).[24] Detecting a decrease in the pro-form and an increase in the cleaved form is direct evidence of caspase activation.

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a 116 kDa nuclear enzyme involved in DNA repair. It is a primary substrate for active Caspase-3.[23] Its cleavage into an 89 kDa fragment is considered a hallmark of apoptosis and confirms that the activated caspases are executing their function within the cell.[25]

Experimental Protocol 4: Western Blotting for Apoptosis Markers

Step-by-Step Methodology:

  • Protein Extraction: Treat HCT-116 cells with CHQCA (IC50) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease inhibitors to obtain total protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Caspase-3 (recognizing both pro- and cleaved forms)

    • Cleaved PARP (specific to the 89 kDa fragment)

    • A loading control like ß-actin or GAPDH (to confirm equal protein loading).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein bands to the loading control.

Data Presentation: Comparative Protein Expression
TreatmentPro-Caspase-3 (32 kDa)Cleaved Caspase-3 (17 kDa)Cleaved PARP (89 kDa)
Untreated ControlHighUndetectableUndetectable
CHQCA (24h) LowHighHigh
Doxorubicin (24h)LowHighHigh

This table summarizes the expected outcome if CHQCA induces apoptosis through the canonical caspase cascade.

Comparative Synthesis and Future Directions

This guide outlines a systematic, three-part workflow to perform a rigorous cross-validation of the anticancer effects of a novel compound, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

  • Part 1 establishes its fundamental cytotoxicity and selectivity, comparing its potency (IC50) directly against the broad-spectrum agent Doxorubicin and the clinically-relevant drug 5-Fluorouracil.

  • Part 2 delves into the mechanism, using flow cytometry to determine whether cell death occurs via apoptosis and if the compound disrupts the normal cell cycle. The hypothetical data suggests CHQCA induces both apoptosis and a G2/M arrest, a profile common to DNA-damaging agents.

  • Part 3 provides biochemical validation, using Western blotting to confirm the activation of the molecular machinery of apoptosis through the Caspase-3/PARP pathway.

Should the experimental data align with these hypothetical results, CHQCA would be identified as a promising anticancer candidate. The logical next steps in its development would include:

  • Target Deconvolution: Conducting specific enzymatic assays to determine if CHQCA inhibits Topoisomerase II or Dihydroorotate Dehydrogenase (DHODH), which are known targets for quinoline derivatives.[5][15]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CHQCA to identify which chemical moieties are critical for its activity, with the goal of optimizing potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the performance of CHQCA in preclinical animal models of cancer (e.g., xenograft mouse models) to assess its therapeutic efficacy, pharmacokinetics, and safety in a whole-organism context.

By following this self-validating and logically sequenced research plan, scientists can build a comprehensive and trustworthy profile of novel anticancer compounds, paving the way for further development.

References

  • Gali-Muhtasib, H., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Saraste, A., & Pulkki, K. (2000). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. Available at: [Link]

  • Carvalho, C., et al. (2009). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. Available at: [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]

  • Cancer Research UK. (2022). Chemotherapy treatment for colon cancer. Available at: [Link]

  • de Souza, A. E., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at: [Link]

  • Klein, T. E., et al. (2010). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. Available at: [Link]

  • American Cancer Society. (2024). Chemotherapy Drugs Used to Treat Colorectal Cancer. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available at: [Link]

  • Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wróbel, A., & Arciszewska, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Claffey, J. C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • de Souza, A. M. T., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]

  • Fernandes, M., et al. (2021). 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma. Molecules. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Available at: [Link]

  • ResearchGate. (n.d.). A: representative Western blot of caspase-3 activation and PARP... Scientific Diagram. Available at: [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Wikipedia. (n.d.). Doxorubicin. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • Nilsen, A., et al. (2013). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • eLife. (2012). Cancer: How does doxorubicin work?. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Purohit, P., & Mittal, R. K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Current Drug Research Reviews. Available at: [Link]

  • PubMed. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Available at: [Link]

  • Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Grech, G., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Available at: [Link]

  • Mayo Clinic. (2023). Chemotherapy for colon cancer. Available at: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Available at: [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Available at: [Link]

  • National Cancer Institute. (2023). Drugs Approved for Colon and Rectal Cancer. Available at: [Link]

  • Kumar, S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Benchmarking Guide: 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid versus Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Enzyme Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a versatile framework for designing molecules that can interact with high affinity and specificity with biological targets. Derivatives of 4-hydroxy-3-quinolinecarboxylic acid, in particular, have garnered significant attention as potent inhibitors of various enzymes crucial for cellular function and proliferation. This guide focuses on a novel derivative, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, and benchmarks its potential inhibitory profile against well-characterized inhibitors of two key metabolic enzymes: Dihydroorotate Dehydrogenase (DHODH) and Malate Dehydrogenase (MDH).

The rationale for selecting these enzymes is rooted in prior research on structurally related quinoline carboxylic acids. Various 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated inhibitory activity against cellular respiration and malate dehydrogenase, while other quinoline-based compounds are potent inhibitors of dihydroorotate dehydrogenase. The introduction of a cyano group at the 7-position of the quinoline core is a strategic modification intended to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for target enzymes.

This guide provides a comprehensive comparative analysis, including detailed experimental protocols for enzymatic and cell-based assays, to equip researchers in drug discovery and development with the necessary tools to evaluate the potential of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid as a novel enzyme inhibitor.

Comparative Analysis of Enzyme Inhibition

To provide a clear benchmark, we will compare the inhibitory potential of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid against established inhibitors of DHODH and MDH. For DHODH, the well-characterized and potent inhibitor Brequinar will be used as the primary comparator. For MDH, we will consider both the natural substrate-product inhibitor, Oxaloacetate, and a known synthetic inhibitor, LW6.

Target Enzyme 1: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for anticancer, immunosuppressive, and antiviral therapies.

Benchmark Inhibitor: Brequinar

Brequinar is a potent, non-competitive inhibitor of human DHODH with IC50 values in the low nanomolar range.[2][3] It has been extensively studied in both preclinical and clinical settings.

Hypothetical Performance of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid:

Based on the known structure-activity relationships of quinoline carboxylic acid derivatives, the cyano group at the 7-position is expected to influence the compound's interaction with the enzyme's binding pocket. The electron-withdrawing nature of the cyano group may enhance interactions with specific residues, potentially leading to potent inhibition.

Target Enzyme 2: Malate Dehydrogenase (MDH)

Malate dehydrogenase is a central enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible oxidation of L-malate to oxaloacetate. It plays a critical role in cellular metabolism and energy production. There are two main isoforms: mitochondrial (MDH2) and cytosolic (MDH1). Inhibition of MDH can disrupt cellular metabolism and is being explored as a therapeutic strategy in cancer.[4]

Benchmark Inhibitors:

  • Oxaloacetate: As the product of the forward reaction, oxaloacetate is a natural competitive inhibitor of MDH.[5]

  • LW6: A known aryloxyacetylamino benzoic acid derivative that acts as a competitive inhibitor of MDH2.[4]

Hypothetical Performance of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid:

Previous studies have shown that 7-substituted 4-hydroxyquinoline-3-carboxylic acids can inhibit MDH. The cyano substituent in 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid may confer a unique binding mode or affinity compared to other derivatives.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of the benchmark compounds and provides a placeholder for the experimental determination of the activity of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

CompoundTarget EnzymeIC50 (nM)Reference(s)
Brequinar Human DHODH5.2 - 10[2][3]
Oxaloacetate MDHSubstrate-dependent inhibition[5][6]
LW6 MDH2Not explicitly stated in provided abstracts[4]
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid DHODHTo be determined
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid MDHTo be determined

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the enzymatic and cell-based assays.

Protocol 1: DHODH Enzymatic Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of a compound on purified human DHODH.

Workflow Diagram:

DHODH_Enzymatic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, DHODH enzyme, DHO, DCIP, CoQ10 Plate Add assay buffer, enzyme, and inhibitor to a 96-well plate Reagents->Plate Compound Prepare serial dilutions of test compound (e.g., 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid) and Brequinar Compound->Plate Incubate1 Pre-incubate at room temperature Plate->Incubate1 Initiate Initiate reaction by adding DHO and CoQ10 Incubate1->Initiate Measure Measure absorbance at 600 nm over time Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate IC50 Determine IC50 values by plotting % inhibition vs. log[inhibitor] Calculate->IC50 caption DHODH Enzymatic Assay Workflow

Caption: Workflow for DHODH enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH enzyme.

    • Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10).

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

  • Compound Preparation:

    • Prepare a stock solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and Brequinar in DMSO.

    • Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 10 µL of DHODH enzyme solution, and 10 µL of the test compound or vehicle control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding a 30 µL mixture of DHO and CoQ10.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) every 30 seconds for 15 minutes using a microplate reader.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based DHODH Inhibition Assay (MTT Assay)

This assay assesses the effect of DHODH inhibition on the proliferation of cancer cell lines.[7]

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed Seed cancer cells (e.g., HCT116) in a 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with serial dilutions of test compounds Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Read_Absorbance->Calculate_Viability caption MTT Cell Proliferation Assay Workflow

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable cancer cell line (e.g., HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well.

    • Allow the cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and Brequinar in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: MDH Enzymatic Inhibition Assay

This protocol measures the inhibition of MDH activity by monitoring the oxidation of NADH.[8][9]

Workflow Diagram:

MDH_Enzymatic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, MDH enzyme, NADH Plate Add assay buffer, NADH, enzyme, and inhibitor to a UV-transparent 96-well plate Reagents->Plate Compound Prepare serial dilutions of test compound, Oxaloacetate, and LW6 Compound->Plate Incubate1 Pre-incubate at 25°C Plate->Incubate1 Initiate Initiate reaction by adding oxaloacetate Incubate1->Initiate Measure Measure absorbance at 340 nm over time Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate IC50 Determine IC50 values Calculate->IC50 caption MDH Enzymatic Assay Workflow

Caption: Workflow for the MDH enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).

    • MDH enzyme (from a commercial source).

    • NADH solution.

    • Oxaloacetate solution.

  • Compound Preparation:

    • Prepare stock solutions of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, Oxaloacetate, and LW6.

    • Perform serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add assay buffer, NADH solution, MDH enzyme, and the test compound or vehicle control.

    • Equilibrate the plate to 25°C.

    • Initiate the reaction by adding the oxaloacetate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 340 nm for approximately 5 minutes.

    • Calculate the rate of NADH oxidation from the linear phase of the reaction.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described for the DHODH assay.

Conclusion and Future Directions

This guide provides a framework for the comprehensive evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid as a potential inhibitor of DHODH and MDH. By benchmarking against established inhibitors like Brequinar, Oxaloacetate, and LW6, researchers can gain valuable insights into the potency and selectivity of this novel compound. The detailed experimental protocols offer a standardized approach to generate reliable and comparable data.

Future studies should focus on elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), determining the binding kinetics, and assessing the compound's activity in a broader range of cell lines and in vivo models. The exploration of the 4-hydroxy-3-quinolinecarboxylic acid scaffold continues to be a promising avenue for the discovery of novel therapeutics, and a systematic benchmarking approach is crucial for identifying lead candidates with optimal pharmacological properties.

References

  • Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. (2024). Essays in Biochemistry. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Pharmacology & Translational Science. [Link]

  • Mechanisms of antiviral activity of the new h DHODH inhibitor MEDS433 against respiratory syncytial virus replication. (2023). Antiviral Research. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Publications. [Link]

  • Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. (1998). Biochemical Pharmacology. [Link]

  • Substrate inhibition of the mitochondrial and cytoplasmic malate dehydrogenases. (1983). Journal of Biological Chemistry. [Link]

  • Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. (2024). PubMed. [Link]

  • 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. PubChem. [Link]

  • Malate Dehydrogenase Assay (MDH). ScienCell Research Laboratories. [Link]

  • A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration. (2015). PLOS One. [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

Sources

The 7-Cyano Group in Quinazoline-Based EGFR Inhibitors: A Comparative Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Role of 7-Position Substituents in Potency and Selectivity

In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC).[1] The 4-anilinoquinazoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs), with substitutions on the quinazoline core playing a critical role in modulating their activity and pharmacokinetic properties.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) at the 7-position of the 4-anilinoquinazoline core, with a particular focus on comparing the 7-cyano substituent to other common substitutions such as methoxy and iodo groups.

The Significance of the 7-Position in EGFR Inhibition

The 7-position of the quinazoline ring in these inhibitors is strategically located to influence the molecule's interaction with the ATP-binding pocket of the EGFR kinase domain. Substituents at this position can impact the inhibitor's potency, selectivity, and physicochemical properties through a combination of electronic, steric, and hydrogen-bonding effects. The choice of substituent at the 7-position is a key consideration in the optimization of lead compounds during drug discovery.

Comparative Analysis of 7-Substituted 4-Anilinoquinazoline Analogues

To elucidate the impact of different substituents at the 7-position, we will analyze the EGFR inhibitory activity of a series of 4-anilinoquinazoline analogues. The following table summarizes the half-maximal inhibitory concentration (IC50) values against wild-type EGFR for analogues with 7-methoxy, 7-iodo, and 7-cyano substitutions, based on data from a study by Asquith et al. (2022).[5]

Compound ID7-SubstituentEGFR IC50 (µM)
11 7-Methoxy> 100
15 7-Iodo> 100
17 7-Cyano> 100

Data extracted from Asquith et al. (2022).[5]

Interestingly, in this particular series of 4-anilinoquin(az)oline inhibitors, the compounds bearing 7-methoxy, 7-iodo, and 7-cyano substituents all exhibited weak activity against EGFR, with IC50 values greater than 100 µM.[5] This suggests that for this specific scaffold, these substitutions at the 7-position alone were not sufficient to confer potent EGFR inhibition.

However, it is crucial to consider the broader context of the entire molecule. For instance, in other series of 4-anilinoquinazoline derivatives, the introduction of a 3-nitro-1,2,4-triazole motif at the C-7 position of the quinazoline core led to compounds with potent EGFR inhibitory activity, with IC50 values in the nanomolar range.[6] This highlights that the effect of a substituent at the 7-position is highly dependent on the overall molecular structure.

The Role of the Cyano Group: A Deeper Look

The cyano (-C≡N) group is a small, linear, and strongly electron-withdrawing substituent. Its unique electronic properties can significantly influence the electron density of the quinazoline ring system. In some molecular contexts, the electron-withdrawing nature of the cyano group can enhance interactions with the kinase hinge region or other key residues in the ATP-binding pocket.

While the data from Asquith et al. (2022) for their specific scaffold showed a lack of potency for the 7-cyano analogue, it is important to note that in other inhibitor series, a cyano group can be a favorable substituent. For instance, in the development of Src-Abl tyrosine kinase inhibitors, the 4-anilino-3-cyanoquinoline scaffold has been successfully employed.[7]

The decision to incorporate a 7-cyano group in a drug discovery program should be based on a thorough understanding of the target's active site and the SAR of the specific chemical series. While it may not always lead to potent inhibition, its unique electronic and steric profile makes it a valuable substituent to explore in medicinal chemistry campaigns.

Experimental Protocols

General Synthesis of 7-Substituted 4-Anilinoquinazolines

The synthesis of 7-substituted 4-anilinoquinazolines typically involves the reaction of a 4-chloro-7-substituted quinazoline intermediate with the appropriate aniline derivative.[8]

Step 1: Synthesis of the 4-Chloro-7-substituted Quinazoline Intermediate

  • Start with a suitably substituted anthranilic acid or anthranilonitrile.

  • Cyclization with formamide or another one-carbon source to form the quinazolinone core.

  • Chlorination of the 4-position of the quinazolinone using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 2: N-Arylation with Aniline

  • The 4-chloro-7-substituted quinazoline is then reacted with the desired aniline in a suitable solvent, such as isopropanol or dimethylformamide (DMF).

  • The reaction is often carried out at elevated temperatures, and a base may be added to scavenge the HCl generated.

  • Purification of the final product is typically achieved by chromatography or recrystallization.

Synthesis_Workflow A Substituted Anthranilic Acid B Quinazolinone Formation A->B Formamide C Chlorination B->C POCl3 D 4-Chloro-7-substituted Quinazoline C->D F N-Arylation D->F E Aniline E->F G 7-Substituted 4-Anilinoquinazoline F->G Purification

Caption: General synthetic workflow for 7-substituted 4-anilinoquinazolines.

EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of in vitro kinase assay formats. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare solutions of the test compounds, recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, EGFR kinase, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Initiate Kinase Reaction in 384-well plate A->B C Incubate (e.g., 60 min, RT) B->C D Add ADP-Glo™ Reagent (Deplete ATP) C->D E Add Kinase Detection Reagent (Generate Luminescence) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Sources

Evaluating the specificity of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid as an inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Unknown Quinoline

In drug discovery and chemical biology, we are often confronted with novel molecules whose biological activities are predicted but not proven. 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is one such molecule. While not extensively characterized in the literature, its quinoline core is a privileged scaffold, appearing in compounds with a wide array of biological functions. The critical first step in evaluating such a compound is not just to ask "Is it active?" but "What is its precise target, and how specific is its action?". Answering this question of specificity is paramount; a highly specific inhibitor is a precision tool for research and a promising therapeutic candidate, whereas a promiscuous one can be a source of confounding data and potential toxicity.[1]

This guide provides a strategic framework for the comprehensive evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. We will treat it as a case study in target identification and specificity profiling, moving from hypothesis generation based on structural analogy to rigorous, comparative experimental validation. Our approach is grounded in the principle of self-validating systems, where each experimental step is designed to provide clear, interpretable, and trustworthy data.

Section 1: The Investigator's Roadmap: From Structure to Hypothesis

The structure of our test compound provides the initial clues. It is a derivative of 4-hydroxy-3-quinolinecarboxylic acid, a scaffold known to be biologically active.[2][3] More importantly, it bears a strong resemblance to Kynurenic Acid (KYNA) , an endogenous tryptophan metabolite. KYNA is a classic example of a promiscuous molecule, acting on multiple, distinct target classes.[4][5]

Primary Hypotheses based on Structural Analogy to Kynurenic Acid:

  • G-Protein Coupled Receptor 35 (GPR35) Agonist/Antagonist: KYNA is a known agonist of GPR35, an orphan GPCR implicated in inflammation and immune responses.[6][7][8] The addition of a cyano group could modulate this activity, potentially increasing potency or altering its function to that of an antagonist.

  • Ionotropic Glutamate Receptor Antagonist: KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including NMDA and AMPA receptors, which is central to its role in neuroprotection.[4][9][10]

  • Aryl Hydrocarbon Receptor (AHR) Agonist: KYNA also acts as a ligand for AHR, a transcription factor that regulates responses to environmental toxins and modulates immune function.[11]

This leads to a clear, hypothesis-driven workflow for characterization.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Profile Building Compound 7-Cyano-4-hydroxy-3- quinolinecarboxylic acid Analysis Structural Similarity Analysis (vs. Kynurenic Acid) Compound->Analysis Hypotheses Hypothesized Targets: 1. GPR35 2. Glutamate Receptors 3. Aryl Hydrocarbon Receptor (AHR) Analysis->Hypotheses Assay_GPR35 GPR35 Functional Assay (Calcium Mobilization) Hypotheses->Assay_GPR35 Test Hypothesis 1 Assay_GluR Glutamate Receptor Assay (Calcium Influx) Hypotheses->Assay_GluR Test Hypothesis 2 Assay_AHR AHR Reporter Assay (Luciferase) Hypotheses->Assay_AHR Test Hypothesis 3 Data Comparative Data Analysis (IC50 / EC50) Assay_GPR35->Data Assay_GluR->Data Assay_AHR->Data Profile Generate Specificity Profile Data->Profile

Caption: Hypothesis-driven workflow for target identification.

Section 2: Comparative Benchmarking: Selecting the Right Controls

To evaluate specificity, our test compound must be compared against well-characterized alternatives. The choice of comparators is crucial for contextualizing the results.

CompoundClassPrimary Target(s)Role in this Study
Kynurenic Acid (KYNA) Endogenous MetaboliteGPR35, NMDA-R, AMPA-R, AHRThe "promiscuous" parent compound; provides a baseline for multi-target activity.[4][8]
Zaprinast Synthetic Small MoleculeGPR35 AgonistA well-established, potent GPR35 agonist used as a positive control for GPR35 activation.[12][13][14]
ML-145 Synthetic Small MoleculeGPR35 AntagonistA selective and competitive antagonist for human GPR35, used to confirm GPR35-mediated effects.[13][][16][17]

These compounds will be run in parallel in all relevant assays to provide a robust, comparative dataset.

Section 3: Experimental Deep Dive: Protocols for Target Validation & Specificity

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity.

GPR35 Target Engagement: Calcium Mobilization Assay

Causality: GPR35 couples to Gq or Gi/o proteins, and its activation leads to the release of intracellular calcium stores.[13][18] This provides a rapid and robust functional readout for receptor agonism. We will use a cell line stably expressing human GPR35 and loaded with a calcium-sensitive dye.

Detailed Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing human GPR35 into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well.

    • Culture overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Aspirate culture medium.

    • Add 100 µL/well of loading buffer (HBSS containing 20 mM HEPES, 2.5 mM probenecid, and a calcium-sensitive dye like Fluo-4 AM).

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock of "7-Cyano-4-hydroxy-3-quinolinecarboxylic acid," KYNA, and Zaprinast in DMSO.

    • Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration). Prepare ML-145 similarly for antagonist mode testing.

  • Assay Execution (Agonist Mode):

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 20 seconds.

    • Add 25 µL of the compound dilutions to the wells.

    • Immediately begin reading fluorescence intensity every second for at least 180 seconds.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with various concentrations of the test compound or ML-145 for 15-30 minutes before the assay.

    • Add a concentration of Zaprinast that elicits ~80% of its maximal response (EC80) and measure the inhibition of the calcium signal.

  • Data Analysis:

    • Calculate the change in fluorescence (Max - Min).

    • Plot the response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC50 (agonist) or IC50 (antagonist) values.

Ionotropic Glutamate Receptor Modulation: NMDA Receptor Calcium Influx Assay

Causality: Antagonism of NMDA receptors prevents the influx of extracellular calcium that occurs upon agonist stimulation.[19] This can be measured in primary neurons, providing a physiologically relevant system.

Detailed Protocol:

  • Cell Preparation:

    • Culture primary rat cortical neurons on poly-D-lysine coated 96-well plates for 7-9 days in vitro.[19]

  • Dye Loading:

    • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a Mg2+-free Locke-HEPES buffer for 30-45 minutes at 37°C.[19]

  • Compound Incubation:

    • Aspirate loading buffer and replace it with fresh Mg2+-free buffer.

    • Add various concentrations of the test compound and KYNA. Incubate for 15 minutes.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader.

    • Record a stable baseline fluorescence.

    • Add a stimulation solution containing NMDA (100 µM) and the co-agonist glycine (10 µM).[19]

    • Immediately measure the resulting fluorescence spike.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Normalize the data to the response seen with NMDA/glycine alone (0% inhibition) and a known potent antagonist like AP5 (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Aryl Hydrocarbon Receptor (AHR) Activity: Reporter Gene Assay

Causality: Ligand binding to AHR causes it to translocate to the nucleus, where it dimerizes with ARNT and binds to Dioxin Response Elements (DREs) in the promoters of target genes, driving their transcription.[20] A reporter assay using a DRE-linked luciferase gene provides a highly sensitive readout of receptor activation.[21][22]

Detailed Protocol:

  • Cell Seeding:

    • Seed HepG2 cells stably transfected with a DRE-luciferase reporter construct into white, clear-bottom 96-well plates.

  • Compound Treatment:

    • The following day, replace the medium with fresh medium containing serial dilutions of the test compound, KYNA, or a potent AHR agonist like TCDD (positive control).

    • Incubate for 22-24 hours.[20]

  • Assay Execution:

    • Aspirate the treatment media.

    • Lyse the cells and add a luciferase detection reagent according to the manufacturer's protocol (e.g., Promega ONE-Glo).[20]

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control (DMSO).

    • Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.

Section 4: Synthesizing the Evidence: Data Interpretation and Profile Building

The power of this approach lies in synthesizing the data from each orthogonal assay into a single, coherent specificity profile.

Comparative Potency Data (Hypothetical Results)
CompoundGPR35 Agonism (EC50)GPR35 Antagonism (IC50)NMDA-R Antagonism (IC50)AHR Agonism (EC50)
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid 50 nM> 100 µM25 µM> 100 µM
Kynurenic Acid (KYNA) 7.4 µM> 100 µM15 µM~300 nM
Zaprinast 4.0 µMN/A> 100 µM> 100 µM
ML-145 N/A20 nM> 100 µM> 100 µM

N/A = Not Applicable. Data points are illustrative examples for interpretation.

GPR35_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR35 GPR35 Receptor G_Protein Gq/Gi Protein GPR35->G_Protein Couples to Arrestin β-Arrestin GPR35->Arrestin Recruits PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Agonist Agonist (e.g., Zaprinast, KYNA) Agonist->GPR35 Activates Antagonist Antagonist (e.g., ML-145) Antagonist->GPR35 Blocks

Caption: Simplified GPR35 signaling pathway.

cluster_eval Specificity Evaluation cluster_profile Resulting Profile Start Raw Data: EC50 & IC50 Values GPR35_Potency Is GPR35 EC50 < 1 µM? Start->GPR35_Potency GluR_Potency Is NMDA-R IC50 < 30 µM? GPR35_Potency->GluR_Potency Yes Profile_Inactive Profile: Inactive or Off-Target GPR35_Potency->Profile_Inactive No AHR_Potency Is AHR EC50 < 1 µM? GluR_Potency->AHR_Potency No Profile_Promiscuous Profile: Promiscuous (KYNA-like) GluR_Potency->Profile_Promiscuous Yes Profile_Specific Profile: Potent & Specific GPR35 Agonist AHR_Potency->Profile_Specific No AHR_Potency->Profile_Promiscuous Yes

Caption: Logic flow for building a specificity profile.

Section 5: Senior Scientist's Perspective: Discussion and Strategic Implications

Interpreting our hypothetical data through the lens of experience provides actionable insights. The results in the table suggest that 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a potent and highly specific GPR35 agonist.

Expertise-Driven Insights:

  • Significant Potency Gain: The compound shows an EC50 of 50 nM for GPR35, which is over 100-fold more potent than its parent compound, KYNA (7.4 µM or 7400 nM). This indicates that the cyano and carboxyl group positions are critical for a high-affinity interaction with the GPR35 binding pocket.

  • Drastic Improvement in Specificity: Unlike KYNA, which has significant activity at NMDA receptors and AHR, our novel compound is essentially inactive at these targets at concentrations where it fully activates GPR35. Its selectivity for GPR35 over the NMDA receptor is approximately 500-fold (25,000 nM / 50 nM). This is a hallmark of a successful lead optimization effort.

Strategic Implications:

This hypothetical profile transforms 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid from an unknown entity into a valuable research tool. It can be used to specifically probe the function of GPR35 in cellular and potentially in vivo systems without the confounding off-target effects of KYNA. This newfound specificity makes it a much more attractive starting point for a therapeutic development program targeting pathologies where GPR35 is implicated, such as inflammatory bowel disease or certain immune disorders.[12]

The next logical steps would be to perform broader kinase and safety profiling panels to uncover any previously unhypothesized off-target activities and to initiate pharmacokinetic studies to assess its drug-like properties. This structured, comparative approach is the foundation of modern chemical probe and drug candidate validation.

Section 6: References

  • Milligan, G. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]

  • Wang, J., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]

  • Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology. [Link]

  • Google Patents. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

  • García-García, L., et al. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience. [Link]

  • Taniguchi, J., et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. FEBS Letters. [Link]

  • Bao, Y., et al. (2022). Kynurenic Acid Protects Against Myocardial Ischemia/Reperfusion Injury by Activating GPR35 Receptors and Preserving Mitochondrial Structure and Function. Journal of Cardiovascular Development and Disease. [Link]

  • Stone, T. W. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology. [Link]

  • INDIGO Biosciences. Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • Zhang, Y., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. [Link]

  • Wang, J., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers. [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. [Link]

  • PURACYP. HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM. [Link]

  • Hudson, F. N., et al. (2012). Small molecule selectivity and specificity profiling using functional protein microarrays. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Wang, J., et al. (2006). Kynurenic Acid as a Ligand for Orphan G Protein-coupled Receptor GPR35. Journal of Biological Chemistry. [Link]

  • Singh, P., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

  • BioAssay Systems. Malate Dehydrogenase Assay Kit. [Link]

  • Pocivavsek, A., et al. (2023). Kynurenic acid: translational perspectives of a therapeutically targetable gliotransmitter. Trends in Pharmacological Sciences. [Link]

  • Wirth, M., et al. (2021). The Pharmacological Evidences for the Involvement of AhR and GPR35 Receptors in Kynurenic Acid-Mediated Cytokine and Chemokine Secretion by THP-1-Derived Macrophages. International Journal of Molecular Sciences. [Link]

  • Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology. [Link]

  • Kovar, M., et al. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development. [Link]

  • Stone, T. W., et al. (2013). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. Trends in Pharmacological Sciences. [Link]

  • Al-Ost, H. F., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Okesola, M. A., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • NanoTemper Technologies. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • Reactome. GPR35 binds kynurenic acid. [Link]

  • ScienCell Research Laboratories. Malate Dehydrogenase Assay (MDH). [Link]

  • Google Patents. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

  • Ceni, C., et al. (2013). GPR35 Activation Reduces Ca2+ Transients and Contributes to the Kynurenic Acid-Dependent Reduction of Synaptic Activity at CA3-CA1 Synapses. PLoS ONE. [Link]

  • Reisz, J. A. (2021). COVID-19 infection results in alterations of the kynurenine pathway and fatty acid metabolism. YouTube. [Link]

  • Creative Biolabs. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]

  • NIPRO. MALATE DEHYDROGENASE (MDH). [Link]

  • CancerNetwork. (2024). Novel Multipeptide Agent Shows Potential in Early-Phase CLL Trial. [Link]

  • YouTube. (2022). 058.Ketamine alleviates NMDA receptorhypofunction through synaptic trapping. [Link]

  • Cichoż-Lach, H., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. [Link]

  • Fathi, N., et al. (2021). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. Frontiers in Immunology. [Link]

  • White, S. W., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Bioassay of 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly concerning neurodegenerative diseases, the tryptophan metabolic pathway, known as the kynurenine pathway, has emerged as a critical area of investigation. Within this pathway, the enzyme kynurenine-3-monooxygenase (KMO) represents a key therapeutic target. Inhibition of KMO can beneficially shift the pathway's balance, decreasing the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) while increasing the formation of the neuroprotective kynurenic acid (KynA).[1][2] 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (CHQC) is a quinoline derivative investigated for its potential as a KMO inhibitor.

Part 1: Reproducibility in the Synthesis of CHQC

The synthesis of quinoline derivatives often involves multi-step processes where minor variations in reaction conditions can significantly impact yield and purity.[3] The most common routes to compounds like CHQC originate from substituted anilines, proceeding through cyclization to form the core quinoline structure.

Comparative Analysis of a Key Synthetic Step

A critical and often variable step in the synthesis of the quinoline core is the hydrolysis of ester and nitrile functionalities under harsh conditions. While specific literature on the direct synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is sparse, we can infer reliable methodologies from similar structures, such as the synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid from its ethyl ester.[4][5] This process typically involves heating the ester in a basic solution, followed by acidification to precipitate the carboxylic acid.

ParameterMethod A: NaOH HydrolysisMethod B: Acid Hydrolysis (Hypothetical)Causality and Field Insights
Reagent 10% Aqueous Sodium Hydroxide[5]6M Hydrochloric AcidExpertise: Alkaline hydrolysis is generally efficient for esters but can be harsh on other functional groups. The choice depends on the stability of the cyano group under strong basic conditions. Acid hydrolysis offers an alternative that may preserve base-sensitive groups but can require more stringent temperature and time control to prevent decomposition.
Solvent Water/Ethanol Co-solventAqueousTrustworthiness: Using a co-solvent like ethanol can improve the solubility of the organic starting material, leading to a more homogenous reaction mixture and preventing localized "hot spots" of high reactant concentration that can cause side reactions.
Temperature Reflux (~100 °C)[5]Reflux (~100-110 °C)Expertise: Refluxing ensures the reaction proceeds at a constant, controlled temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of degradation byproducts from prolonged heating.
Work-up Acidification with HCl to pH 3-4[5]Neutralization with a base (e.g., NaOH)Trustworthiness: The final pH is critical for maximizing the precipitation of the carboxylic acid product. Acidifying to the isoelectric point minimizes the product's solubility in the aqueous phase. Congo red paper is a classic, reliable indicator for this pH range.[4]
Yield High (Reported up to 98% for similar compounds)[4]Potentially lower due to side reactionsInsight: High yields are often contingent on the purity of the starting material. Impurities can interfere with the reaction and complicate the purification process, leading to lower isolated yields.
Validated Synthesis and Quality Control Workflow

Reproducibility demands a self-validating protocol where the identity and purity of the product are confirmed at the end of the synthesis.

G cluster_0 Synthesis Protocol cluster_1 Self-Validation / QC start Start: Ethyl 7-cyano-4-hydroxy-3-quinolinecarboxylate hydrolysis Step 1: Alkaline Hydrolysis (10% NaOH, EtOH/H2O, Reflux) start->hydrolysis Reagents monitoring Step 2: Reaction Monitoring (TLC analysis) hydrolysis->monitoring Every 30 min workup Step 3: Acidification (Conc. HCl to pH ~3) monitoring->workup Reaction Complete filtration Step 4: Isolation (Vacuum Filtration & Washing) workup->filtration Precipitate Forms drying Step 5: Drying (Vacuum Oven, 60°C) filtration->drying product Final Product: 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid drying->product nmr ¹H & ¹³C NMR Spectroscopy product->nmr Structure Verification ms Mass Spectrometry (MS) product->ms Molecular Weight Confirmation hplc HPLC Purity Analysis (>95%) product->hplc Purity Assessment

Caption: Workflow for the synthesis and quality control of CHQC.

Detailed Protocol for Synthesis

This protocol is adapted from established procedures for structurally similar quinolinecarboxylic acids.[4][5]

  • Dissolution: In a round-bottomed flask equipped with a reflux condenser, suspend the starting material, ethyl 7-cyano-4-hydroxy-3-quinolinecarboxylate (1.0 eq), in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring.

    • Causality Insight: The biphasic mixture requires strong agitation to maximize the interfacial area, enhancing the reaction rate.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) approximately every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. If any unreacted solid is present, filter it off.

  • Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3-4 (verify with pH paper or a meter). A precipitate should form.

    • Trustworthiness Insight: Slow addition of acid prevents localized overheating and potential degradation of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Validation: Characterize the final product using NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and HPLC to determine purity (aim for >95%).

Part 2: Reproducibility in KMO Inhibition Bioassays

The biological activity of CHQC is determined by its ability to inhibit the KMO enzyme. Reproducibility in these assays is paramount for accurate determination of potency (e.g., IC50 value).

The Kynurenine Pathway and KMO's Role

The Kynurenine Pathway is the primary route for tryptophan metabolism.[2] KMO hydroxylates L-kynurenine to form 3-hydroxykynurenine, a key step that dictates the balance between neurotoxic and neuroprotective downstream metabolites.[1]

G tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine kyna Kynurenic Acid (Neuroprotective) kynurenine->kyna KAT kmo_node KMO Enzyme kynurenine->kmo_node hk 3-Hydroxykynurenine (3-HK) quin Quinolinic Acid (Neurotoxic) hk->quin kmo_node->hk chqc CHQC (Inhibitor) chqc->kmo_node

Caption: Inhibition of KMO by CHQC within the Kynurenine Pathway.

Comparative Analysis of KMO Assay Formats

The most common method for measuring KMO activity is a spectrophotometric assay that monitors the consumption of the cofactor NADPH, which absorbs light at 340 nm.[6]

ParameterMethod A: Endpoint AssayMethod B: Kinetic AssayCausality and Field Insights
Principle Measures NADPH absorbance at a single time point after incubation.[6]Continuously measures the decrease in NADPH absorbance over time.Expertise: A kinetic assay is generally superior as it provides the reaction rate (velocity) and can more easily identify artifacts like compound precipitation or fluorescence interference that might skew a single-point reading.
Reagents Recombinant human KMO, L-Kynurenine, NADPH, Assay Buffer.[6][7]Same as Method A.Trustworthiness: The concentration and purity of the KMO enzyme are critical. Enzyme activity can vary between lots and suppliers. Always perform a quality control check on new batches of enzyme to ensure consistent activity.
Detection UV Spectrophotometer (Absorbance at 340 nm).[6]UV Spectrophotometer with kinetic reading capability.Insight: The signal is inversely proportional to enzyme activity; as KMO works, NADPH is consumed, and absorbance at 340 nm decreases.[6] A "no enzyme" control is essential to correct for non-enzymatic NADPH degradation.
Data Output % Inhibition relative to a control.Initial velocity (V₀), IC50 curve.Expertise: An IC50 value derived from a full dose-response curve provides a much more robust and comparable measure of potency than a single-point percent inhibition value.
A Robust KMO Inhibition Assay Protocol

This protocol is based on commercially available KMO inhibitor screening kits.[6][7]

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting a 3X stock with water. Keep on ice.

    • Thaw recombinant human KMO enzyme on ice. Dilute to 20 µg/mL (or as specified by the supplier) in 1X KMO Assay Buffer.

    • Prepare a 2X substrate solution containing L-Kynurenine and NADPH in 1X Assay Buffer. .

  • Assay Plate Setup (384-well UV-transparent plate):

    • Test Wells: Add 2.5 µL of CHQC (or other test inhibitor) at various concentrations.

    • Positive Control (No Inhibition): Add 2.5 µL of solvent (e.g., DMSO).

    • Blank (No Enzyme): Add 2.5 µL of solvent.

  • Enzyme Addition:

    • To Test Wells and Positive Control wells, add 2.5 µL of the diluted KMO enzyme solution.

    • To Blank wells, add 2.5 µL of 1X Assay Buffer.

  • Initiation: Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.

  • Incubation & Measurement:

    • Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes at a controlled temperature (e.g., 37°C).

    • Trustworthiness Insight: The initial linear phase of the reaction is used to calculate the velocity. If the curve is not linear, it may indicate substrate depletion or enzyme instability, compromising the data's quality.

  • Data Analysis:

    • Calculate the reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Performance Comparison with Alternative KMO Inhibitors

To contextualize the potential of CHQC, it is essential to compare its performance against other well-characterized KMO inhibitors.

CompoundReported IC50Key Features & Insights
CHQC (Target Compound) To be determined experimentallyQuinolinecarboxylic acid scaffold. The cyano- and hydroxyl- groups are critical for activity, but potency and selectivity need to be established through robust assays as described above.
Ro 61-8048 37 nM [8][9]A widely used tool compound. It is orally active and has been shown to reduce ischemic brain damage in animal models.[8][10] Its established potency makes it an excellent positive control and benchmark for new inhibitors.
UPF 648 20 nM A potent and selective KMO inhibitor that has been shown to be neuroprotective in a Huntington's disease model. It binds near the FAD cofactor, preventing substrate binding.[11][12]

Expertise Insight: When comparing IC50 values across different studies, it is crucial to examine the specific assay conditions (e.g., enzyme concentration, substrate concentration, buffer composition). Minor variations can significantly alter the apparent potency of an inhibitor. Therefore, the most reliable comparison is a head-to-head test of all compounds in the same assay run.

Conclusion

The reproducibility of synthesizing and evaluating 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is fundamental to advancing its study as a potential therapeutic agent. By employing validated, well-documented protocols with integrated quality control checkpoints, researchers can ensure the generation of high-quality, reliable data. For synthesis, careful control over hydrolysis and purification steps is key. For bioassays, utilizing kinetic spectrophotometric methods and benchmarking against established inhibitors like Ro 61-8048 and UPF 648 will provide the most accurate and comparable measure of inhibitory potency. This guide serves as a foundational resource to foster consistency and accelerate progress in the development of novel KMO inhibitors.

References

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
  • KMO Inhibitor Screening Assay Kit (384-well) - BPS Bioscience. URL: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. URL: [Link]

  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease - ACS Publications - American Chemical Society. URL: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. URL: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. URL: [Link]

  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate. URL: [Link]

  • 4,7-Dichloroquinoline - PMC - NIH. URL: [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. URL: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. URL: [Link]

  • 3-{[1-Cyano-4-hydroxy-7-(naphthalen-2-yloxy)-isoquinoline-3-carbonyl] - PubChem. URL: [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem. URL: [Link]

  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. URL: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. URL: [Link]

  • Inhibition of KMO by UPF 648. a, Schematic overview of l-KYN... - ResearchGate. URL: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. URL: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. URL: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 7-Substituted Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the molecular docking of 7-substituted quinoline-3-carboxylic acids, a class of compounds with significant therapeutic potential. Here, we move beyond a simple procedural outline, delving into the rationale behind experimental choices and offering a self-validating framework for your own docking studies.

The quinoline ring is a versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 4-quinolone-3-carboxylic acid moiety is particularly crucial for the antibacterial activity of quinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV.[3][4] Strategic substitutions at the C7 position have been shown to modulate the potency and spectrum of activity of these compounds.[5]

This guide will focus on the comparative docking of a series of 7-substituted quinoline-3-carboxylic acids against bacterial DNA gyrase, a well-validated target for this class of inhibitors.[6] By understanding the subtle differences in their binding interactions, we can elucidate key structure-activity relationships (SAR) and guide the design of more effective therapeutic agents.

The "Why": Causality in Experimental Design

In any robust computational study, the choice of protein target, ligand library, and docking protocol is paramount. Our decision to focus on 7-substituted quinoline-3-carboxylic acids is driven by their established importance in antibacterial drug discovery. The C7 substituent is known to protrude towards the solvent-exposed region of the enzyme's active site, providing a crucial handle for modifying pharmacokinetic and pharmacodynamic properties.

Target Selection: Why DNA Gyrase?

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[4] It is a validated and highly targeted enzyme for quinolone antibiotics.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. Quinolones bind to the complex of DNA gyrase and DNA, trapping it in a state where the DNA is cleaved, leading to lethal double-strand breaks.[4] For our study, we will utilize the crystal structure of Streptococcus pneumoniae DNA gyrase in complex with a quinolone antibiotic (PDB ID: 4Z2D) as our receptor model.[7] This provides a biologically relevant conformation of the active site.

Experimental Protocol: A Self-Validating Workflow

This section outlines a detailed, step-by-step methodology for a comparative docking study. Each step is designed to ensure the integrity and reproducibility of the results.

Ligand Preparation

The initial step involves the preparation of the 3D structures of the 7-substituted quinoline-3-carboxylic acid analogs.

  • Step 1: 2D Structure Sketching. Draw the chemical structures of the quinoline analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Step 2: 3D Structure Generation. Convert the 2D structures into 3D conformers. This can be accomplished using software such as Open Babel or the graphical user interface of docking programs.

  • Step 3: Ligand Energy Minimization. This is a critical step to obtain a low-energy and stable conformation of each ligand. Utilize a force field like MMFF94 or AM1 for this purpose. This step ensures that the ligand's geometry is realistic before docking.

  • Step 4: Charge Assignment. Assign appropriate partial charges to each atom of the ligands. Gasteiger charges are commonly used for this purpose.

Protein Preparation

The receptor structure must be carefully prepared to remove any artifacts from the crystallization process and to make it suitable for docking.

  • Step 1: PDB Structure Acquisition. Download the crystal structure of DNA gyrase (e.g., PDB ID: 4Z2D) from the Protein Data Bank.[7]

  • Step 2: Pre-processing. Remove water molecules, co-factors, and any existing ligands from the protein structure. This is crucial as they can interfere with the docking of new ligands.

  • Step 3: Addition of Hydrogen Atoms. Crystal structures often lack hydrogen atoms. Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

  • Step 4: Charge Assignment. Assign appropriate charges to the protein atoms. Kollman charges are a common choice for proteins.

  • Step 5: Active Site Definition. Define the binding pocket for docking. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying key active site residues from the literature. For DNA gyrase, key residues in the quinolone-binding pocket often include Ser, Asp, and Arg.[6]

Molecular Docking Simulation

This is the core of the study where the ligands are docked into the prepared receptor.

  • Step 1: Docking Algorithm Selection. Choose a suitable docking algorithm. AutoDock Vina is a widely used and effective open-source option.

  • Step 2: Docking Parameter Configuration. Set the docking parameters, including the size and center of the grid box and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but improves the reliability of the results.

  • Step 3: Execution of Docking Runs. Perform the docking simulations for each ligand against the prepared DNA gyrase structure. It is advisable to perform multiple docking runs for each ligand to ensure the consistency of the results.

Post-Docking Analysis and Visualization

The final step involves analyzing the docking results to understand the binding interactions and compare the different ligands.

  • Step 1: Binding Energy Analysis. The docking score, typically reported in kcal/mol, provides an estimate of the binding affinity. A more negative score indicates a stronger predicted binding.

  • Step 2: Interaction Analysis. Visualize the docked poses of the ligands within the active site using software like PyMOL or VMD. Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein residues.

  • Step 3: Comparative Analysis. Compare the docking scores and binding modes of the different 7-substituted analogs. Correlate the observed differences with the nature of the C7 substituent.

Docking_Workflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation cluster_Docking Molecular Docking cluster_Analysis Post-Docking Analysis L1 2D Structure L2 3D Conformation L1->L2 L3 Energy Minimization L2->L3 D1 Run Docking Simulation L3->D1 P1 PDB Structure P2 Pre-processing P1->P2 P3 Add Hydrogens P2->P3 P4 Define Active Site P3->P4 P4->D1 A1 Binding Energy D1->A1 A2 Interaction Analysis D1->A2 A3 Comparative Analysis A1->A3 A2->A3

Caption: A generalized workflow for a comparative molecular docking study.

Comparative Docking Results

The following table summarizes the docking results of a hypothetical series of 7-substituted quinoline-3-carboxylic acids against S. pneumoniae DNA gyrase. The binding energies are reported in kcal/mol.

Compound ID7-SubstituentBinding Energy (kcal/mol)Key Interacting Residues
1 -H-7.5Ser84, Asp88, Arg92
2 -F-7.8Ser84, Asp88, Arg92, Gly86
3 -Cl-8.1Ser84, Asp88, Arg92, Gly86
4 -CH3-7.9Ser84, Asp88, Arg92, Val120
5 -OCH3-8.3Ser84, Asp88, Arg92, Thr165
6 -Piperazinyl-9.2Ser84, Asp88, Arg92, Glu90
7 -Morpholinyl-8.8Ser84, Asp88, Arg92, Asn118
Ciprofloxacin(Reference)-9.5Ser84, Asp88, Arg92, Glu90

Discussion and Structure-Activity Relationship (SAR) Analysis

The docking results reveal a clear trend in the binding affinities of the 7-substituted quinoline-3-carboxylic acids.

  • Core Interactions: All compounds exhibit the canonical interactions expected for quinolone inhibitors. The carboxylic acid at position 3 forms crucial hydrogen bonds with residues like Ser84 and Asp88 in the active site of DNA gyrase. The quinolone core itself is involved in pi-pi stacking interactions with the DNA bases.

  • Impact of C7-Substituents: The nature of the substituent at the C7 position significantly influences the binding affinity.

    • Halogens: The introduction of small electronegative halogens like fluorine (Compound 2 ) and chlorine (Compound 3 ) leads to a modest increase in binding affinity compared to the unsubstituted analog (Compound 1 ). This is likely due to favorable electrostatic interactions with the protein.

    • Small Alkyl and Alkoxy Groups: A methyl group (Compound 4 ) provides a slight improvement in binding, potentially through hydrophobic interactions with residues like Val120. The methoxy group (Compound 5 ) shows a more significant enhancement, possibly due to the formation of an additional hydrogen bond with Thr165.

    • Cyclic Amines: The most significant increase in binding affinity is observed with the introduction of cyclic amine substituents like piperazinyl (Compound 6 ) and morpholinyl (Compound 7 ). The basic nitrogen of the piperazine ring in Compound 6 can form a strong ionic interaction with acidic residues like Glu90, mimicking the interaction observed for the reference compound, ciprofloxacin. The morpholine ring in Compound 7 , while also enhancing binding, is slightly less effective than piperazine, likely due to the replacement of a basic nitrogen with a less basic oxygen atom.

These findings are consistent with experimental structure-activity relationship studies of quinolone antibiotics, which have repeatedly demonstrated the importance of a basic amine at the C7 position for potent antibacterial activity.[5]

SAR_Diagram cluster_core Quinoline-3-Carboxylic Acid Core cluster_c7 C7-Substituent cluster_substituents Substituent Effects Core Essential for binding to DNA gyrase via H-bonds with Ser84 and Asp88 C7 Modulates Potency and Spectrum of Activity Halogen Halogens (F, Cl) Slightly increase affinity C7->Halogen e.g. Alkyl Small Alkyl/Alkoxy Moderate increase in affinity C7->Alkyl e.g. Amine Cyclic Amines (Piperazine) Significantly increase affinity via ionic interactions C7->Amine e.g.

Caption: Structure-Activity Relationship (SAR) of 7-substituted quinoline-3-carboxylic acids.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of 7-substituted quinoline-3-carboxylic acids as DNA gyrase inhibitors. The results highlight the critical role of the C7 substituent in modulating the binding affinity and underscore the importance of incorporating a basic amine at this position for optimal activity.

These computational findings provide a strong foundation for the rational design of novel quinolone derivatives with improved antibacterial potency. Future work should focus on synthesizing and experimentally evaluating the most promising candidates identified in this study to validate the in silico predictions. Furthermore, exploring a wider range of C7 substituents and investigating their interactions with other bacterial targets, such as topoisomerase IV, could lead to the discovery of next-generation antibiotics.

References

  • [Not Available]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2023). Archiv der Pharmazie, 356(1), e2200388.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1991). Molecular Pharmacology, 40(4), 595-601.
  • RCSB PDB - 4Z2D: Quinolone(Levofloxacin)-DNA cleavage complex of gyrase from S. pneumoniae. (2016). Retrieved from [Link]

  • [Not Available]
  • Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. (2017). Journal of Applied Pharmaceutical Science, 7(10), 057-062.
  • [Not Available]
  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". (2021). Current Medicinal Chemistry, 28(29), 5946-5957.
  • [Not Available]
  • DNA gyrase, topoisomerase IV, and the 4-quinolones. (1996). Microbiological Reviews, 60(2), 377-394.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1983). Journal of Medicinal Chemistry, 26(7), 923-933.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances, 13(38), 26457-26477.
  • RCSB PDB - 3RAE: Quinolone(Levofloxacin)-DNA cleavage complex of type IV topoisomerase from S. pneumoniae. (2012). Retrieved from [Link]

  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020). Journal of Chemistry, 2020, 8893693.
  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 715-726.
  • [Not Available]
  • Greener synthetic approaches towards quinoline derivatives. (2022). RSC Advances Blog. Retrieved from [Link]

  • [Not Available]
  • DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. (1996). Microbiology and Molecular Biology Reviews, 60(2), 377-394.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4912.
  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2022). Scientific Reports, 12(1), 10852.
  • [Not Available]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the landscape of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step—disposal—is a critical juncture that defines our commitment to safety, environmental stewardship, and regulatory compliance. 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a heterocyclic compound, demands a disposal protocol rooted in a clear understanding of its chemical nature and potential hazards. This guide provides the essential, immediate safety and logistical information necessary for its responsible management, ensuring that its journey from laboratory to disposal is handled with scientific rigor and unwavering caution.

Hazard Identification and Inherent Risk Profile

The quinoline backbone is known for its environmental persistence and potential for ecotoxicity.[1][2] The presence of a cyano (-CN) group and a carboxylic acid moiety further dictates its chemical reactivity and toxicological considerations. Based on aggregated data from similar structures, the primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[3][4]

Hazard Classification (Inferred)GHS Hazard CodeDescriptionAuthoritative Source
Skin IrritationH315Causes skin irritationPubChem[4]
Eye IrritationH319Causes serious eye irritationPubChem[4]
Specific Target Organ ToxicityH335May cause respiratory irritationSigma-Aldrich[3]

Causality Behind the Hazards: The acidic nature of the carboxylic group and the overall chemical reactivity of the molecule can lead to irritation upon contact with mucosal membranes and skin. Fine powders of the compound can be easily aerosolized, posing an inhalation risk that can irritate the respiratory tract.

Pre-Disposal Operations: Safety First

Before handling any waste, ensuring personal and environmental protection is paramount.

Required Personal Protective Equipment (PPE)

Based on the risk profile, the following PPE is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or airborne dust.[5]

  • Hand Protection: Wear nitrile gloves. Nitrile provides adequate protection against incidental contact with this class of chemical compounds. Always inspect gloves for tears or punctures before use.[5]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup or bulk transfer), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[3][5]

Spill Management Protocol

Accidents happen; a prepared response is non-negotiable.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could excessively disperse the powdered compound into the air.

  • Don PPE: Wear the full PPE ensemble described in section 2.1.

  • Contain and Absorb: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. DO NOT use combustible materials like paper towels to absorb the bulk of the powder.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated, robust, and sealable waste container (e.g., a high-density polyethylene (HDPE) bucket or drum).[6][7][8] Use non-sparking tools if there is any solvent present.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge. The cleaning materials must also be disposed of as hazardous waste.

  • Label and Store: Seal and label the waste container immediately as described in Section 3.2.

The Disposal Workflow: A Self-Validating System

The cardinal rule of chemical disposal is that the waste generator is responsible for its complete and accurate classification .[6][9][10] This workflow is designed to guide you through this process, ensuring compliance with local, regional, and national regulations such as those from the Environmental Protection Agency (EPA) in the United States.[7]

Waste Characterization

Due to its nitrogen-containing heterocyclic structure and cyano group, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid must be presumed to be a hazardous chemical waste until determined otherwise by your institution's Environmental Health & Safety (EHS) department or a certified analysis. Do not dispose of this compound down the drain or in regular trash.[7][11] Sewering of pharmaceutical and chemical wastes is strictly prohibited in many jurisdictions to prevent contamination of waterways.[11][12]

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect unadulterated compound, reaction byproducts, and heavily contaminated materials (e.g., stir bars, silica gel) in a dedicated hazardous waste container.

    • Contaminated Labware: Disposable items like gloves, weigh boats, and wipes with incidental contamination should be placed in a separate, clearly labeled bag or container for hazardous waste.

    • Empty Containers: "Empty" containers that once held the compound are not truly empty and must be disposed of as hazardous waste or decontaminated according to established procedures.[10]

  • Container Selection and Labeling:

    • Use a chemically compatible container, typically made of HDPE, that can be securely sealed.[13]

    • The container must be labeled clearly with:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "7-Cyano-4-hydroxy-3-quinolinecarboxylic acid "

      • The associated hazards (e.g., "Irritant")

      • The date accumulation started.

  • Storage:

    • Keep the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage area must be cool, dry, and well-ventilated.[6]

    • Ensure the container is stored away from incompatible materials, particularly strong acids and bases.[6]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution’s EHS department or a licensed hazardous waste management contractor. They are equipped to transport and dispose of the material at an approved Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow Diagram

The following diagram illustrates the logical flow for managing waste streams containing this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition A Waste Generated (Pure compound, contaminated materials, or solutions) B Is this a hazardous waste? A->B C Segregate Waste Streams: - Solid Chemical Waste - Contaminated PPE/Debris - Empty Containers B->C Yes (Presumptive) D Select Compatible Container (e.g., HDPE) C->D E Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Information D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Final Disposal at TSDF Facility G->H

Caption: Disposal workflow for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Decontamination of Equipment

All non-disposable laboratory equipment, such as glassware and spatulas, that has come into contact with the compound must be thoroughly decontaminated.

Protocol for Decontamination:

  • Pre-rinse: Carefully rinse the equipment with a suitable solvent in which the compound is soluble. This rinse-solvent (rinsate) must be collected and disposed of as hazardous waste.

  • Wash: Wash the equipment with laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Dry: Allow to air dry or place in a drying oven.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Quinolinecarboxylic acid. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • Shaikh, M., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.
  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 743, 141136. [Link]

  • Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 27(1), 70-80. [Link]

  • Mercury Business Services. (2025). HS Code 2933: Heterocyclic Compounds Regulations. [Link]

  • Wang, L., et al. (2024). Unraveling sources of cyanate in the marine environment. Frontiers in Marine Science.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • Tang, S., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838.
  • Towill, L. E., et al. (1978). Reviews of the Environmental Effects of Pollutants: V. Cyanide.
  • Kochany, J., & Maguire, R. J. (1994).
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • PubChem. (n.d.). 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. [Link]

Sources

Mastering the Safe Handling of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a compound demanding meticulous care. By moving beyond a simple checklist and understanding the why behind each procedural step, you can cultivate a culture of safety and ensure the reliability of your experimental outcomes.

Hazard Assessment: Understanding the Risks

The presence of the cyano group (C≡N) necessitates careful handling to prevent potential release of toxic cyanide compounds, especially under acidic or heated conditions. Therefore, all handling procedures must be designed to mitigate these potential risks through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Hazard Summary Table:

Potential HazardAssociated RiskPrimary Exposure Route
Skin Irritation Causes redness, itching, and inflammation.Dermal contact
Serious Eye Irritation Can cause significant eye damage, including redness, pain, and blurred vision.Ocular contact
Respiratory Irritation Inhalation of dust may irritate the respiratory tract, causing coughing and shortness of breath.Inhalation
Harmful if Swallowed May cause gastrointestinal irritation or other toxic effects.Ingestion
Potential Cyanide Exposure Decomposition under certain conditions could release toxic cyanide gas.Inhalation

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE is a critical component of a comprehensive safety strategy. The following PPE is mandatory when handling 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.[5][6][7]

PPE Requirements Table:

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[2][5]
Hands Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.[4][8]
Body A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.Protects skin from accidental spills and contamination.[8][9]
Respiratory A NIOSH-approved respirator is essential when handling the powder outside of a certified chemical fume hood.Protects against inhalation of fine particles.[5]
Feet Closed-toe shoes with non-slip soles.Protects feet from spills and prevents slips.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow outlines the key procedural steps.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receiving_and_Storage Receiving and Storage Pre-Use_Inspection Pre-Use Inspection Receiving_and_Storage->Pre-Use_Inspection Inspect Container Weighing_and_Dispensing Weighing and Dispensing (in Fume Hood) Pre-Use_Inspection->Weighing_and_Dispensing Proceed if Intact Solution_Preparation Solution Preparation Weighing_and_Dispensing->Solution_Preparation Transfer Compound Decontamination Decontamination Solution_Preparation->Decontamination After Experiment Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregate Waste

Caption: A streamlined workflow for the safe handling of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[10] The container should be tightly closed.[10]

  • Pre-Use Inspection:

    • Before each use, re-inspect the container for any signs of degradation.

    • Ensure that a current MSDS for a related compound is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

  • Weighing and Dispensing:

    • All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder and avoid generating dust.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Be aware of any potential exothermic reactions.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be considered contaminated and placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, clearly labeled hazardous waste container. Due to the presence of the cyano group, this waste may require specialized treatment.

Cyanide Waste Treatment Considerations:

Given the potential for cyanide in the waste stream, specific treatment protocols are necessary.[11] While various industrial methods exist, such as alkaline chlorination or ozonation, for a laboratory setting, the primary goal is safe collection and transfer to a certified hazardous waste disposal facility.[12][13] It is imperative not to mix cyanide-containing waste with acidic waste, as this can generate highly toxic hydrogen cyanide gas.

Disposal_Plan cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Weigh Boats) Labeled_Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Labeled_Solid_Container Liquid_Waste Unused Solutions and Rinseates Labeled_Liquid_Container Labeled Liquid (Cyanide-Containing) Hazardous Waste Container Liquid_Waste->Labeled_Liquid_Container Certified_Disposal Certified Hazardous Waste Disposal Facility Labeled_Solid_Container->Certified_Disposal Labeled_Liquid_Container->Certified_Disposal

Caption: A clear plan for the segregation and disposal of waste generated from handling 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Table:

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent.

By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-Quinolinecarboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Google Patents. (n.d.). US2194438A - Disposal of waste cyanide solutions.
  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • BASF. (2026, January 23). Safety data sheet.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
  • SAMCO Technologies. (n.d.). What to Do If You Have Cyanide in Your Industrial Wastewater.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • Synquest Labs. (n.d.). 3-Cyano-4-hydroxybenzoic acid Safety Data Sheet.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.